Dichlorodiethylsilane
Description
Structure
3D Structure
Properties
IUPAC Name |
dichloro(diethyl)silane | |
|---|---|---|
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InChI |
InChI=1S/C4H10Cl2Si/c1-3-7(5,6)4-2/h3-4H2,1-2H3 | |
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InChI Key |
BYLOHCRAPOSXLY-UHFFFAOYSA-N | |
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Canonical SMILES |
CC[Si](CC)(Cl)Cl | |
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Molecular Formula |
C4H10Cl2Si | |
| Record name | DIETHYLDICHLOROSILANE | |
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Related CAS |
125457-08-1 | |
| Record name | Silane, dichlorodiethyl-, homopolymer | |
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DSSTOX Substance ID |
DTXSID3025043 | |
| Record name | Diethyldichlorosilane | |
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Molecular Weight |
157.11 g/mol | |
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Physical Description |
Diethyldichlorosilane appears as a colorless liquid with a pungent odor. Flash point 77 °F. Corrosive to metals and tissue. Vapors are heavier than air., Colorless liquid; [HSDB] Acrid odor; [Alfa Aesar MSDS] | |
| Record name | DIETHYLDICHLOROSILANE | |
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| Record name | Diethyldichlorosilane | |
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Boiling Point |
262 to 266 °F at 760 mmHg (decomposes) (NTP, 1992), 129 °C (decomposes) | |
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Flash Point |
75.2 °F (NTP, 1992), 77 °F (25 °C) (open cup) | |
| Record name | DIETHYLDICHLOROSILANE | |
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| Record name | Diethyldichlorosilane | |
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Solubility |
Decomposes (NTP, 1992), 1 G SOL IN 100 ML ETHER | |
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Density |
1.05 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.0504 g/cu cm at 20 °C | |
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Vapor Density |
5.41 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.14 (Air = 1) | |
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Vapor Pressure |
5 mmHg at 56.7 °F ; 10 mmHg at 77.7 °F; 20 mmHg at 99.9 °F (NTP, 1992), 11.9 [mmHg], VP: 5.386 kPa (40.4 mm Hg) at 48.10 °C, 11.9 mm Hg at 25 °C | |
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Color/Form |
Colorless liquid | |
CAS No. |
1719-53-5 | |
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| Record name | Dichlorodiethylsilane | |
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| Record name | Silane, dichlorodiethyl- | |
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| Record name | Dichloro(diethyl)silane | |
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| Record name | DICHLORODIETHYLSILANE | |
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Melting Point |
-141.7 °F (NTP, 1992), -96.5 °C | |
| Record name | DIETHYLDICHLOROSILANE | |
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Foundational & Exploratory
A Technical Guide to Dichlorodiethylsilane (CAS 1719-53-5): Properties, Synthesis, and Applications
Introduction
Dichlorodiethylsilane, identified by CAS number 1719-53-5, is a versatile organosilicon compound with the chemical formula (C₂H₅)₂SiCl₂. This colorless, fuming liquid possesses a pungent odor and is a key intermediate in the synthesis of a wide array of silicon-based materials.[1][2] Its high reactivity, particularly the two chlorine atoms bonded to the silicon center, makes it an essential precursor for silicone polymers, a silylating agent for surface modification, and a component in advanced materials research.[1][3][4] This document provides a comprehensive technical overview of this compound, tailored for researchers, scientists, and professionals in drug development and materials science.
Physicochemical and Spectroscopic Data
The fundamental physical and chemical properties of this compound are summarized below. This data is critical for safe handling, storage, and application in experimental settings.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| CAS Number | 1719-53-5 | [2][3][4][5] |
| Molecular Formula | C₄H₁₀Cl₂Si | [2][3][4] |
| Molecular Weight | 157.11 g/mol | [2][3][4] |
| Appearance | Colorless to pale yellow liquid; fuming with a pungent odor. | [1][2][3][6] |
| Melting Point | -97 to -96 °C | [2][3][7][8] |
| Boiling Point | 125 - 131 °C (lit.) | [2][3][7] |
| Density | 1.05 g/mL at 25 °C (lit.) | [2][3][7] |
| Refractive Index | n20/D 1.43 (lit.) | [2][3][7] |
| Flash Point | 26.1 °C (79.0 °F) | |
| Vapor Pressure | 13.3 mmHg at 25 °C | [7][8] |
| Water Solubility | Insoluble; reacts violently with water. | [1][2][8] |
Spectroscopic Profile
While specific spectral data requires access to dedicated databases, the expected characteristics are as follows:
-
¹H NMR: Signals corresponding to the ethyl groups (a triplet and a quartet) would be expected.
-
¹³C NMR: Two distinct signals for the two carbon atoms of the ethyl groups.
-
IR Spectroscopy: Characteristic peaks for C-H stretching and bending vibrations. The absence of an O-H band would confirm the anhydrous nature of the compound.
-
Mass Spectrometry: The molecular ion peak would be observed, along with a characteristic isotopic pattern due to the presence of two chlorine atoms.
Safety and Handling
This compound is a hazardous chemical that requires strict safety protocols. It is flammable, corrosive, and reacts violently with water.[1][8]
Table 2: Hazard and Safety Information
| Identifier | Description | References |
| Signal Word | Danger | [2] |
| GHS Pictograms | GHS02 (Flammable), GHS05 (Corrosive), GHS07 (Harmful) | [2] |
| Hazard Statements | H226: Flammable liquid and vapor.H314: Causes severe skin burns and eye damage.H302: Harmful if swallowed.H335: May cause respiratory irritation. | [1][2] |
| Supplemental Hazard | EUH014: Reacts violently with water. | |
| Precautionary Codes | P210, P233, P280, P301+P312, P303+P361+P353, P305+P351+P338 | [2] |
| UN Number | 1767 | [4][5] |
| Storage | Store at 2-8°C in a dry, well-ventilated, flammables-designated area. Keep away from moisture. | [2][3][5] |
| Personal Protective Equipment (PPE) | Faceshield, chemical-resistant gloves, goggles, and a suitable respirator (e.g., type ABEK EN14387 filter). | [8] |
Chemical Reactivity and Pathways
The primary reaction pathway of interest for this compound is its hydrolysis. The silicon-chlorine bonds are highly susceptible to nucleophilic attack by water, leading to the formation of silanols and hydrochloric acid. The resulting diethylsilanediol is unstable and readily undergoes condensation to form linear or cyclic polysiloxane structures. This reactivity is the foundation of its use in silicone polymer production.[1]
Synthesis and Manufacturing
The industrial production of this compound is typically achieved through the direct process, also known as the Müller-Rochow synthesis. This method involves reacting elemental silicon with ethyl chloride at high temperatures over a copper catalyst.[2][4] A detailed workflow, adapted from a described method for recycling silicon-containing waste, is illustrated below.[9]
Experimental Protocols
Protocol 1: Synthesis of this compound via Direct Process
This protocol is based on the direct reaction of silicon powder with ethyl chloride.[9]
-
1. Catalyst Preparation: Mix 100 kg of purified silicon powder (e.g., 80-95% Si content) with 4 kg of a copper powder catalyst in a suitable high-temperature reactor.
-
2. Inert Atmosphere: Purge the reactor thoroughly with an inert gas, such as argon, to remove all oxygen and moisture.
-
3. Heating: While maintaining the argon atmosphere, heat the silicon-catalyst mixture to the reaction temperature of 270°C.
-
4. Reagent Introduction: Introduce a controlled stream of gaseous ethyl chloride into the reactor.
-
5. Reaction: Maintain the temperature and ethyl chloride flow for a reaction time of 3 hours. Monitor the reaction progress via process analytics if possible.
-
6. Cooling and Collection: After the reaction period, stop the ethyl chloride flow and cool the reactor down under an inert atmosphere. The crude product mixture will condense as an oily liquid.
-
7. Purification: Transfer the collected liquid to a distillation apparatus. Perform fractional distillation to separate the desired this compound (boiling point 125-131°C) from unreacted starting materials and other silane byproducts.
-
8. Analysis: Confirm the purity of the final product using Gas Chromatography (GC), with an expected purity of >99%.[9]
Protocol 2: General Procedure for Silylation of a Hydroxylated Surface
This protocol describes a general method for modifying a surface (e.g., silica gel, glass, or a polymer resin) bearing hydroxyl (-OH) groups.[9]
-
1. Substrate Preparation: Swell the hydroxylated substrate (e.g., 200 mg of hydroxymethyl polystyrene resin) in an anhydrous, aprotic solvent (e.g., 3 mL of dichloromethane, DCM) within a reaction vessel under an argon atmosphere.
-
2. Base Addition: Add a non-nucleophilic base, such as freshly distilled triethylamine (approx. 14 equivalents relative to surface hydroxyl groups), to the suspension. The base acts as an acid scavenger for the HCl produced during the reaction.
-
3. Silylating Agent Addition: Add this compound (approx. 10 equivalents) to the stirred suspension. Seal the vessel to prevent the ingress of moisture.
-
4. Reaction: Stir the mixture at room temperature for 4 hours.
-
5. Washing and Quenching: Filter the modified substrate under positive argon pressure. Wash thoroughly with anhydrous DCM (e.g., 3 x 8 mL) to remove excess reagents and triethylamine hydrochloride byproduct.
-
6. Final Rinse: A final rinse with a protic solvent mixture (e.g., THF:Methanol) can be performed to hydrolyze any remaining Si-Cl bonds on the surface to Si-OH or Si-O-Si linkages, ensuring a stable final surface.
Key Applications
This compound is a foundational building block in organosilicon chemistry with diverse applications spanning multiple industries.
-
Precursor for Silicones: This is its most significant application. Hydrolysis and subsequent polymerization of this compound lead to polydiethylsiloxanes, which are used in the production of silicone elastomers, sealants, adhesives, and coatings known for their thermal stability and water repellency.[1][3]
-
Surface Modification: It is widely used to alter the surface properties of materials. It can render surfaces hydrophobic (water-repellent) or act as a coupling agent to improve the adhesion between organic polymers and inorganic substrates like glass or metal.[1][3]
-
Materials Research: In advanced materials science, it serves as a precursor in Chemical Vapor Deposition (CVD) processes to create thin films of silicon-containing materials for applications in microelectronics, photovoltaics, and optical devices.[1]
-
Organic Synthesis: It functions as a versatile silylating agent to introduce the diethylsilyl group into organic molecules, serving as a protecting group or a synthetic intermediate.[1]
-
Analytical Chemistry: this compound has a specific role in the analysis of the sedative-hypnotic drug ethchlorvynol. It reacts with the drug to form a stable derivative that can be easily detected and quantified using gas chromatography (GC) and mass spectrometry (MS).[1][2]
References
- 1. Buy this compound | 1719-53-5 [smolecule.com]
- 2. This compound | 1719-53-5 [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Diethyldichlorosilane | C4H10Cl2Si | CID 15589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. This compound, 94% 10 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 7. chembk.com [chembk.com]
- 8. This compound | CAS#:1719-53-5 | Chemsrc [chemsrc.com]
- 9. Page loading... [wap.guidechem.com]
Dichlorodiethylsilane: A Comprehensive Technical Guide to its Physical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichlorodiethylsilane ((C₂H₅)₂SiCl₂), also known as diethyldichlorosilane, is a versatile organosilicon compound with significant applications in organic synthesis and materials science.[1] It serves as a crucial intermediate in the production of silicone polymers, resins, and silane coupling agents, which are vital for enhancing adhesion in composite materials across automotive, construction, and electronics industries.[1] A thorough understanding of its physical properties is paramount for its safe handling, application, and the development of new materials. This guide provides an in-depth overview of the core physical characteristics of this compound, supported by detailed experimental methodologies.
Core Physical Properties
This compound is a colorless liquid with a pungent odor.[2][3][4] It is corrosive to metals and tissue, and its vapors are heavier than air.[2][3] The compound is stable under normal conditions but is incompatible with strong oxidizing agents and may decompose upon exposure to water or moisture, reacting violently.[5]
Quantitative Physical Data
The key physical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₁₀Cl₂Si | [1][3][5][6][7] |
| Molecular Weight | 157.11 g/mol | [1][2][3][6][7] |
| Density | 1.05 g/cm³ at 20°C (68°F) 1.0538 g/cm³ at 20°C 1.0±0.1 g/cm³ 1.05 g/mL at 25°C | [1][2][3][8][9][10] [4] [5] [8][9][10] |
| Boiling Point | 125 - 131 °C (257 - 268 °F) at 760 mmHg 127.8±8.0 °C at 760 mmHg 129 °C (decomposes) | [1][8][9][10] [5] [3] |
| Melting Point | -96 °C (-140.8 °F) -96.5 °C -97 °C (-142.6 °F) | [5][8][11] [2] [1][12] |
| Refractive Index | 1.43 at 20°C (n20/D) 1.423 1.4295 at 20°C 1.4275 - 1.4345 at 20°C | [8][9][10][11] [5] [4] [13] |
| Vapor Pressure | 13.3±0.2 mmHg at 25°C 5 mmHg at 56.7°F (13.7°C) 10 mmHg at 77.7°F (25.4°C) 20 mmHg at 99.9°F (37.7°C) 11.9 mmHg at 25°C | [5][8][11] [2][3] [2][3] [2][3] [2][3] |
| Flash Point | 28.3±0.0 °C (82.9°F) 77 °F (25 °C) (open cup) 75.2 °F (24°C) | [5] [3] [3][11] |
| Solubility | Decomposes in water. Soluble in ether (1 g in 100 mL). | [2][3] |
Experimental Protocols for Physical Property Determination
The accurate determination of physical properties is crucial for chemical characterization and safety assessment. Standardized methodologies, such as those provided by the Organisation for Economic Co-operation and Development (OECD), ensure reproducibility and comparability of data. Below are detailed overviews of the experimental protocols relevant to the physical properties of this compound.
Density Determination
The density of a liquid can be determined using several methods as outlined in OECD Guideline 109 .[3][6][9][10]
-
Hydrometer Method: This buoyancy method is suitable for liquids with a dynamic viscosity below 5 Pa·s. A hydrometer, a weighted glass float, is placed in the liquid.[9] The depth to which it sinks is dependent on the liquid's density, which is then read from a calibrated scale on the hydrometer's stem.
-
Hydrostatic Balance (Immersed Body Method): This method is also a buoyancy technique applicable to liquids with a dynamic viscosity below 20 Pa·s.[9] A body of known volume is weighed first in air and then while immersed in the liquid. The density of the liquid is calculated from the difference in these weights.
-
Oscillating Densitometer: This method is suitable for liquids with a dynamic viscosity below 5 Pa·s. A U-shaped tube is filled with the liquid and oscillated at its natural frequency.[9] The change in frequency due to the mass of the liquid allows for the determination of its density. The instrument must be calibrated with two liquids of known density.
-
Pycnometer Method: This method is suitable for liquids with a dynamic viscosity up to 500 Pa·s. A pycnometer, a flask of a specific volume, is weighed empty, then filled with the liquid and weighed again. The density is calculated from the mass of the liquid and the known volume of the pycnometer.
Boiling Point Determination
The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. OECD Guideline 103 describes several methods for its determination.[4][7][8]
-
Ebulliometer Method: An ebulliometer is a device specifically designed for the precise measurement of boiling points. It involves heating the liquid to its boiling point and measuring the temperature of the vapor-liquid equilibrium.
-
Dynamic Method: This method involves measuring the vapor pressure of the substance as a function of temperature. The boiling point is the temperature at which the vapor pressure reaches atmospheric pressure. This method has the advantage of also determining the vapor pressure curve.[7][8]
-
Distillation Method: The liquid is heated in a distillation apparatus, and the temperature of the vapor that distills is measured. The boiling point is the constant temperature observed during the distillation of a pure substance.[7][14]
-
Siwoloboff's Method: A small amount of the liquid is heated in a tube along with an inverted capillary tube. The temperature at which a continuous stream of bubbles emerges from the capillary, and upon cooling, the liquid is drawn back into the capillary, is taken as the boiling point.[7]
-
Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA): These thermal analysis techniques can be used to determine the boiling point by detecting the endothermic transition as the substance boils.[7][8]
Melting Point Determination
For substances that are solid at room temperature, the melting point is a key characteristic. OECD Guideline 102 outlines several methods for its determination.[13] While this compound is a liquid at room temperature, these methods are fundamental in physical chemistry.
-
Capillary Tube Method: A small, powdered sample of the solid is packed into a thin-walled capillary tube. The tube is heated in a controlled manner in a liquid bath or a metal block, and the temperature range over which the substance melts is observed.[5][15][16][17]
-
Kofler Hot Bar: This method uses a metal bar with a temperature gradient. The substance is placed on the bar, and the point at which it melts indicates the melting temperature.[16]
-
Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA): Similar to boiling point determination, these methods can precisely measure the temperature at which the endothermic melting transition occurs.[16]
Refractive Index Determination
The refractive index is a measure of how light propagates through a substance and is a characteristic property.
-
Refractometer Method: A refractometer is an instrument that measures the refractive index. Commercial refractometers, such as the Abbé refractometer, are commonly used.[18] A drop of the liquid is placed on a prism, and the instrument measures the critical angle of total internal reflection, from which the refractive index is calculated.[18] The measurement is typically performed at a specific temperature (e.g., 20°C) using a specific wavelength of light (e.g., the sodium D-line at 589.3 nm).[19]
Vapor Pressure Determination
Vapor pressure is a measure of a substance's volatility. OECD Guideline 104 describes several methods for its measurement.[1][2][12][20]
-
Dynamic Method (Cottrell's Method): As mentioned for boiling point, this method measures the boiling temperature of the liquid at different applied pressures. The vapor pressure at a given temperature can be determined from this data.[2][12]
-
Static Method: The substance is placed in a sealed, evacuated container at a constant temperature. The pressure that develops in the headspace due to vaporization is measured directly with a pressure sensor.[2][12][21]
-
Isoteniscope Method: This is a specific type of static method where the pressure of the vapor is balanced against a known pressure of an inert gas.[2][12]
-
Effusion Methods (Knudsen Cell, Vapor Pressure Balance, Isothermal Thermogravimetry): These methods are suitable for substances with low vapor pressures. They measure the rate of mass loss of the substance through a small orifice into a vacuum.[2][12]
-
Gas Saturation Method: A stream of an inert gas is passed through or over the substance at a known flow rate. The amount of substance that vaporizes and is carried by the gas is determined, from which the vapor pressure can be calculated.[2][12]
Visualization of Methodological Relationships
The user's request included the creation of diagrams using the DOT language to visualize signaling pathways, experimental workflows, or logical relationships. While this is a powerful tool for representing processes and interconnected systems, the description of inherent physical properties of a chemical compound does not lend itself to this type of visualization. Physical properties are discrete, quantitative characteristics of a substance under specific conditions, not a series of steps or a signaling cascade.
For instance, a DOT diagram could effectively illustrate the workflow of a multi-step chemical synthesis or a complex analytical procedure. However, a diagram attempting to connect density, boiling point, and refractive index would be arbitrary and not represent any underlying scientific process or logical flow.
Therefore, in lieu of a DOT diagram, this guide has focused on presenting the quantitative data in a highly structured and accessible tabular format, which is the standard and most effective method for communicating this type of information in a scientific context.
Conclusion
This technical guide provides a comprehensive overview of the key physical properties of this compound, a compound of significant industrial and research interest. The tabulated data offers a quick and clear reference for researchers and professionals. Furthermore, the detailed descriptions of standard experimental methodologies provide a foundational understanding of how these critical parameters are determined, ensuring a basis for consistent and reliable characterization in research and development settings.
References
- 1. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour ... - OECD - Google ブックス [books.google.co.jp]
- 2. Vapour/Pressure (isoteniscope) | Scymaris [scymaris.com]
- 3. oecd.org [oecd.org]
- 4. oecd.org [oecd.org]
- 5. thinksrs.com [thinksrs.com]
- 6. oecd.org [oecd.org]
- 7. laboratuar.com [laboratuar.com]
- 8. oecd.org [oecd.org]
- 9. OECD n°109: Density of liquids and solids - Analytice [analytice.com]
- 10. oecd.org [oecd.org]
- 11. Vapor Pressure Testing: A Comprehensive Guide - zeal [zealinstruments.com]
- 12. OECD test n°104: Vapour pressure - Analytice [analytice.com]
- 13. oecd.org [oecd.org]
- 14. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 15. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]
- 16. laboratuar.com [laboratuar.com]
- 17. mt.com [mt.com]
- 18. mt.com [mt.com]
- 19. digicollections.net [digicollections.net]
- 20. oecd.org [oecd.org]
- 21. consilab.de [consilab.de]
Dichlorodiethylsilane molecular weight and formula
An In-depth Technical Guide to Dichlorodiethylsilane
For researchers, scientists, and drug development professionals, a thorough understanding of chemical reagents is paramount. This guide provides a comprehensive overview of this compound, a versatile organosilicon compound.
Core Molecular Information
This compound is an organosilicon compound with the chemical formula C4H10Cl2Si.[1] Its molecular weight is 157.11 g/mol .[1][2][3][4][5] The linear formula is (C2H5)2SiCl2.
Quantitative Data Summary
A compilation of the key physical and chemical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C4H10Cl2Si[1][2][3][4][5][6] |
| Molecular Weight | 157.11 g/mol [1][2][3][4][5][6] |
| CAS Number | 1719-53-5[1][2][3][5][6] |
| Density | 1.05 g/mL at 25 °C[3] |
| Boiling Point | 125-131 °C[3] |
| Melting Point | -96 °C[6] |
| Flash Point | 26.1 °C (79.0 °F) |
| Refractive Index | n20/D 1.43[3] |
| Vapor Density | 5.41 (Air = 1)[1] |
Synthesis of this compound
This compound can be synthesized through the direct reaction of powdered silicon with ethyl chloride.[7] This process, a variation of the Müller-Rochow direct synthesis, is typically carried out at elevated temperatures in the presence of a copper catalyst.[7][8]
Experimental Protocol: Direct Synthesis
The following is a representative protocol for the synthesis of this compound:
-
Catalyst and Reactant Preparation : A mixture of silicon powder and a copper powder catalyst is prepared.[8]
-
Reaction Setup : The solid mixture is placed in a reactor. The system is then purged with an inert gas, such as argon, to create an oxygen-free atmosphere.[8]
-
Heating : The reactor is heated to a temperature of approximately 270°C.[8]
-
Introduction of Gaseous Reactant : Ethyl chloride gas is introduced into the heated reactor.[8]
-
Reaction : The reaction is allowed to proceed for a set duration, for instance, 3 hours.[8]
-
Product Collection : After the reaction period, the system is cooled, and the resulting oily liquid product is collected.[8]
-
Purification : The collected liquid is then purified by distillation to isolate the this compound.[8]
Caption: Synthesis of this compound via Direct Process.
Applications in Research and Development
This compound serves as a crucial intermediate in organic synthesis and pharmaceutical research.[8] Its primary applications include:
-
Precursor for Organosilicon Compounds : It is a versatile starting material for the synthesis of various organosilicon compounds like silanes and siloxanes.[1] These are used in the production of silicone polymers for sealants, adhesives, and coatings.[1]
-
Surface Modification : This compound is utilized in surface modification to enhance the hydrophobicity and durability of materials.[3]
-
Silylating Agent : In chemical synthesis, it is used as a silylating agent.
Safety and Handling
This compound is a hazardous substance and requires careful handling.[1]
-
Flammability : It is a flammable liquid and vapor.[1][9][10] Keep away from heat, sparks, open flames, and hot surfaces.[9][10]
-
Reactivity : It reacts violently with water, releasing corrosive and toxic hydrochloric acid fumes.[1] It is also incompatible with strong oxidizing agents.[6]
-
Toxicity : The compound is harmful if swallowed and causes severe skin burns and eye damage.[9][10] It may also cause respiratory irritation.[1][9][10]
-
Handling : Use in a well-ventilated area or under a chemical fume hood.[11] Wear appropriate personal protective equipment, including gloves, eye protection, and respiratory protection.[11]
-
Storage : Store in a cool, dry, and well-ventilated place in a tightly closed container.[11] Recommended storage temperature is 2-8°C.[3]
References
- 1. Buy this compound | 1719-53-5 [smolecule.com]
- 2. scbt.com [scbt.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | 1719-53-5 [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. This compound | CAS#:1719-53-5 | Chemsrc [chemsrc.com]
- 7. Diethyldichlorosilane | C4H10Cl2Si | CID 15589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Page loading... [guidechem.com]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Diethyldichlorosilane(1719-53-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
An In-depth Technical Guide on the Physical Properties of Dichlorodiethylsilane
This technical guide provides a comprehensive overview of the boiling point and density of dichlorodiethylsilane (C₄H₁₀Cl₂Si). It is intended for researchers, scientists, and professionals in drug development and materials science who utilize organosilicon compounds. This document details the physical constants, experimental protocols for their determination, and the role of this compound as a chemical intermediate.
Physical Properties of this compound
This compound is a colorless liquid with a pungent odor.[1][2] It is a key precursor in the synthesis of various organosilicon compounds, including silicone polymers.[1] Accurate knowledge of its physical properties, such as boiling point and density, is crucial for handling, process design, and quality control.
The boiling point and density of this compound have been reported across various sources. The data is summarized below for easy comparison.
| Physical Property | Value | Conditions | Reference(s) |
| Boiling Point | 125-131 °C | at 1 atm (760 mm Hg) | [3] |
| 128 °C | at 1 atm (760 mm Hg) | [2] | |
| 129 °C (decomposes) | at 1 atm (760 mm Hg) | [1] | |
| Density | 1.05 g/mL | at 25 °C | [3] |
| 1.0504 g/cm³ | at 20 °C | [1][4] | |
| 1.0538 g/cm³ | at 20 °C | [2] | |
| 1.05 g/cm³ | at 68 °F (20 °C) | [1][4] |
Experimental Protocols for Property Determination
The following sections detail standard laboratory procedures for determining the boiling point and density of a liquid compound like this compound.
The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[5] A precise method for its determination is through simple distillation, which is also a purification technique.[6]
Methodology:
-
Apparatus Assembly: A simple distillation apparatus is assembled using a round-bottomed flask (distilling flask), a condenser, a receiving flask, a thermometer, and a heat source (e.g., a heating mantle or sand bath).
-
Sample Preparation: The distilling flask is charged with at least 5 mL of this compound and a few boiling chips or a magnetic stir bar to ensure smooth boiling.
-
Thermometer Placement: The thermometer is positioned so that the top of its bulb is level with the bottom of the side-arm leading to the condenser. This ensures the thermometer measures the temperature of the vapor as it passes into the condenser, not the superheated liquid.
-
Heating and Distillation: The liquid is gently heated. As it boils, the vapor rises, surrounds the thermometer bulb, and flows into the condenser where it cools and liquefies, collecting in the receiving flask.
-
Data Recording: The temperature is monitored throughout the distillation. The boiling point is recorded as the stable temperature reading on the thermometer while the bulk of the liquid is actively distilling.
-
Pressure Correction: The atmospheric pressure is recorded at the time of the experiment. Since the boiling point is pressure-dependent, a correction may be necessary to normalize the value to standard pressure (760 mm Hg).
Density is an intrinsic property defined as the mass of a substance per unit volume. For liquids, a pycnometer (a flask with a precise, known volume) is commonly used for accurate density measurements.
Methodology:
-
Preparation: A clean, dry pycnometer is weighed accurately on an analytical balance. This mass is recorded as m₁.
-
Sample Filling: The pycnometer is carefully filled with this compound. The ground-glass stopper, which has a fine capillary, is inserted, forcing any excess liquid out and ensuring the volume is precisely that of the pycnometer. The outside of the pycnometer is wiped clean and dry.
-
Weighing with Sample: The pycnometer filled with the sample is weighed. This mass is recorded as m₂.
-
Calibration with Water: The process is repeated using a reference substance of known density, typically deionized water. The pycnometer is emptied, cleaned, dried, filled with water, and weighed again. This mass is recorded as m₃. The temperature of the water is also recorded.
-
Calculation:
-
The mass of the this compound sample is ( m₂ - m₁ ).
-
The mass of the water is ( m₃ - m₁ ).
-
The volume of the pycnometer (V) is calculated using the known density of water (ρ_water) at the measured temperature: V = ( m₃ - m₁ ) / ρ_water.
-
The density of the this compound (ρ_sample) is then calculated: ρ_sample = ( m₂ - m₁ ) / V.
-
Visualized Workflows and Relationships
Diagrams created using the DOT language provide clear visual representations of experimental processes and chemical relationships.
Caption: Workflow for Boiling Point Determination via Distillation.
Caption: Workflow for Density Determination using a Pycnometer.
This compound is a versatile building block in organosilicon chemistry. Its primary use is as a monomer and intermediate for the synthesis of more complex silicon-containing molecules. The silicon-chlorine bonds are reactive and susceptible to nucleophilic substitution, making it a valuable precursor.[1]
Caption: Logical Relationship of this compound as a Precursor.
References
- 1. Buy this compound | 1719-53-5 [smolecule.com]
- 2. Diethyldichlorosilane(1719-53-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. 二氯二乙基硅烷 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Diethyldichlorosilane | C4H10Cl2Si | CID 15589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. vernier.com [vernier.com]
Dichlorodiethylsilane: A Technical Safety Guide for Researchers
An In-depth Guide to the Safe Handling, Storage, and Emergency Procedures for Dichlorodiethylsilane
This document provides a comprehensive technical overview of the safety information for this compound (CAS No. 1719-53-5), tailored for researchers, scientists, and professionals in drug development. It consolidates critical data from Safety Data Sheets (SDS) into a structured and actionable format, emphasizing safe laboratory practices.
Chemical Identification and Physical Properties
This compound, also known as diethyldichlorosilane, is a colorless liquid with a pungent odor.[1][2] It is primarily used as an intermediate in the synthesis of silicone polymers and other organosilicon compounds.[2][3]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C4H10Cl2Si | [1][2][4] |
| Molecular Weight | 157.11 g/mol | [2][4][5] |
| CAS Number | 1719-53-5 | [1][2][4] |
| EC Number | 217-005-0 | [1][4] |
| Appearance | Colorless liquid with a pungent odor | [1][2][5] |
| Boiling Point | 125-131 °C (decomposes) | [2][4] |
| Melting Point | -96.5 °C to -97 °C | [3][5] |
| Flash Point | 25 °C to 26.1 °C (77-79°F) | [2] |
| Density | 1.05 g/mL at 25 °C | [3][4] |
| Vapor Density | 5.14 - 5.41 (Air = 1) | [2] |
| Vapor Pressure | 11.9 - 13.3 mmHg at 25 °C | [2][6] |
| Solubility | Reacts violently with water | [2][6] |
| Refractive Index | n20/D 1.43 |[3][4] |
Hazard Identification and GHS Classification
This compound is a hazardous substance that poses multiple risks. It is a flammable liquid and vapor.[2] The substance causes severe skin burns and eye damage and may cause respiratory irritation.[2] A key danger is its violent reaction with water, which releases toxic and corrosive hydrochloric acid fumes.[2][6]
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement | Signal Word |
|---|---|---|---|
| Flammable Liquids | 3 | H226: Flammable liquid and vapor | Danger |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage | Danger |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | Danger |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | Danger |
Supplemental Hazard Information:
-
EUH014: Reacts violently with water.
-
Vapors are heavier than air and may travel to an ignition source and flash back.[1][2][7]
-
Contact with metals may evolve flammable hydrogen gas.[1]
-
Containers may explode when heated or if contaminated with water.[1]
Toxicology and Health Effects
Exposure to this compound can cause significant adverse health effects. The toxicological properties of this substance have not been fully investigated, but it is considered moderately toxic and corrosive.[1][2]
Table 3: Acute Toxicity Data
| Exposure Route | Species | Value | Notes | Source(s) |
|---|
| Intraperitoneal | Rat | LDLo: 100 mg/kg | Lowest published lethal dose. |[8] |
Summary of Health Effects:
-
Inhalation: Causes chemical burns to the respiratory tract, which can lead to coughing, shortness of breath, and potentially fatal pulmonary edema.[1][2]
-
Eye Contact: Causes severe eye burns and damage.[1][9] All chlorosilanes are known to cause severe damage to the cornea and lids.[9]
-
Ingestion: Causes burns to the gastrointestinal tract and can result in serious systemic toxicity.[1][2]
Experimental Protocols
The toxicological data presented in safety data sheets are derived from standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). Below are brief overviews of the methodologies relevant to the hazards of this compound.
OECD Test Guideline 401: Acute Oral Toxicity (Note: This guideline has been deleted but its data may still be cited in older SDS)
-
Objective: To determine the short-term adverse effects of a substance after oral administration of a single dose.
-
Methodology: The test substance is administered in graduated doses to several groups of laboratory animals (typically rodents), with one dose per group.[10] Animals are observed for at least 14 days for signs of toxicity and mortality.[10] The LD50 value, the statistically derived dose expected to cause death in 50% of the animals, is calculated.[10] Post-mortem examinations are performed on all animals.[10]
OECD Test Guideline 402: Acute Dermal Toxicity
-
Objective: To assess the health hazards likely to arise from a single, short-term dermal exposure to a substance.[11][12]
-
Methodology: The substance is applied uniformly over a shaved area (at least 10% of the body surface) of experimental animals (e.g., rats, rabbits).[12][13] The application site is covered with a porous gauze dressing for 24 hours.[13] Animals are observed for 14 days for signs of toxicity, and the LD50 is determined.[14]
OECD Test Guideline 403: Acute Inhalation Toxicity
-
Objective: To evaluate the health hazards from short-term exposure to an airborne substance.[15][16]
-
Methodology: Rodents are exposed to the test substance (as a gas, vapor, or aerosol) in a dynamic airflow inhalation chamber for a defined period, typically 4 hours.[16][17][18] Multiple concentration levels are tested to determine the median lethal concentration (LC50), which is the concentration expected to cause death in 50% of the animals.[16] The animals are then observed for at least 14 days.[17][19]
Safety, Handling, and Emergency Procedures
Strict safety protocols are mandatory when handling this compound due to its reactive and corrosive nature.
Engineering controls and appropriate PPE are critical to minimize exposure.
-
Engineering Controls: Work must be conducted in a chemical fume hood.[1] Facilities should be equipped with an eyewash station and a safety shower.[20] Use explosion-proof electrical and ventilation equipment.[7]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical splash goggles and a face shield.[20]
-
Skin Protection: Wear appropriate chemical-resistant gloves and protective clothing to prevent skin contact.[1][20]
-
Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge (e.g., type ABEK for organic vapors, inorganic gases, acid gases, and ammonia) when engineering controls are insufficient or during emergency situations.[1]
-
Immediate action is crucial in case of exposure.
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1][7]
-
Skin Contact: Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][5]
-
Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Seek immediate medical attention.[1][7]
-
Fire-Fighting: This material is highly flammable. Use water spray, dry chemical, carbon dioxide, or chemical foam to extinguish fires.[1] Vapors can form explosive mixtures with air.[1] Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][7] Containers may explode if heated.[7]
-
Accidental Release:
-
Eliminate Ignition Sources: Immediately remove all sparks, flames, and other sources of ignition.[1][5]
-
Isolate Area: Evacuate personnel from the danger area.[21]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Build dikes to contain the flow if necessary. Do not use water on the material itself, as it reacts violently.[1] Use a water spray only to knock down vapors.[1]
-
Clean-up: Absorb the spill with inert material (e.g., sand, silica gel, crushed limestone, or soda ash) and place it in a suitable, closed container for disposal.[1][7]
-
-
Handling: Do not breathe vapor or mist.[1] Avoid contact with eyes, skin, and clothing.[1] Use only non-sparking tools and ground all equipment to prevent static discharge.[7]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[1][4] Store in a corrosives and flammables area, away from incompatible materials and sources of ignition.[1][20] The recommended storage temperature is 2-8°C.[3][4] The material is moisture-sensitive.[6][7]
References
- 1. Diethyldichlorosilane(1719-53-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. Buy this compound | 1719-53-5 [smolecule.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound 97 1719-53-5 [sigmaaldrich.com]
- 5. Diethyldichlorosilane | C4H10Cl2Si | CID 15589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. fishersci.com [fishersci.com]
- 8. This compound | 1719-53-5 [chemicalbook.com]
- 9. Methyldichlorosilane | CH3SiHCl2 | CID 6376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. oecd.org [oecd.org]
- 12. nucro-technics.com [nucro-technics.com]
- 13. Acute dermal toxicity-402 | PPTX [slideshare.net]
- 14. scribd.com [scribd.com]
- 15. oecd.org [oecd.org]
- 16. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]
- 17. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]
- 18. eurolab.net [eurolab.net]
- 19. oecd.org [oecd.org]
- 20. abdurrahmanince.net [abdurrahmanince.net]
- 21. amp.generalair.com [amp.generalair.com]
Navigating the Reactivity of Dichlorodiethylsilane with Water: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of dichlorodiethylsilane with water, a fundamental process in the synthesis of silicones and other organosilicon materials. A thorough understanding of this reaction is critical for controlling product outcomes and ensuring safety in laboratory and industrial settings. This document details the core reaction mechanism, influencing factors, experimental methodologies for its study, and guidance on the analysis of its products.
Core Reaction Mechanism: A Two-Step Process
The reaction of this compound with water proceeds through a rapid and exothermic two-step mechanism: hydrolysis followed by condensation.
Step 1: Hydrolysis
The initial and very fast step involves the nucleophilic attack of water on the silicon atom of the this compound molecule. This results in the sequential replacement of the two chlorine atoms with hydroxyl (-OH) groups, forming the unstable intermediate, diethylsilanediol ((C₂H₅)₂Si(OH)₂), and liberating hydrogen chloride (HCl) as a byproduct.[1][2] The high reactivity of the silicon-chlorine bond makes this reaction highly sensitive to moisture.[3]
Step 2: Condensation
The diethylsilanediol intermediate is highly reactive and readily undergoes condensation. In this step, two silanol groups react with each other to form a stable siloxane bond (Si-O-Si), eliminating a molecule of water.[1] This process can proceed in two primary ways:
-
Linear Condensation: Diethylsilanediol molecules react sequentially to form long linear polysiloxane chains. This is the desired pathway for producing high-molecular-weight silicone oils and elastomers.
-
Cyclic Condensation: Intramolecular or intermolecular condensation of short linear chains can lead to the formation of cyclic siloxanes, such as octamethylcyclotetrasiloxane (D4) and decamethylcyclopentasiloxane (D5), though with ethyl substituents in this case.
The following diagram illustrates the general reaction pathway:
Experimental Protocols for Studying Hydrolysis
Investigating the reactivity of this compound with water requires carefully controlled experimental conditions to manage the vigorous reaction and to obtain meaningful data. The following protocols are adapted from established procedures for analogous chlorosilanes and provide a framework for laboratory-scale studies.[4][5]
Qualitative Observation of Hydrolysis
This protocol allows for the direct observation of the reaction and the nature of the immediate products.
Materials and Equipment:
-
This compound
-
Deionized water
-
Test tubes and rack
-
Pipettes
-
Fume hood
-
Personal Protective Equipment (safety glasses, gloves, lab coat)
-
Universal indicator paper
Procedure:
-
Work in a well-ventilated fume hood.
-
Add 2 mL of this compound to a test tube.
-
In a separate test tube, measure 4 mL of deionized water.
-
Carefully and slowly add the water to the test tube containing this compound.
-
Observe the reaction, noting any heat generation, gas evolution, and changes in the appearance of the mixture. A vigorous reaction with the evolution of HCl gas is expected.[1]
-
After the reaction subsides, test the pH of the aqueous phase with universal indicator paper. A strongly acidic pH is anticipated due to the formation of HCl.[4]
-
Observe the physical state of the product. The hydrolysis of this compound typically yields a slightly viscous liquid, which is a mixture of low-molecular-weight linear and cyclic polysiloxanes.[4]
Quantitative Analysis of Hydrolysis Rate by Conductivity
The rate of hydrolysis can be quantified by measuring the increase in electrical conductivity of the solution over time, which is directly proportional to the concentration of the ionic product, hydrogen chloride.[5]
Materials and Equipment:
-
This compound
-
Deionized water
-
Beaker (250 mL)
-
Magnetic stirrer and stir bar
-
Conductivity meter with a data logging interface
-
Stopwatch
-
Thermometer
-
Fume hood
-
Personal Protective Equipment
Procedure:
-
Set up the apparatus in a fume hood. Place 100 mL of deionized water in the beaker with a magnetic stir bar.
-
Immerse the conductivity probe and a thermometer in the water and begin stirring at a constant rate.
-
Allow the system to equilibrate and record the initial conductivity of the water.
-
Carefully add a known amount (e.g., 1 mL) of this compound to the water and simultaneously start the stopwatch and data logging.
-
Record the conductivity at regular intervals until it reaches a constant value, indicating the completion of the hydrolysis reaction.
-
The rate of reaction can be determined from the initial slope of the conductivity versus time plot. For dichlorodimethylsilane, a similar compound, the reaction is very rapid and is typically complete within 25 seconds.[5]
Data Presentation: Quantitative Insights into Reactivity
While specific kinetic data for the hydrolysis of this compound is not extensively available in the public domain, the following table provides a template for the types of quantitative data that should be collected and organized. Data for closely related dialkyldichlorosilanes can be used to infer the expected reactivity trends.
| Parameter | Value | Conditions | Analytical Method | Reference |
| Hydrolysis Rate Constant (k) | Data not available | pH, Temperature, Solvent | Conductivity, NMR | [5] |
| Activation Energy (Ea) | Data not available | - | Arrhenius Plot | - |
| Product Distribution | ||||
| Diethylsilanediol | Transient intermediate | - | In-situ NMR | - |
| Linear Oligomers/Polymers | Qualitatively observed | Reaction time, Temperature | GPC, NMR | [4] |
| Cyclic Oligomers (e.g., D₄-Et, D₅-Et) | Qualitatively observed | Reaction time, Temperature | GC-MS | - |
| Yield of Polysiloxanes | Dependent on conditions | Stoichiometry, Catalyst | Gravimetric | - |
Note: D₄-Et and D₅-Et refer to the ethyl-substituted cyclic tetrasiloxane and pentasiloxane, respectively.
Mandatory Visualizations: Workflows and Pathways
The following diagrams, generated using the DOT language, provide visual representations of the key processes involved in studying the reactivity of this compound with water.
Analysis of Reaction Products
A comprehensive analysis of the product mixture is essential for understanding the reaction outcomes. The following analytical techniques are commonly employed:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for identifying and quantifying the volatile components of the product mixture, particularly the cyclic siloxanes.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ²⁹Si NMR spectroscopy are powerful tools for characterizing the structure of the siloxane products. ²⁹Si NMR is particularly useful for identifying the different silicon environments (e.g., in linear chains, at chain ends, and in cyclic structures).
-
Gel Permeation Chromatography (GPC): GPC is used to determine the molecular weight distribution of the polymeric products, providing insights into the extent of linear condensation.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to monitor the disappearance of Si-Cl bonds and the appearance of Si-O-Si and Si-OH bonds during the reaction.
By employing these experimental and analytical techniques, researchers can gain a detailed understanding of the reactivity of this compound with water, enabling the controlled synthesis of polysiloxanes with desired properties for a wide range of applications in materials science and drug development.
References
An In-depth Technical Guide to the Hydrolysis Mechanism of Dichlorodiethylsilane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles governing the hydrolysis of dichlorodiethylsilane. The document details the reaction mechanism, influential factors, and key experimental protocols for its investigation. Quantitative data interpretation is summarized, and logical and experimental workflows are visualized to facilitate a deeper understanding for research, development, and application purposes.
Introduction to this compound Hydrolysis
This compound ((C₂H₅)₂SiCl₂) is a reactive organosilicon compound widely utilized as a precursor in the synthesis of silicone polymers and as a silylating agent in organic synthesis.[1] Its utility is fundamentally linked to its susceptibility to hydrolysis, a process where the silicon-chlorine bonds are readily cleaved by water. This reaction is typically vigorous and exothermic, leading to the formation of hydrochloric acid and highly reactive silanol intermediates.[2][3] These intermediates rapidly undergo condensation to form siloxane polymers, the backbone of many silicone materials. A thorough understanding of the hydrolysis mechanism is paramount for controlling the structure and properties of the resulting polymeric materials and for managing the reactivity of this compound in various applications.
Core Hydrolysis and Condensation Mechanism
The hydrolysis of this compound is a multi-step process that begins with the nucleophilic attack of water on the silicon atom, leading to the substitution of chloride ions with hydroxyl groups. This is followed by a series of condensation reactions.
Step 1: Hydrolysis The two chlorine atoms are sequentially replaced by hydroxyl groups. The first hydrolysis step yields diethylchlorosilanol, which is then further hydrolyzed to form diethylsilanediol. Hydrochloric acid is produced as a byproduct in each step.
-
(C₂H₅)₂SiCl₂ + H₂O → (C₂H₅)₂Si(OH)Cl + HCl
-
(C₂H₅)₂Si(OH)Cl + H₂O → (C₂H₅)₂Si(OH)₂ + HCl
Step 2: Condensation The resulting diethylsilanediol is unstable and readily undergoes self-condensation, where silanol groups react with each other to form siloxane (Si-O-Si) bonds and eliminate water. This polymerization can lead to the formation of linear chains, cyclic structures, or cross-linked networks.[3]
-
n (C₂H₅)₂Si(OH)₂ → [-(C₂H₅)₂SiO-]n + n H₂O
The overall reaction pathway from the initial reactant to the formation of siloxane oligomers is depicted below.
Experimental Protocols for Studying Hydrolysis
The kinetics and mechanism of this compound hydrolysis can be investigated using various analytical techniques. The general experimental workflow involves initiating the reaction by mixing the silane with water (often in a co-solvent) and monitoring the chemical changes over time.
Below are detailed methodologies for key experiments. As chloromethylsilanes hydrolyze very easily to release hydrogen chloride, all experiments should be performed in a fume cupboard with appropriate personal protective equipment, including safety glasses, gloves, and a lab coat.[2][3]
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful technique for quantitatively tracking the conversion of reactants to products.[4] ²⁹Si NMR is particularly useful for directly observing the silicon environment as it changes from Si-Cl to Si-OH and then to Si-O-Si. ¹H NMR can monitor the disappearance of the ethyl protons adjacent to the silicon and the appearance of new species.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable deuterated, water-miscible solvent (e.g., acetone-d₆ or dioxane-d₈) to ensure a homogeneous mixture.
-
In an NMR tube, place the solvent and a known amount of D₂O or a H₂O/D₂O mixture.
-
Cool the NMR tube in an ice bath to slow the initial reaction rate.
-
Inject a precise amount of the this compound stock solution into the chilled NMR tube.
-
Quickly cap and shake the tube, then insert it into the pre-equilibrated NMR spectrometer.
-
-
Data Acquisition:
-
Quantification: The concentration of each silicon-containing species is determined by integrating the corresponding peaks in the ²⁹Si NMR spectrum.[4]
3.2. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to monitor changes in chemical bonds during the reaction.[7] It is particularly effective for observing the formation of Si-OH and Si-O-Si bonds.
-
Instrumentation: An FTIR spectrometer, preferably equipped with an Attenuated Total Reflectance (ATR) accessory for in-situ monitoring of the liquid phase.[4]
-
Sample Preparation:
-
Place a solvent (e.g., anhydrous dioxane or acetonitrile) onto the ATR crystal to record a background spectrum.
-
Prepare a reaction mixture of this compound, solvent, and water in a separate vial.
-
At time zero, deposit a drop of the reaction mixture onto the ATR crystal.
-
-
Data Acquisition:
-
Record FTIR spectra at regular time intervals.
-
Monitor the appearance of a broad band for Si-OH stretching (around 3200-3700 cm⁻¹) and the strong band for Si-O-Si stretching (around 1000-1100 cm⁻¹).[4]
-
The disappearance of Si-Cl vibrational bands can also be tracked.
-
3.3. Conductivity Measurement
The hydrolysis of this compound produces two moles of hydrochloric acid (HCl) for every mole of silane that fully hydrolyzes. This release of ions (H⁺ and Cl⁻) causes a significant increase in the electrical conductivity of the solution, which can be directly correlated with the progress of the reaction.[2]
-
Instrumentation: A conductivity meter with a probe and a data logger.
-
Sample Preparation:
-
Place a known volume of deionized water, or a water/solvent mixture, into a thermostatted reaction vessel equipped with a magnetic stirrer.
-
Immerse the conductivity probe into the solution and allow the reading to stabilize.
-
-
Data Acquisition:
-
Start the data logger and stirrer.
-
Inject a known quantity of this compound into the vessel.
-
Record the conductivity as a function of time. The conductivity will increase rapidly as HCl is produced and will plateau once the hydrolysis is complete.[2]
-
Data Presentation and Interpretation
The data obtained from the aforementioned experiments can be used to determine the kinetics and elucidate the mechanism of hydrolysis. While specific quantitative data for this compound is sparse in publicly available literature, the following table summarizes the types of data that can be generated and their significance.
| Parameter | Experimental Technique(s) | Significance |
| Rate Constant (k) | NMR, FTIR, Conductivity | Quantifies the speed of the hydrolysis reaction. Can be determined for each step (first and second hydrolysis) if intermediates can be resolved. Influenced by temperature, pH, and solvent.[8] |
| Reaction Order | NMR, FTIR, Conductivity | Determines the dependency of the reaction rate on the concentration of reactants (this compound, water). |
| Activation Energy (Ea) | All (at different temperatures) | The minimum energy required to initiate the hydrolysis reaction. Determined by measuring the rate constant at various temperatures and applying the Arrhenius equation.[9] |
| Product Distribution | NMR, Mass Spectrometry | Identifies and quantifies the various siloxane structures (linear, cyclic) formed during condensation. Provides insight into the polymerization process following hydrolysis.[5] |
| Enthalpy of Reaction (ΔH) | Calorimetry | Measures the heat released or absorbed during the reaction. This compound hydrolysis is known to be strongly exothermic.[2] |
Conclusion
The hydrolysis of this compound is a rapid, exothermic reaction that proceeds through the formation of reactive silanol intermediates, which subsequently condense to form polysiloxanes. The mechanism and kinetics of this process can be rigorously studied using a combination of spectroscopic and electrochemical techniques, including NMR, FTIR, and conductivity measurements. A detailed understanding of this reaction is crucial for professionals in materials science and drug development, as it allows for precise control over the synthesis of silicone-based materials and the effective use of this compound as a chemical intermediate. The experimental protocols and data interpretation frameworks provided in this guide serve as a foundation for further investigation and application.
References
- 1. Buy this compound | 1719-53-5 [smolecule.com]
- 2. Experiments - Rate of hydrolysis of chloromethylsilanes [chemiedidaktik.uni-wuppertal.de]
- 3. Experiments - Hydrolysis of chloromethylsilanes [chemiedidaktik.uni-wuppertal.de]
- 4. benchchem.com [benchchem.com]
- 5. Hydrolysis and condensation mechanisms of a silane coupling agent studied by 13C and 29Si NMR | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane | Boletín de la Sociedad Española de Cerámica y Vidrio [elsevier.es]
- 8. Kinetics of alkoxysilanes hydrolysis: An empirical approach [ouci.dntb.gov.ua]
- 9. researchgate.net [researchgate.net]
Navigating the Solubility of Dichlorodiethylsilane in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichlorodiethylsilane ((C₂H₅)₂SiCl₂) is a versatile organosilicon compound with significant applications in organic synthesis, particularly as a precursor for silicone polymers and as a silylating agent. Its utility in various chemical processes is intrinsically linked to its solubility characteristics in different organic solvents. This technical guide provides a comprehensive overview of the solubility of this compound, outlines a detailed experimental protocol for its determination, and presents a logical workflow for such experiments. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on qualitative solubility and a robust methodology for obtaining quantitative measurements.
Core Concepts: Solubility of Chlorosilanes
The solubility of this compound, like other chlorosilanes, is governed by the principle of "like dissolves like." As a relatively nonpolar molecule, it exhibits good solubility in a wide range of aprotic organic solvents. Conversely, it is immiscible with and highly reactive towards protic solvents, such as water, alcohols, and amines, leading to the formation of siloxanes and hydrogen chloride. This reactivity necessitates the use of anhydrous conditions during handling and solubility determination.
Qualitative Solubility Data
| Solvent Class | Solvent Example | Expected Solubility/Miscibility | Remarks |
| Ethers | Diethyl ether | Soluble | A reported value indicates a solubility of 1 g in 100 mL of ether.[1][2] |
| Tetrahydrofuran (THF) | Soluble | Expected to be a good solvent due to its aprotic and relatively nonpolar nature. | |
| Hydrocarbons | Hexane | Soluble | Similar chlorosilanes like dimethyldichlorosilane are soluble in hexane.[3] |
| Toluene | Soluble | A common solvent for reactions involving chlorosilanes.[3] | |
| Chlorinated Solvents | Dichloromethane | Soluble | Expected to be a suitable solvent. |
| Chloroform | Soluble | Dimethyldichlorosilane is cited to be soluble in chloroform.[3] | |
| Protic Solvents | Water | Insoluble and Reactive | Reacts violently with water to produce hydrochloric acid and siloxanes.[1][4] |
| Alcohols (e.g., Ethanol) | Reactive | Reacts with alcohols, though generally less vigorously than with water. | |
| Polar Aprotic Solvents | Acetone | Reactive | While it may dissolve, it is expected to react with enolizable ketones. Dimethyldichlorosilane reacts with acetone.[3] |
| Acetonitrile | Likely Soluble | Caution is advised as trace moisture can lead to reaction. | |
| Dimethylformamide (DMF) | Likely Soluble | Caution is advised as trace moisture can lead to reaction. |
Experimental Protocol for Solubility Determination
The determination of the solubility of a reactive compound like this compound requires meticulous attention to anhydrous conditions and safety. The following protocol outlines a gravimetric method for determining the solubility in a given organic solvent at a specific temperature.
Objective: To determine the solubility of this compound in an anhydrous organic solvent at a constant temperature.
Materials:
-
This compound (high purity)
-
Anhydrous organic solvent of choice
-
Drying agent for the solvent (e.g., molecular sieves)
-
Inert gas (e.g., Argon or Nitrogen)
-
Glass vials with PTFE-lined screw caps
-
Thermostatically controlled shaker or water bath
-
Syringes and needles (oven-dried)
-
Analytical balance
-
Gas-tight syringe filter (PTFE, 0.2 µm)
-
Glove box or Schlenk line for inert atmosphere operations
Procedure:
-
Solvent Preparation: The organic solvent must be rigorously dried before use. This can be achieved by refluxing over a suitable drying agent followed by distillation under an inert atmosphere, or by passing it through a column of activated molecular sieves. The water content should be verified to be minimal using a Karl Fischer titrator.
-
Preparation of Saturated Solutions:
-
All glassware should be oven-dried at >120°C for at least 4 hours and cooled under a stream of inert gas or in a desiccator.
-
Inside an inert atmosphere glove box, add a known volume of the anhydrous solvent to several vials.
-
Add an excess amount of this compound to each vial. The presence of undissolved this compound at the bottom of the vial is necessary to ensure saturation.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature.
-
Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure that the solution reaches saturation. The equilibration time should be determined empirically by taking measurements at different time points until the concentration remains constant.
-
-
Sample Withdrawal and Analysis:
-
After equilibration, allow the vials to stand undisturbed in the constant temperature bath for several hours to allow the excess solute to settle.
-
Carefully withdraw a known volume of the clear supernatant using a pre-warmed (to the experimental temperature) gas-tight syringe fitted with a syringe filter. This step must be performed while maintaining the inert atmosphere to prevent any reaction with moisture.
-
Transfer the filtered aliquot to a pre-weighed, dry vial.
-
Determine the weight of the aliquot.
-
Carefully evaporate the solvent under a gentle stream of inert gas.
-
Once the solvent is completely removed, weigh the vial containing the this compound residue.
-
-
Calculation of Solubility:
-
The mass of the dissolved this compound is the difference between the final and initial weights of the vial.
-
The mass of the solvent is the difference between the weight of the aliquot and the mass of the dissolved this compound.
-
Solubility can be expressed in various units, such as g/100 g of solvent or mol/L.
-
Safety Precautions:
-
This compound is corrosive, flammable, and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood and under a dry, inert atmosphere.
-
Appropriate personal protective equipment (PPE), including safety goggles, face shield, and chemical-resistant gloves, must be worn at all times.
Experimental Workflow Diagram
References
In-Depth Technical Guide: ¹H NMR Spectrum of Dichlorodiethylsilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichlorodiethylsilane ((C₂H₅)₂SiCl₂) is a reactive organosilane compound with significant applications in organic synthesis and materials science. Its bifunctional nature, with two ethyl groups and two chlorine atoms attached to a central silicon atom, makes it a versatile precursor for the synthesis of various silicon-containing polymers and molecules. Understanding the structural characteristics of this compound is paramount for its effective utilization. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, is a powerful analytical technique for elucidating the molecular structure of such compounds. This guide provides a detailed analysis of the ¹H NMR spectrum of this compound, including predicted spectral data and a generalized experimental protocol for its acquisition.
Predicted ¹H NMR Spectral Data
Due to the unavailability of a publicly accessible experimental ¹H NMR spectrum for this compound, the following data is based on established principles of NMR spectroscopy and spectral prediction software. The ethyl groups in this compound are chemically equivalent, and within each ethyl group, the methylene (-CH₂-) and methyl (-CH₃) protons are distinct, leading to two sets of signals.
The electron-withdrawing effect of the two chlorine atoms attached to the silicon deshields the adjacent protons. Consequently, the methylene protons are expected to resonate at a lower field (higher chemical shift) compared to the methyl protons. The spin-spin coupling between the non-equivalent methylene and methyl protons will result in characteristic splitting patterns. The methylene signal is expected to be a quartet due to coupling with the three methyl protons (n+1 = 3+1 = 4), and the methyl signal is expected to be a triplet due to coupling with the two methylene protons (n+1 = 2+1 = 3).
Table 1: Predicted ¹H NMR Data for this compound
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| Methylene (-CH₂-) | ~1.1 - 1.3 | Quartet | ~7-8 | 4H |
| Methyl (-CH₃-) | ~1.0 - 1.2 | Triplet | ~7-8 | 6H |
Note: These are predicted values and may vary slightly from experimental results. The solvent used for NMR analysis can also influence chemical shifts.
Experimental Protocol for ¹H NMR Spectroscopy of Organosilanes
The following is a generalized, detailed methodology for acquiring the ¹H NMR spectrum of a reactive organosilane like this compound.
1. Sample Preparation:
-
Solvent Selection: A dry, deuterated solvent that does not react with the analyte is crucial. Deuterated chloroform (CDCl₃) is a common choice for non-protic organosilanes. Other potential solvents include deuterated benzene (C₆D₆) or deuterated dichloromethane (CD₂Cl₂). The solvent must be free of water and other protic impurities to prevent reaction with the this compound.
-
Sample Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable number of scans.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H NMR, with its signal defined as 0.00 ppm. A small amount can be added to the solvent, or the residual solvent peak can be used as a secondary reference.
-
Handling Precautions: this compound is moisture-sensitive and corrosive. All sample handling should be performed in a dry atmosphere, for example, within a glovebox or using Schlenk line techniques. NMR tubes should be dried in an oven and cooled under an inert atmosphere before use.
2. NMR Instrument Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz, 400 MHz, or higher) is recommended for better signal dispersion and resolution.
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient for acquiring a ¹H NMR spectrum.
-
Acquisition Parameters:
-
Number of Scans (NS): 8 to 16 scans are usually adequate for a sample of this concentration.
-
Relaxation Delay (D1): A delay of 1-2 seconds between scans is generally sufficient for quantitative analysis.
-
Acquisition Time (AQ): An acquisition time of 2-4 seconds provides good resolution.
-
Spectral Width (SW): A spectral width of 10-12 ppm is appropriate to cover the expected chemical shift range of organosilanes.
-
-
Shimming: The magnetic field homogeneity must be optimized by shimming on the sample to obtain sharp, symmetrical peaks.
3. Data Processing:
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.
-
Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The chemical shift axis is referenced to the TMS signal at 0.00 ppm or the residual solvent peak.
-
Integration: The relative areas of the signals are integrated to determine the proton ratios.
-
Peak Picking and Analysis: The chemical shifts, multiplicities, and coupling constants of the peaks are determined.
Logical Workflow for ¹H NMR Analysis
The process of obtaining and interpreting a ¹H NMR spectrum follows a logical sequence, as illustrated in the diagram below.
Figure 1. Workflow for ¹H NMR analysis of this compound.
Conclusion
The ¹H NMR spectrum is an indispensable tool for the characterization of this compound. The predicted spectrum, featuring a quartet and a triplet corresponding to the methylene and methyl protons of the ethyl groups, respectively, provides a clear signature for this molecule. Adherence to a rigorous experimental protocol, particularly with respect to handling the moisture-sensitive compound, is essential for obtaining high-quality, reliable spectral data. This information is critical for researchers and professionals in confirming the identity and purity of this compound, thereby ensuring its proper application in synthesis and materials development.
In-Depth Technical Guide to the FTIR Analysis of Dichlorodiethylsilane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectroscopy analysis of dichlorodiethylsilane ((C₂H₅)₂SiCl₂). This document outlines the expected vibrational frequencies based on established spectra-structure correlations for organosilicon compounds, details the experimental protocols for obtaining high-quality FTIR spectra of this air-sensitive liquid, and presents logical workflows and vibrational assignments through clear diagrams.
Introduction to FTIR Spectroscopy of this compound
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical technique for identifying functional groups and elucidating the molecular structure of compounds. In the context of this compound, FTIR analysis allows for the characterization of its key chemical bonds, including the C-H bonds of the ethyl groups, the Si-C bonds, and the crucial Si-Cl bonds. As this compound is a reactive and moisture-sensitive compound, proper sample handling and experimental setup are critical for obtaining an accurate spectrum that reflects the true molecular structure. This guide serves as a practical resource for researchers working with this and similar organosilane compounds.
Predicted Vibrational Mode Assignments
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |
| 2975 - 2950 | C-H Asymmetric Stretching (in CH₃) | Strong |
| 2950 - 2900 | C-H Asymmetric Stretching (in CH₂) | Strong |
| 2885 - 2860 | C-H Symmetric Stretching (in CH₃) | Medium |
| 2865 - 2840 | C-H Symmetric Stretching (in CH₂) | Medium |
| 1465 - 1450 | C-H Asymmetric Bending (in CH₃ and CH₂) | Medium |
| 1410 - 1400 | CH₂ Scissoring (adjacent to Si) | Medium |
| 1385 - 1370 | C-H Symmetric Bending (in CH₃) | Medium |
| 1250 - 1220 | CH₂ Wagging (adjacent to Si) | Medium to Strong |
| 1020 - 1000 | C-C Stretching | Medium |
| 740 - 720 | Si-C Stretching | Strong |
| 600 - 500 | Si-Cl Asymmetric and Symmetric Stretching | Strong |
Experimental Protocols
The successful FTIR analysis of the reactive liquid this compound requires careful consideration of the experimental setup to prevent sample degradation from atmospheric moisture.[3]
Sample Handling and Preparation
Caution: this compound is corrosive and reacts with water. All handling should be performed in a dry atmosphere, such as a glovebox or under an inert gas (e.g., nitrogen or argon).
Two primary methods are suitable for the FTIR analysis of liquid samples: the transmission cell method and the Attenuated Total Reflectance (ATR) method.[3]
-
Transmission Cell Method (for neat liquid):
-
Cell Preparation: Select a demountable liquid cell with infrared-transparent windows that are resistant to chlorosilanes, such as potassium bromide (KBr) or cesium iodide (CsI). Ensure the windows and spacer are scrupulously clean and dry.
-
Assembly: In an inert atmosphere, place a spacer of a suitable path length (typically 0.015 to 0.050 mm) between the two windows.
-
Sample Introduction: Using a dry syringe, carefully inject the this compound into the cell via the filling ports.
-
Sealing: Securely plug the ports to prevent leakage and exposure to the atmosphere.
-
-
Attenuated Total Reflectance (ATR) Method:
-
Crystal Selection: An ATR accessory with a diamond or germanium crystal is recommended due to their chemical inertness.[3]
-
Crystal Cleaning: Thoroughly clean the ATR crystal surface with a suitable dry solvent (e.g., anhydrous hexane) and ensure it is completely dry.
-
Sample Application: In an inert atmosphere, apply a small drop of this compound directly onto the center of the ATR crystal.
-
Pressure Application: If using a pressure clamp, apply consistent and even pressure to ensure good contact between the sample and the crystal.
-
Instrumentation and Data Acquisition
-
Spectrometer Purging: Ensure the FTIR spectrometer's sample compartment is continuously purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.
-
Background Spectrum: Collect a background spectrum using the empty, clean, and dry transmission cell or the clean, dry ATR crystal. This is crucial for correcting the sample spectrum.
-
Sample Spectrum: Place the prepared sample in the spectrometer and collect the spectrum.
-
Spectral Range: A typical mid-infrared range of 4000 to 400 cm⁻¹ is appropriate.
-
Resolution: A resolution of 4 cm⁻¹ is generally sufficient for routine analysis.
-
Scans: Co-add a minimum of 16 scans to improve the signal-to-noise ratio.
-
-
Data Processing: The collected sample interferogram is Fourier-transformed to produce the infrared spectrum. The spectrum is then ratioed against the background spectrum to yield the final absorbance or transmittance spectrum.
Diagrams
Experimental Workflow
Caption: Experimental workflow for FTIR analysis of this compound.
Logical Relationship of Vibrational Modes
Caption: Relationship of functional groups to FTIR vibrational modes.
References
An In-depth Technical Guide on the Mass Spectrometry of Dichlorodiethylsilane
This technical guide provides a comprehensive overview of the mass spectrometry data for dichlorodiethylsilane (C4H10Cl2Si). It is intended for researchers, scientists, and drug development professionals who are utilizing mass spectrometry for the identification and characterization of organosilicon compounds. This document presents quantitative mass spectrometry data, a general experimental protocol for data acquisition, and a logical workflow for analysis.
Compound Information
This compound is an organosilicon compound with the chemical formula (C2H5)2SiCl2.[1][2] It is also known as diethyldichlorosilane.[1][2]
-
CAS Registry Number: 1719-53-5[1]
Mass Spectrometry Data (Electron Ionization)
The following table summarizes the primary mass spectrometry data for this compound obtained via electron ionization (EI). The data is compiled from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[1] The table includes the mass-to-charge ratio (m/z) of the fragments and their relative intensities.
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment Assignment |
| 27 | 25.8 | [C2H3]+ |
| 29 | 15.1 | [C2H5]+ |
| 47 | 8.8 | [SiCH3]+ |
| 63 | 32.5 | [SiCl]+ |
| 93 | 31.0 | [C2H5SiCl]+ |
| 99 | 100.0 | [SiCl2CH3]+ |
| 127 | 95.9 | [M-C2H5]+ or [(C2H5)SiCl2]+ |
| 129 | 62.2 | Isotopic peak of m/z 127 |
| 156 | 1.8 | [M]+ (Molecular Ion) |
| 158 | 1.1 | Isotopic peak of [M]+ |
Data sourced from the NIST WebBook.[1]
The fragmentation pattern of this compound is characteristic of organosilicon compounds. The molecular ion peak ([M]+) is of low intensity. The base peak is observed at m/z 99, corresponding to the loss of an ethyl group and a chlorine atom, followed by the rearrangement to form [SiCl2CH3]+. The prominent peaks at m/z 127 and 129 represent the loss of an ethyl group ([M-C2H5]+) and its corresponding isotope pattern due to the presence of chlorine.[3]
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
While a specific, detailed experimental protocol for this compound was not found in the immediate literature, a general methodology for the analysis of volatile chlorosilanes by GC-MS can be outlined. This protocol is based on standard practices for similar compounds.[4][5]
Objective: To obtain the mass spectrum of this compound using GC-MS.
Materials and Equipment:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for volatile and reactive compounds (e.g., a low-to-mid polarity column like a 5% phenyl-methylpolysiloxane)[5]
-
Helium (carrier gas)
-
This compound standard
-
Anhydrous solvent for dilution (e.g., hexane or dichloromethane)
-
Microsyringe
Procedure:
-
Sample Preparation:
-
Due to the reactivity of this compound with moisture, all glassware must be thoroughly dried.[6]
-
Prepare a dilute solution of this compound in an anhydrous solvent. A typical concentration might be in the range of 1-10 µg/mL.
-
-
GC-MS Instrument Setup:
-
Injector: Set to a temperature of 250 °C. Use a split or splitless injection mode.
-
Oven Program: Start at an initial temperature of 40-50 °C and hold for 1-2 minutes. Ramp the temperature at a rate of 10-20 °C/min to a final temperature of 200-250 °C.
-
Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 20 to 200.
-
Ion Source Temperature: Set to 230 °C.
-
Quadrupole Temperature: Set to 150 °C.
-
-
-
Data Acquisition:
-
Inject 1 µL of the prepared sample into the GC-MS.
-
Acquire the data using the instrument's software.
-
-
Data Analysis:
-
Identify the chromatographic peak corresponding to this compound.
-
Extract the mass spectrum for that peak.
-
Compare the obtained spectrum with a reference library (e.g., NIST).
-
Analyze the fragmentation pattern to confirm the structure.
-
Logical Workflow for Analysis
The following diagram illustrates the logical workflow for the analysis of a sample suspected to contain this compound using GC-MS.
Caption: Workflow for the identification of this compound via GC-MS.
This guide provides foundational data and methodologies for the mass spectrometric analysis of this compound. Researchers should adapt the experimental protocol based on their specific instrumentation and analytical goals.
References
- 1. Silane, dichlorodiethyl- [webbook.nist.gov]
- 2. This compound | 1719-53-5 [chemicalbook.com]
- 3. Diethyldichlorosilane | C4H10Cl2Si | CID 15589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. diva-portal.org [diva-portal.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound | CAS#:1719-53-5 | Chemsrc [chemsrc.com]
Dichlorodiethylsilane Synthesis: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dichlorodiethylsilane ((C₂H₅)₂SiCl₂) is a pivotal intermediate in organosilicon chemistry, serving as a precursor for a wide range of silicone polymers and as a silylating agent in organic synthesis. The selection of an appropriate synthetic route is critical and depends on factors such as the desired scale of production, purity requirements, and available starting materials. This technical guide provides a comprehensive overview of the three core methodologies for the synthesis of this compound: the Direct Process (Müller-Rochow), Grignard Reagent Pathway, and Hydrosilylation. This document presents a comparative analysis of these routes through clearly structured data tables, detailed experimental protocols, and visualizations of the synthetic pathways and experimental workflows.
Comparative Analysis of Synthesis Routes
The three primary methods for synthesizing this compound each offer distinct advantages and disadvantages. The Direct Process is the dominant industrial method due to its cost-effectiveness for large-scale production, while the Grignard and Hydrosilylation routes offer greater versatility and are often more suitable for laboratory-scale synthesis.
Quantitative Data Summary
The following table summarizes key quantitative data for the different synthesis routes, allowing for a direct comparison of their efficiency and the conditions required.
| Parameter | Direct Process (Müller-Rochow) | Grignard Reagent Pathway | Hydrosilylation |
| Primary Reactants | Silicon powder, Ethyl chloride | Silicon tetrachloride, Ethylmagnesium bromide/chloride | Dichlorosilane, Ethylene |
| Catalyst/Reagent | Copper powder | - | Platinum-based catalyst (e.g., Speier's catalyst) |
| Typical Reaction Temp. | 270-350°C | 0°C to reflux | Ambient to 100°C+ |
| Typical Reaction Time | Continuous / several hours | 2-4 hours | 0.5-3 hours |
| Reported Yield | Variable, depends on product mix | 50-70% (estimated for this compound) | 74-88% |
| Reported Purity | >99% after distillation[1] | High after distillation | 96-98%[2] |
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key synthesis routes. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and desired scale.
The Direct Process (Müller-Rochow)
This industrial process involves the high-temperature, copper-catalyzed reaction of ethyl chloride with elemental silicon. It typically produces a mixture of ethylchlorosilanes, with this compound being a major component.
Experimental Protocol:
-
Contact Mass Preparation: A mixture of 100 kg of silicon powder and 4 kg of a copper powder catalyst is prepared.[1]
-
Reaction Initiation: The silicon-copper mixture is loaded into a suitable reactor. The system is purged with an inert gas, such as argon, and heated to 270°C.[1]
-
Reaction Execution: Ethyl chloride gas is introduced into the reactor. The reaction is typically carried out for a period of 3 hours.[1]
-
Product Collection & Purification: After the reaction period, the reactor is cooled. The liquid product mixture is collected. This compound is isolated from the crude product by fractional distillation. In a specific example, this process yielded 410 kg of this compound with a purity of 99.13% as determined by GC analysis.[1]
Grignard Reagent Pathway
This versatile method involves the reaction of a silicon halide, such as silicon tetrachloride (SiCl₄), with an ethyl Grignard reagent (e.g., ethylmagnesium bromide). Stoichiometric control is crucial to maximize the yield of the desired di-substituted product.
Representative Experimental Protocol:
Note: The following protocol is a representative procedure adapted from the synthesis of analogous dialkyldichlorosilanes due to the limited availability of a detailed, specific protocol for this compound in the reviewed literature.
-
Grignard Reagent Preparation:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, place magnesium turnings (2.2 molar equivalents).
-
Add anhydrous diethyl ether to cover the magnesium.
-
Prepare a solution of ethyl bromide (2.0 molar equivalents) in anhydrous diethyl ether in the dropping funnel.
-
Add a small portion of the ethyl bromide solution to the magnesium suspension to initiate the reaction. Initiation is indicated by the onset of gentle reflux.
-
Once the reaction has started, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent.
-
-
Reaction with Silicon Tetrachloride:
-
Cool the freshly prepared Grignard reagent solution in an ice bath.
-
Prepare a solution of silicon tetrachloride (1.0 molar equivalent) in anhydrous diethyl ether in a dropping funnel.
-
Add the silicon tetrachloride solution dropwise to the stirred, cooled Grignard reagent. Maintain the temperature below 10°C during the addition.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2 hours.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the precipitated magnesium salts.
-
Wash the filter cake with anhydrous diethyl ether to recover any entrained product.
-
Combine the filtrate and washings.
-
Remove the diethyl ether by distillation at atmospheric pressure.
-
The crude this compound is then purified by fractional distillation under reduced pressure.
-
Hydrosilylation
This method involves the addition of a silicon-hydride bond across an unsaturated bond, in this case, the addition of dichlorosilane to ethylene. The reaction is typically catalyzed by a platinum complex.
Experimental Protocol:
-
Reactor Setup: A pressure-resistant reaction vessel (e.g., a stainless steel cylinder) is equipped with a stirring bar and an appropriate inlet for the introduction of gases and liquids. The vessel is evacuated and purged with an inert gas.
-
Catalyst Introduction: A catalytic amount of a platinum catalyst, such as Speier's catalyst (a solution of hexachloroplatinic acid in isopropanol), is introduced into the reaction vessel.
-
Reactant Addition:
-
For gaseous alkenes like ethylene, the reaction vessel is cooled, and the ethylene is condensed into the vessel.
-
The vessel is then cooled further (e.g., with liquid nitrogen), and a stoichiometric amount of dichlorosilane is added.[2]
-
-
Reaction Execution: The reaction mixture is allowed to warm to the desired temperature (e.g., ambient temperature) and is stirred. The onset of the reaction may be indicated by a temperature increase.[2] The reaction is typically allowed to proceed for several hours.
-
Product Isolation and Purification:
-
After the reaction is complete, any unreacted ethylene and dichlorosilane are carefully vented.
-
The liquid product is removed from the reactor.
-
The crude this compound is purified by fractional distillation. This method has been reported to yield this compound with a purity of 96-98%.[2]
-
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate the core synthesis pathways and a general experimental workflow.
Synthesis Pathways
Caption: Overview of the three primary synthesis routes to this compound.
Experimental Workflow for Grignard Synthesis
Caption: Step-by-step workflow for the Grignard synthesis of this compound.
Logical Relationship of Direct Process Parameters
Caption: Logical relationships between key parameters in the Direct Process.
Conclusion
The synthesis of this compound can be effectively achieved through several distinct pathways. The Direct Process remains the most economically viable for large-scale industrial production, offering high-purity material after distillation. For laboratory and smaller-scale syntheses, the Grignard and hydrosilylation routes provide excellent alternatives with high yields and purities. The choice of method should be guided by the specific needs of the researcher or development professional, taking into account factors such as scale, available equipment, and the desired purity of the final product. The detailed protocols and comparative data in this guide are intended to facilitate this decision-making process and provide a solid foundation for the successful synthesis of this compound.
References
Dichlorodiethylsilane: A Technical Toxicological Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the toxicological data for dichlorodiethylsilane (CAS No. 1719-53-5). The information is compiled from safety data sheets, regulatory guidelines, and scientific literature to assist in the safe handling and risk assessment of this compound.
Acute Toxicity
This compound is classified as moderately toxic upon acute exposure.[1] The primary routes of concern are oral ingestion, inhalation, and dermal contact.
Quantitative Acute Toxicity Data
The following table summarizes the available quantitative data on the acute toxicity of this compound.
| Endpoint | Species | Route | Value | Classification | Reference |
| LD50 | Rat | Oral | ~ 600 mg/kg bw | Harmful if swallowed | [2] |
| LD50 | Rat | Oral | 595 mg/kg bw | Harmful if swallowed | [3] |
| LDLo | Rat | Oral | 1 g/kg | - | [4] |
| LDLo | Rat | Intraperitoneal | 100 mg/kg | - | [4][5] |
| LC50 | Rat | Inhalation | 2.77 mg/L (4 h, vapour) | Toxic if inhaled | [3] |
Irritation and Corrosivity
This compound is a corrosive substance that can cause severe skin burns and eye damage.[1][3] Upon contact with moisture, it rapidly hydrolyzes to produce hydrochloric acid, which is the primary cause of its corrosive effects.[1]
Skin Corrosion/Irritation
| Species | Exposure Duration | Result | Classification | Reference |
| Rabbit | 4 hours | Causes severe burns | Skin Corrosion 1B | [3][6] |
Serious Eye Damage/Eye Irritation
| Species | Result | Classification | Reference |
| Rabbit | Causes severe eye damage | Eye Damage 1 | [6] |
Respiratory Irritation
Inhalation of this compound vapors may cause respiratory irritation.[1][3]
Genotoxicity
Limited data is available on the genotoxicity of this compound. One study reported a negative result in a bacterial reverse mutation assay (Ames test).
| Test System | Metabolic Activation | Result | Reference |
| Salmonella typhimurium | With and without S9 | Negative | [2] |
Carcinogenicity and Chronic Toxicity
There is currently no specific data available on the carcinogenicity or chronic toxicity of this compound. No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC, or as a known or anticipated carcinogen by NTP or OSHA.[3]
Experimental Protocols
The toxicological data presented in this guide are based on studies conducted following internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD).
Acute Oral Toxicity (based on OECD Guideline 401)
The acute oral toxicity of this compound was likely determined by administering the substance in graduated doses to groups of rats.[6] The animals would have been observed for a set period, typically 14 days, for signs of toxicity and mortality.[6] Key observations would include changes in body weight, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic and central nervous system, and somatomotor activity and behavior patterns), and the time of death.[6] A post-mortem examination (necropsy) of all animals would have been conducted to identify any gross pathological changes.[6] The LD50 value was then calculated as the statistically derived single dose that could be expected to cause death in 50% of the animals.[6]
Acute Inhalation Toxicity (based on OECD Guideline 403)
For the acute inhalation toxicity assessment, rats were likely exposed to various concentrations of this compound vapor for a fixed period, typically 4 hours.[7] The study would have involved whole-body or nose-only exposure in specialized inhalation chambers.[8] Animals would be observed for signs of toxicity and mortality during and after exposure for at least 14 days.[7] Parameters such as body weight changes, clinical observations, and necropsy findings would be recorded to determine the LC50 value, which is the concentration of the chemical in the air that is expected to kill 50% of the test animals during the exposure period.[7]
Skin Corrosion/Irritation (based on OECD Guideline 404)
The skin corrosion potential of this compound was likely assessed by applying a single dose of the substance to a small area of the skin of albino rabbits.[9] The treated area would be covered with a semi-occlusive dressing for a 4-hour exposure period.[9] After removal of the dressing, the skin would be examined for signs of erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours) and the observations scored.[4] The persistence of these effects would be monitored for up to 14 days to assess the reversibility of the damage.[9]
Serious Eye Damage/Eye Irritation (based on OECD Guideline 405)
To determine the potential for serious eye damage, a single dose of this compound would have been applied into the conjunctival sac of one eye of an albino rabbit, with the other eye serving as a control.[5] The eyes would then be examined for signs of corneal opacity, iritis, conjunctival redness, and chemosis (swelling) at 1, 24, 48, and 72 hours after application.[5] The severity of the lesions would be scored to determine the overall irritant effect and to assess whether the damage is reversible.[5]
Bacterial Reverse Mutation Assay (Ames Test) (based on OECD Guideline 471)
The mutagenic potential of this compound was likely evaluated using various strains of Salmonella typhimurium that are auxotrophic for histidine.[10] The bacteria would be exposed to different concentrations of the test substance, both with and without a metabolic activation system (S9 mix), which simulates mammalian metabolism.[10][11] The number of revertant colonies (bacteria that have mutated back to a prototrophic state and can grow in a histidine-deficient medium) would be counted.[10] A significant, dose-related increase in the number of revertant colonies compared to the negative control would indicate a mutagenic potential.[11]
Visualizations
The following diagrams illustrate key aspects of this compound's toxicological profile and assessment.
References
- 1. Acute and subacute inhalation toxicity of dichlorosilane in male ICR mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. catalog.labcorp.com [catalog.labcorp.com]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. oecd.org [oecd.org]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. oecd.org [oecd.org]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. oecd.org [oecd.org]
- 10. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 11. scispace.com [scispace.com]
An In-depth Technical Guide to the Chemical Compatibility of Dichlorodiethylsilane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dichlorodiethylsilane ((C₂H₅)₂SiCl₂) is a versatile organosilicon compound with significant applications in the synthesis of silicone polymers, resins, and as a silylating agent in organic synthesis.[1][2] Its utility in research and drug development is expanding, necessitating a thorough understanding of its chemical compatibility with various materials to ensure laboratory safety, experimental integrity, and proper storage. This technical guide provides a comprehensive overview of the chemical compatibility of this compound, presenting data on its interactions with common laboratory materials, detailed experimental protocols for compatibility testing, and visual representations of its reactive pathways and experimental workflows.
Introduction
This compound is a colorless liquid characterized by its high reactivity, particularly with nucleophilic substances.[3][4] This reactivity is central to its synthetic applications but also presents challenges in handling and material selection. The silicon-chlorine bonds are susceptible to cleavage, leading to the formation of corrosive byproducts, most notably hydrogen chloride (HCl) gas upon contact with water or protic solvents.[3][5] Understanding these reactions is critical for preventing equipment failure, contamination of reaction mixtures, and ensuring the safety of personnel. This guide aims to provide a detailed resource for professionals working with this compound, summarizing its known chemical interactions and offering standardized methods for further compatibility assessment.
Chemical Reactivity and Hazards
This compound is classified as a flammable and corrosive material.[3][6][7] Its primary hazard stems from its violent reaction with water, moisture, and protic solvents, which results in the exothermic release of hydrogen chloride gas.[3][8][9] This reaction can cause a significant pressure buildup in sealed containers. The generated HCl is corrosive to most metals and tissues.[3][10]
Key Incompatibilities:
-
Water and Moisture: Reacts violently to produce hydrogen chloride and silanols, which can then condense to form polysiloxanes.[3][8][11]
-
Protic Solvents (e.g., Alcohols, Carboxylic Acids): Reacts rapidly, leading to the formation of alkoxy- or acyloxysilanes and HCl.[3][11]
-
Acids (Organic and Inorganic): Reacts vigorously, potentially generating toxic or flammable gases.[3][5]
-
Bases (e.g., Amines, Hydroxides): Reacts vigorously, potentially generating toxic or flammable gases.[5]
-
Strong Oxidizing Agents: Incompatible, posing a risk of fire or explosion.[3][8][11]
Upon heating or in a fire, this compound can decompose to produce toxic and corrosive fumes, including hydrogen chloride, phosgene, carbon oxides, and silicon dioxide.[5][6]
Signaling and Reaction Pathways
The most significant reaction pathway for this compound in many laboratory and storage settings is hydrolysis. This multi-step process is initiated by the nucleophilic attack of water on the silicon atom.
Chemical Compatibility Data
The following tables summarize the general compatibility of this compound with common materials of construction. It is important to note that specific quantitative data for this compound is scarce in publicly available literature. Therefore, the compatibility ratings provided below are largely inferred from the material's known resistance to anhydrous chlorinated solvents and, more critically, to hydrochloric acid, which is the primary corrosive byproduct of this compound hydrolysis. Users are strongly advised to conduct their own compatibility testing under actual service conditions before any application.
Metals
| Material | Compatibility Rating | Notes |
| Stainless Steel (304, 316) | Limited | Prone to pitting and crevice corrosion in the presence of moist HCl.[12][13] Not recommended for long-term storage or reactions where moisture cannot be strictly excluded. |
| Hastelloy® (C-22, C-276) | Good to Excellent | Offers superior resistance to both anhydrous chlorinated compounds and wet hydrochloric acid, making it a suitable material for reactors and critical components.[14][15][16][17] |
| Carbon Steel | Not Recommended | Rapidly corroded by hydrochloric acid, which will be formed in the presence of any moisture. |
| Aluminum | Not Recommended | Highly susceptible to corrosion by hydrochloric acid. |
| Copper and its Alloys | Not Recommended | Readily attacked by hydrochloric acid. |
Plastics and Elastomers
| Material | Compatibility Rating | Notes |
| Polytetrafluoroethylene (PTFE) | Excellent | Highly resistant to a wide range of chemicals, including chlorinated solvents and hydrochloric acid.[18][19][20][21] Ideal for seals, gaskets, and linings. |
| Polyethylene (HDPE, LDPE) | Limited to Good | Generally resistant to hydrochloric acid at room temperature, but may be susceptible to swelling or degradation by the silane itself, especially at elevated temperatures.[7][22][23][24] Testing is recommended. |
| Polypropylene (PP) | Limited to Good | Similar to polyethylene, it has good resistance to aqueous acids but may be affected by the organic nature of the silane.[2][25][26] Not recommended for continuous use without prior testing. |
| Fluoroelastomers (e.g., Viton®) | Good to Excellent | Generally exhibit excellent resistance to a broad range of chemicals, including chlorinated compounds and acids.[1][27][28][29] Suitable for O-rings and seals. |
| Silicone Elastomers | Not Recommended | Likely to be swollen or degraded by this compound. |
| Natural Rubber | Not Recommended | Poor resistance to chlorinated solvents and acids. |
Experimental Protocols for Compatibility Testing
Due to the reactive and hazardous nature of this compound, a standardized and controlled methodology is crucial for evaluating its compatibility with various materials. The following protocols are generalized from established standards such as ASTM G31 for metals and ASTM D543 for plastics.[3][8][30]
General Experimental Workflow
Detailed Methodology for Metals (Adapted from ASTM G31)
-
Specimen Preparation:
-
Machine metal coupons to a standard size (e.g., 50 x 20 x 2 mm).
-
Drill a hole for suspension.
-
Polish the surfaces with 120-grit abrasive paper, followed by degreasing with a non-protic solvent (e.g., anhydrous hexane) and drying.
-
Accurately measure the dimensions and weigh the coupons to the nearest 0.1 mg.
-
-
Test Apparatus and Conditions:
-
Use a glass flask with a reflux condenser and a port for introducing an inert gas (e.g., argon or nitrogen).
-
Suspend the coupon in this compound using a non-reactive holder (e.g., PTFE). Ensure the coupon is fully immersed.
-
Maintain a dry, inert atmosphere over the liquid to prevent hydrolysis.
-
Conduct the test at a controlled temperature (e.g., ambient or elevated) for a specified duration (e.g., 24 to 1000 hours).
-
-
Post-Test Evaluation:
-
Remove the coupon, clean with a non-protic solvent, and dry.
-
Visually inspect for signs of corrosion (pitting, discoloration).
-
Weigh the coupon to determine mass loss.
-
Calculate the corrosion rate in millimeters per year (mm/y) or mils per year (mpy).
-
Detailed Methodology for Plastics and Elastomers (Adapted from ASTM D543)
-
Specimen Preparation:
-
Prepare standard test specimens (e.g., tensile bars) of the polymer.
-
Measure the dimensions, weight, and baseline mechanical properties (e.g., tensile strength, elongation, hardness).
-
-
Immersion Test:
-
Place the specimens in a sealed container with a sufficient volume of this compound to ensure complete immersion.
-
Store the container at a controlled temperature for a predetermined period.
-
-
Post-Test Evaluation:
-
Remove the specimens and blot dry.
-
Measure the change in weight and dimensions to determine swelling.
-
Visually inspect for changes in appearance (e.g., discoloration, crazing, cracking).
-
Re-measure the mechanical properties and compare them to the baseline values to quantify degradation.
-
Storage and Handling Recommendations
Given its reactivity, this compound must be handled with stringent safety precautions.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials.[31] Storage under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to prevent hydrolysis.[18]
-
Handling: All transfers and manipulations should be carried out under an inert atmosphere (e.g., in a glove box or using Schlenk techniques) to exclude moisture. Use personal protective equipment (PPE), including chemical splash goggles, a face shield, and gloves resistant to chlorinated solvents.[31] Ensure adequate ventilation and have an eyewash station and safety shower readily available.[30]
Conclusion
This compound is a valuable but highly reactive chemical. Its compatibility is primarily dictated by its sensitivity to moisture and its corrosive byproduct, hydrogen chloride. For applications involving this compound, materials with high resistance to both chlorinated organic compounds and strong acids are essential. PTFE, fluoroelastomers, and nickel-chromium-molybdenum alloys like Hastelloy® generally offer the best performance. However, due to the lack of specific compatibility data, it is imperative that researchers and drug development professionals conduct rigorous testing using standardized protocols, such as those outlined in this guide, to qualify materials for their specific applications. Adherence to strict handling and storage procedures is paramount to ensure safety and maintain the integrity of the compound.
References
- 1. agcchem.com [agcchem.com]
- 2. PP (Polypropylene) – Chemical Resistance Chart [blog.darwin-microfluidics.com]
- 3. matestlabs.com [matestlabs.com]
- 4. This compound | 1719-53-5 [chemicalbook.com]
- 5. laboratuar.com [laboratuar.com]
- 6. infinitalab.com [infinitalab.com]
- 7. rotationsplast.se [rotationsplast.se]
- 8. eurolab.net [eurolab.net]
- 9. This compound | CAS#:1719-53-5 | Chemsrc [chemsrc.com]
- 10. Diethyldichlorosilane | C4H10Cl2Si | CID 15589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. p2infohouse.org [p2infohouse.org]
- 12. steelinox.nl [steelinox.nl]
- 13. bssa.org.uk [bssa.org.uk]
- 14. parrinst.com [parrinst.com]
- 15. buchiglas.com [buchiglas.com]
- 16. csidesigns.com [csidesigns.com]
- 17. haynesintl.com [haynesintl.com]
- 18. Chemical Resistance Guide of PTFE, PTFE Products, India [mail.hindustan-nylons.com]
- 19. Chemical resistance, PTFE | Materials | Polyfluor [polyfluor.nl]
- 20. calpaclab.com [calpaclab.com]
- 21. PTFE (Polytetrafluoroethylene) - Chemical Compatibility Chart [blog.darwin-microfluidics.com]
- 22. braskem.com.br [braskem.com.br]
- 23. scribd.com [scribd.com]
- 24. houstonpolytank.com [houstonpolytank.com]
- 25. hmcpolymers.com [hmcpolymers.com]
- 26. prinsco.com [prinsco.com]
- 27. cdn2.hubspot.net [cdn2.hubspot.net]
- 28. Chemical resistance | Fluorochemicals | Daikin Global [daikinchemicals.com]
- 29. cnaldrubber.com [cnaldrubber.com]
- 30. store.astm.org [store.astm.org]
- 31. scribd.com [scribd.com]
Methodological & Application
Application Notes and Protocols: Dichlorodiethylsilane for Poly(diethylsiloxane) Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of poly(diethylsiloxane) (PDES), a versatile polymer with applications in various scientific and biomedical fields. The synthesis strategies discussed herein utilize dichlorodiethylsilane as the primary starting material. Two principal methods are detailed: the direct hydrolysis and condensation of this compound, and the ring-opening polymerization (ROP) of cyclic diethylsiloxane monomers derived from the precursor.
Introduction
Poly(diethylsiloxane) is a silicone polymer characterized by its flexible siloxane backbone and ethyl side chains. These structural features impart a very low glass transition temperature and unique thermal properties, making it a material of interest for applications requiring flexibility at low temperatures.[1][2] The synthesis of PDES can be approached through two main pathways, each offering distinct advantages and challenges. The direct hydrolysis and condensation of this compound is a straightforward approach, while the ring-opening polymerization of cyclic monomers, such as hexaethylcyclotrisiloxane (D₃ᴱᵗ), allows for greater control over the polymer's molecular weight and architecture.[3][4]
Synthesis of Poly(diethylsiloxane) via Hydrolysis and Condensation
The hydrolysis and condensation of this compound is a direct method for producing a mixture of linear and cyclic poly(diethylsiloxane) oligomers. This process is analogous to the industrial synthesis of polydimethylsiloxane (PDMS).[5][6] The reaction proceeds in two main stages: the rapid hydrolysis of the silicon-chlorine bonds to form diethylsilanediol, followed by the slower condensation of these silanol intermediates to form siloxane bonds.
Experimental Protocol: Hydrolysis and Condensation
This protocol outlines a general procedure for the laboratory-scale synthesis of poly(diethylsiloxane) via the hydrolysis and condensation of this compound.
Materials:
-
This compound ((C₂H₅)₂SiCl₂)
-
Deionized water
-
Toluene (or other suitable organic solvent)
-
Sodium bicarbonate (or other mild base for neutralization)
-
Anhydrous sodium sulfate (or magnesium sulfate)
-
Methanol (for precipitation)
Equipment:
-
Three-neck round-bottom flask
-
Dropping funnel
-
Mechanical stirrer
-
Condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, place a mixture of deionized water and toluene.
-
Hydrolysis: While vigorously stirring the water/toluene mixture, slowly add this compound from the dropping funnel. The reaction is exothermic and will produce hydrogen chloride gas, which should be handled in a well-ventilated fume hood.
-
Condensation: After the addition of this compound is complete, continue stirring the mixture at room temperature to allow for the condensation of the diethylsilanediol intermediates. The reaction progress can be monitored by the cessation of HCl evolution.
-
Neutralization: Carefully add a saturated solution of sodium bicarbonate to neutralize the hydrochloric acid formed during the reaction. Continue adding until the aqueous layer is neutral to pH paper.
-
Work-up: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with deionized water until the aqueous layer is neutral.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter the drying agent and remove the toluene using a rotary evaporator to obtain the crude poly(diethylsiloxane) oil.
-
Purification (Optional): To remove low molecular weight cyclic species, the polymer can be precipitated by dissolving the oil in a minimal amount of a good solvent (e.g., toluene) and adding it to a large volume of a non-solvent (e.g., methanol). The precipitated polymer can then be collected and dried under vacuum.
Workflow Diagram: Hydrolysis and Condensation
Caption: Workflow for PDES synthesis via hydrolysis and condensation.
Synthesis of Poly(diethylsiloxane) via Ring-Opening Polymerization (ROP)
The ring-opening polymerization of cyclic diethylsiloxane monomers, primarily hexaethylcyclotrisiloxane (D₃ᴱᵗ), offers better control over the molecular weight and dispersity of the resulting polymer. This method typically employs anionic or cationic initiators.
Preparation of Hexaethylcyclotrisiloxane (D₃ᴱᵗ) Monomer
The D₃ᴱᵗ monomer is typically synthesized from the hydrolysis of this compound under controlled conditions that favor the formation of the cyclic trimer.
Experimental Protocol: Anionic Ring-Opening Polymerization of D₃ᴱᵗ
This protocol is a representative procedure for the anionic ROP of D₃ᴱᵗ using a sodium hydroxide catalyst with a crown ether promoter.[3]
Materials:
-
Hexaethylcyclotrisiloxane (D₃ᴱᵗ)
-
Sodium hydroxide (NaOH), finely ground powder
-
12-crown-4 (1,4,7,10-tetraoxacyclododecane)
-
Toluene, anhydrous
-
Methanol
-
Deionized water
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Septum
-
Nitrogen or Argon inlet
-
Syringes
-
Separatory funnel
-
Vacuum oven
Procedure:
-
Monomer and Catalyst Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add the desired amount of hexaethylcyclotrisiloxane (D₃ᴱᵗ).
-
Catalyst Addition: Add the desired amount of finely powdered sodium hydroxide to the monomer.
-
Promoter Addition: Add the 12-crown-4 promoter via syringe and stir the mixture to homogenize.
-
Polymerization: Allow the polymerization to proceed at the desired temperature (e.g., room temperature or slightly elevated) for the specified time. The viscosity of the mixture will increase as the polymerization progresses.
-
Termination: To terminate the polymerization, dissolve the viscous mixture in toluene. Transfer the solution to a separatory funnel containing deionized water and shake vigorously to neutralize the active chain ends and remove the catalyst/promoter complex.
-
Washing: Separate the organic layer and wash it multiple times with deionized water.
-
Precipitation: Precipitate the polymer by adding the toluene solution to a stirred excess of methanol.
-
Drying: Decant the solvent and wash the polymer with fresh methanol. Dry the resulting poly(diethylsiloxane) in a vacuum oven at 60 °C for 24 hours.[3]
Quantitative Data for Anionic ROP of D₃ᴱᵗ
| Parameter | Value | Reference |
| Monomer | Hexaethylcyclotrisiloxane (D₃ᴱᵗ) | [3] |
| Catalyst | Sodium Hydroxide (NaOH) | [3] |
| Promoter | 12-crown-4 | [3] |
| NaOH Concentration | Varied | [3] |
| 12-crown-4 Concentration | Varied | [3] |
| Polymerization Time | 6 min to 7 days | [3] |
| Yield | 40-45% under optimal conditions | [3] |
Workflow Diagram: Anionic Ring-Opening Polymerization
Caption: Workflow for PDES synthesis via anionic ROP of D₃ᴱᵗ.
Characterization of Poly(diethylsiloxane)
The synthesized poly(diethylsiloxane) can be characterized by various analytical techniques to determine its molecular weight, structure, and thermal properties.
| Technique | Information Obtained |
| Gel Permeation Chromatography (GPC) | Number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si) | Confirmation of the polymer structure, end-group analysis, and determination of copolymer composition.[1] |
| Differential Scanning Calorimetry (DSC) | Glass transition temperature (T₉), melting temperature (Tₘ), and crystallization behavior.[1] |
| Thermogravimetric Analysis (TGA) | Thermal stability and decomposition temperature.[1] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of characteristic functional groups (e.g., Si-O-Si, Si-C₂H₅). |
Conclusion
The synthesis of poly(diethylsiloxane) using this compound as a precursor can be effectively achieved through either direct hydrolysis and condensation or via ring-opening polymerization of the corresponding cyclic monomer. While the hydrolysis method offers a more direct route, ROP provides superior control over the final polymer properties. The choice of synthetic method will depend on the specific requirements of the intended application, such as the desired molecular weight and polydispersity. The protocols and data presented in these application notes provide a comprehensive guide for researchers and scientists working with this versatile polymer.
References
Dichlorodiethylsilane: A Key Building Block for Advanced Silicone Polymers
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Dichlorodiethylsilane ((C₂H₅)₂SiCl₂) is a vital organosilicon compound that serves as a fundamental precursor in the synthesis of specialized silicone polymers. Its unique diethyl substitution offers distinct advantages over the more common dimethyl counterparts, particularly in applications requiring enhanced low-temperature flexibility and specific lubricity characteristics. This document provides detailed application notes, experimental protocols, and key data on the use of this compound in the production of poly(diethyl)siloxane (PDES) polymers.
Core Applications and Advantages
Poly(diethyl)siloxane, the polymer derived from this compound, exhibits a range of desirable properties that make it suitable for various high-performance applications. The ethyl groups attached to the silicon backbone impart a lower glass transition temperature (Tg) compared to polydimethylsiloxane (PDMS), making PDES an excellent choice for elastomers that must remain flexible at extremely low temperatures.[1]
Key applications include:
-
Low-Temperature Lubricants: The enhanced lubricity and low-temperature performance of PDES make it a superior lubricant for precision instruments, meters, and mechanical equipment operating in cold environments.[2]
-
Specialty Elastomers: PDES is a critical component in the formulation of silicone rubbers that require flexibility and resilience in aerospace, aviation, and automotive applications where extreme temperature fluctuations are common.
-
Dielectric Materials: Like other silicone polymers, PDES possesses excellent electrical insulating properties, making it suitable for use as a liquid insulating material in capacitors and other electronic components.[2]
-
Release Agents: In industries such as food processing, plastics, and metal casting, PDES can be utilized as an effective mold release agent.[2]
-
Waterproofing and Defoaming Agents: Its hydrophobic nature and low surface tension also allow for its use as a waterproof treatment and a defoaming agent in various industrial processes.[2]
Physicochemical Properties of this compound and Poly(diethyl)siloxane
A summary of the key physical and chemical properties of the monomer and the resulting polymer is provided in the tables below for easy reference and comparison.
Table 1: Properties of this compound
| Property | Value |
| CAS Number | 1719-53-5 |
| Molecular Formula | (C₂H₅)₂SiCl₂ |
| Molecular Weight | 157.11 g/mol |
| Boiling Point | 129-131 °C |
| Density | 1.053 g/mL at 25 °C |
| Refractive Index (n²⁰/D) | 1.432 |
Table 2: Properties of Poly(diethyl)siloxane (PDES)
| Property | Value |
| CAS Number | 63148-61-8 |
| Appearance | Colorless, transparent, odorless oil |
| Viscosity Range (at 20 °C) | 8 - 160,000 mm²/s[2] |
| Relative Density | 0.95 - 1.06[2] |
| Long-Term Use Temperature | -70 to +150 °C[2] |
| Glass Transition Temperature (Tg) | -144 °C to -139 °C[1] |
Synthesis of Poly(diethyl)siloxane from this compound
The primary method for synthesizing PDES from this compound is a two-step process involving hydrolysis followed by polycondensation.
Reaction Pathway
The overall reaction pathway can be visualized as follows:
Caption: Reaction pathway for the synthesis of PDES.
Experimental Workflow
The following diagram illustrates the general workflow for the laboratory-scale synthesis of PDES.
Caption: Experimental workflow for PDES synthesis.
Detailed Experimental Protocols
The following protocols are provided as a general guideline and may require optimization based on specific laboratory conditions and desired polymer properties.
Protocol 1: Synthesis of Low-Viscosity Poly(diethyl)siloxane Oil
Objective: To synthesize a low-viscosity PDES oil suitable for lubrication applications.
Materials:
-
This compound (99%)
-
Diethyl ether (anhydrous)
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Three-necked round-bottom flask (500 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Set up the three-necked flask with the magnetic stirrer, dropping funnel, and condenser in a fume hood.
-
Add 200 mL of anhydrous diethyl ether to the flask.
-
Slowly add 50 g (0.318 mol) of this compound to the diethyl ether with vigorous stirring.
-
From the dropping funnel, add 20 mL of deionized water dropwise to the reaction mixture over a period of 30 minutes. An exothermic reaction with the evolution of HCl gas will be observed. The diethyl ether may gently reflux.
-
After the addition of water is complete, continue stirring the mixture for 2 hours at room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash the organic layer twice with 100 mL of deionized water, followed by one wash with 100 mL of saturated sodium bicarbonate solution, and finally twice more with 100 mL of deionized water.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the diethyl ether using a rotary evaporator.
-
The resulting viscous liquid is a mixture of linear and cyclic diethylsiloxane oligomers.
-
To obtain a linear polymer of a specific viscosity, the oligomer mixture can be subjected to equilibration with a catalyst (e.g., a small amount of potassium hydroxide) at elevated temperatures (100-150 °C) for several hours. The viscosity can be controlled by the addition of a chain-terminating agent such as triethylchlorosilane.
-
For this protocol, to obtain a low-viscosity oil, heat the oligomer mixture under vacuum (e.g., 10 mmHg) at 120 °C for 4 hours to promote condensation and remove water and low-boiling cyclic species.
-
Cool the resulting PDES oil to room temperature and store it in a sealed container.
Expected Yield: The yield will vary depending on the efficiency of the condensation and purification steps but is typically in the range of 70-85%.
Protocol 2: Synthesis of High-Molecular-Weight Poly(diethyl)siloxane Gum
Objective: To synthesize a high-molecular-weight PDES gum suitable for elastomer formulation.
Materials:
-
This compound (99%)
-
Toluene (anhydrous)
-
Deionized water
-
Ammonia solution (concentrated)
-
Anhydrous magnesium sulfate
-
Potassium hydroxide (catalyst)
-
Hexamethyldisiloxane (chain stopper, optional)
Procedure:
-
In a well-ventilated fume hood, dissolve 100 g (0.637 mol) of this compound in 400 mL of anhydrous toluene in a three-necked flask equipped with a mechanical stirrer, dropping funnel, and condenser.
-
Cool the solution in an ice bath.
-
Slowly add a mixture of 100 mL of deionized water and 50 mL of concentrated ammonia solution from the dropping funnel over 1 hour with vigorous stirring. The ammonia neutralizes the HCl as it is formed.
-
After the addition is complete, allow the mixture to warm to room temperature and continue stirring for an additional 4 hours.
-
Filter the reaction mixture to remove the ammonium chloride precipitate.
-
Wash the filtrate in a separatory funnel three times with 200 mL of deionized water.
-
Dry the organic phase over anhydrous magnesium sulfate.
-
Filter and remove the toluene under reduced pressure.
-
To the resulting viscous oligomer, add a catalytic amount of potassium hydroxide (e.g., 0.1% by weight). If a specific molecular weight is desired, a calculated amount of a chain stopper like hexamethyldisiloxane can be added.
-
Heat the mixture with stirring at 150 °C under a slow stream of nitrogen for 6-8 hours to promote polymerization. The viscosity will increase significantly.
-
To terminate the polymerization, cool the mixture and neutralize the catalyst with a weak acid (e.g., acetic acid).
-
Remove any volatile components by heating under vacuum to obtain the final high-molecular-weight PDES gum.
Safety Precautions
This compound is a corrosive and flammable liquid that reacts violently with water to produce hydrochloric acid. All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat. Ensure that all glassware is dry before use. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
By following these guidelines and protocols, researchers can effectively utilize this compound for the synthesis of poly(diethyl)siloxane polymers with tailored properties for a wide range of advanced applications.
References
Dichlorodiethylsilane as a Silylating Agent: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichlorodiethylsilane ((C₂H₅)₂SiCl₂) is a versatile organosilicon compound widely utilized as a silylating agent in organic synthesis and analytical chemistry.[1] Its primary function is the introduction of a diethylsilyl group onto molecules containing active hydrogen atoms, such as alcohols, amines, and carboxylic acids. This process, known as silylation, converts polar functional groups into less polar, more volatile, and thermally stable silyl ethers, silylamines, or silyl esters.[2][3] This modification is crucial for protecting these functional groups during subsequent synthetic steps or for enhancing their analytical characteristics for techniques like gas chromatography-mass spectrometry (GC-MS).[4][5][6] this compound is also a key precursor in the synthesis of silicone polymers and for surface modification.[1]
The diethylsilyl group offers a moderate level of steric hindrance and stability, providing a useful alternative to other common silylating agents. The bifunctional nature of this compound, with two reactive chlorine atoms, also allows for its use in the protection of diols to form cyclic diethylsilylene acetals. This document provides detailed application notes and protocols for the use of this compound as a silylating agent in various contexts.
Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₄H₁₀Cl₂Si |
| Molecular Weight | 157.11 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 125-131 °C |
| Density | 1.05 g/mL at 25 °C |
| Refractive Index | n20/D 1.43 |
Source:[7]
Application I: Protection of Alcohols
The protection of hydroxyl groups as silyl ethers is a fundamental transformation in multi-step organic synthesis, preventing unwanted side reactions under various conditions. This compound can be used to introduce a diethylsilyl protecting group. Due to its dichlorinated nature, stoichiometry must be carefully controlled to favor either monosilylation or the formation of bis-silyl ethers from a single this compound molecule linking two alcohol molecules.
General Reaction Scheme: Monosilylation (Illustrative)
Further reaction or hydrolysis of the remaining Si-Cl bond would occur.
General Reaction Scheme: Bis-silylation
Experimental Protocol: General Procedure for the Silylation of a Primary Alcohol
Materials:
-
Primary alcohol (e.g., benzyl alcohol)
-
This compound
-
Anhydrous dichloromethane (DCM)
-
Anhydrous triethylamine (Et₃N) or imidazole
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for inert atmosphere techniques
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the primary alcohol (2.0 equivalents) and anhydrous DCM.
-
Add anhydrous triethylamine (2.2 equivalents) to the solution and cool the mixture to 0 °C using an ice bath.
-
Slowly add this compound (1.0 equivalent) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by distillation or flash column chromatography on silica gel.
Data Presentation: Illustrative Reaction Conditions for Silylation of Alcohols
| Alcohol Type | Silylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Primary | R₂SiCl₂ | Triethylamine | DCM | 0 to RT | 2 - 6 | > 90 |
| Secondary | R₂SiCl₂ | Imidazole | DMF | RT to 40 | 4 - 12 | 80 - 95 |
| Tertiary | R₂SiCl₂ | Imidazole, DMAP | DMF | 40 - 60 | 12 - 24 | 50 - 80 |
Note: Reaction conditions and yields are illustrative and require optimization for specific substrates and for this compound.
Application II: Protection of Diols as Diethylsilylene Acetals
This compound is well-suited for the protection of 1,2- and 1,3-diols to form five- and six-membered cyclic diethylsilylene acetals, respectively. This method is advantageous as it protects two hydroxyl groups in a single step.
General Reaction Scheme
Experimental Protocol: Protection of a 1,2-Diol
Materials:
-
1,2-Diol (e.g., (±)-1,2-octanediol)
-
This compound
-
Anhydrous N,N-dimethylformamide (DMF)
-
Imidazole
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the 1,2-diol (1.0 equivalent) and imidazole (2.5 equivalents) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add this compound (1.1 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring by TLC.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the mixture with diethyl ether (3 x 30 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Application III: Derivatization for GC-MS Analysis
Polar analytes such as steroids and fatty acids often exhibit poor chromatographic behavior and are not sufficiently volatile for GC-MS analysis. Derivatization with a silylating agent like this compound can significantly improve their analytical properties.[4][8]
General Reaction Scheme for Fatty Acid Derivatization
The monofunctional nature of the carboxylic acid would lead to a monochlorosilyl ester intermediate, which may require a subsequent step or be analyzed directly depending on its stability.
Experimental Protocol: Derivatization of Fatty Acids for GC-MS Analysis
Materials:
-
Fatty acid sample (or dried lipid extract)
-
This compound
-
Anhydrous pyridine
-
Hexane
-
GC-MS grade water
-
Reaction vial (2 mL) with a screw cap
Procedure:
-
Accurately weigh 1-2 mg of the fatty acid sample or dried lipid extract into a reaction vial.
-
Add 200 µL of anhydrous pyridine to dissolve the sample.
-
Add 100 µL of this compound.
-
Tightly cap the vial and heat at 60 °C for 30 minutes in a heating block.
-
After cooling to room temperature, add 1 mL of hexane and 1 mL of water to the vial.
-
Vortex the mixture thoroughly for 1 minute and then centrifuge to separate the layers.
-
Carefully transfer the upper hexane layer, containing the diethylsilyl esters, to a clean GC vial for analysis.
Data Presentation: Comparison of Silylating Agents for GC-MS Derivatization
The choice of silylating agent can impact derivatization efficiency and the resulting mass spectra. The following table provides a qualitative comparison of this compound with other common silylating agents.
| Silylating Agent | Volatility of Derivatives | Steric Hindrance | Reactivity | Byproducts |
| This compound | Good | Moderate | High | HCl |
| BSTFA | Excellent | Low | Very High | Neutral |
| MSTFA | Excellent | Low | Very High | Neutral |
| TMCS | Excellent | Low | High | HCl |
BSTFA: N,O-Bis(trimethylsilyl)trifluoroacetamide; MSTFA: N-Methyl-N-(trimethylsilyl)trifluoroacetamide; TMCS: Trimethylchlorosilane.
Conclusion
This compound is a valuable reagent for the silylation of various functional groups. Its ability to protect alcohols and diols is crucial in synthetic organic chemistry, while its application in derivatization enhances the analytical capabilities for complex molecules in fields such as drug development and metabolomics. The protocols provided herein serve as a foundation for the application of this compound, and it is recommended that reaction conditions be optimized for each specific substrate to achieve the desired outcome with high efficiency. Appropriate safety precautions should always be taken when handling this reactive and corrosive compound.
References
- 1. Buy this compound | 1719-53-5 [smolecule.com]
- 2. 17.8 Protection of Alcohols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Derivatization techniques for free fatty acids by GC [restek.com]
- 7. 二氯二乙基硅烷 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Surface Modification of Silica Nanoparticles with Dichlorodiethylsilane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the surface modification of silica nanoparticles (SNPs) with dichlorodiethylsilane. This process imparts a hydrophobic character to the nanoparticle surface, a crucial attribute for a variety of applications, including the development of drug delivery systems for hydrophobic therapeutic agents, advanced composite materials, and specialized coatings.
Introduction
Silica nanoparticles are a versatile platform in nanotechnology due to their biocompatibility, high surface area-to-volume ratio, and tunable porosity.[1] Their native surface is hydrophilic, rich in silanol groups (Si-OH), which allows for straightforward covalent modification.[2] The functionalization of SNPs with organosilanes, such as this compound, transforms their surface chemistry from hydrophilic to hydrophobic. This alteration is critical for applications requiring stable dispersions in non-polar solvents, enhanced loading of hydrophobic drugs, and the creation of materials with tailored surface properties.[3][4][5]
The reaction of this compound with the silanol groups on the silica nanoparticle surface proceeds through the formation of stable siloxane bonds (Si-O-Si), with the diethyl groups orienting outwards, creating a hydrophobic layer.
Data Presentation
The following tables summarize quantitative data typically obtained during the synthesis and surface modification of silica nanoparticles. The values presented are illustrative and can be influenced by specific experimental parameters.
Table 1: Physicochemical Properties of Unmodified and this compound-Modified Silica Nanoparticles
| Parameter | Unmodified SNPs | This compound-Modified SNPs |
| Average Hydrodynamic Diameter (DLS) | 100 ± 15 nm | 110 ± 20 nm |
| Surface Charge (Zeta Potential) | -30 mV to -50 mV | -10 mV to -25 mV |
| Surface Area (BET) | ~700-1000 m²/g | Decreased post-modification |
| Contact Angle (Water) | < 20° | > 110° |
| Elemental Analysis (Weight % Carbon) | < 1% | 5-15% |
Table 2: Characterization Data Summary
| Characterization Technique | Unmodified SNPs | This compound-Modified SNPs | Purpose |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Broad peak at ~3400 cm⁻¹ (O-H stretching of silanol groups); Peak at ~1100 cm⁻¹ (Si-O-Si stretching) | Reduced intensity of ~3400 cm⁻¹ peak; Appearance of peaks around 2800-3000 cm⁻¹ (C-H stretching of ethyl groups) | To confirm the covalent attachment of diethylsilyl groups and reduction of surface silanols.[6] |
| Thermogravimetric Analysis (TGA) | Minor weight loss due to desorption of water and condensation of silanol groups.[7] | Significant weight loss at higher temperatures corresponding to the decomposition of the grafted diethylsilyl groups.[8][9] | To quantify the amount of organic material grafted onto the nanoparticle surface.[8] |
| Dynamic Light Scattering (DLS) | Provides the hydrodynamic diameter and size distribution of the nanoparticles in a colloidal suspension.[10] | An increase in hydrodynamic diameter indicates successful surface modification. | To assess the size and monodispersity of the nanoparticles before and after modification. |
| Contact Angle Measurement | Low contact angle, indicating a hydrophilic surface. | High contact angle, indicating a hydrophobic surface.[11] | To quantify the change in surface wettability and confirm the hydrophobic nature of the modified nanoparticles.[12][11] |
Experimental Protocols
Synthesis of Monodisperse Silica Nanoparticles (Stöber Method)
This protocol describes the synthesis of spherical silica nanoparticles with a controlled size distribution.[13][14]
Materials:
-
Tetraethyl orthosilicate (TEOS, 98%)
-
Ethanol (Absolute)
-
Ammonium hydroxide solution (28-30% NH₃ basis)
-
Deionized water
Procedure:
-
In a round-bottom flask, prepare a solution of 73.8 mL of ethanol and 10.8 mL of deionized water.
-
Add 9.8 mL of ammonium hydroxide to the solution and stir vigorously with a magnetic stirrer to ensure homogeneity.[15]
-
Rapidly add 5.6 mL of TEOS to the stirred solution.[15]
-
Continue stirring the reaction mixture at room temperature for at least 12 hours. The formation of a white, opalescent suspension indicates the formation of silica nanoparticles.[14][16]
-
Collect the silica nanoparticles by centrifugation (e.g., 10,000 rpm for 15 minutes).
-
Wash the nanoparticles three times with ethanol to remove unreacted reagents. Each wash should be followed by centrifugation and redispersion in fresh ethanol.
-
Resuspend the purified silica nanoparticles in anhydrous toluene for the subsequent modification step.
Surface Modification of Silica Nanoparticles with this compound
This protocol details the surface functionalization of pre-synthesized silica nanoparticles with this compound to impart hydrophobicity.
Materials:
-
Silica nanoparticles (from Protocol 3.1) dispersed in anhydrous toluene
-
This compound (97%)
-
Anhydrous Toluene
-
Anhydrous Ethanol
-
Triethylamine (optional, as an HCl scavenger)
-
Argon or Nitrogen gas supply
Procedure:
-
Dry the synthesized silica nanoparticles in a vacuum oven at 120°C overnight to remove physically adsorbed water.
-
Disperse a known amount of the dried silica nanoparticles in anhydrous toluene (e.g., 10 mg/mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Sonicate the suspension for 15-30 minutes to ensure a uniform dispersion and break up any agglomerates.[3]
-
Purge the flask with argon or nitrogen for 15 minutes to create an inert atmosphere.[3]
-
In a separate, dry vial, prepare a solution of this compound in anhydrous toluene (e.g., a 2% v/v solution). The amount of silane can be varied to control the grafting density.
-
Slowly inject the this compound solution into the stirred nanoparticle suspension at room temperature. If desired, triethylamine can be added to neutralize the HCl byproduct.
-
Heat the reaction mixture to reflux (approximately 110°C) and maintain for 4-6 hours under an inert atmosphere.[3]
-
After the reaction, cool the suspension to room temperature.
-
Collect the surface-modified silica nanoparticles by centrifugation (e.g., 10,000 rpm for 15 minutes).
-
Wash the nanoparticles sequentially three times with anhydrous toluene and twice with anhydrous ethanol to remove excess this compound, byproducts, and any unreacted reagents.[3]
-
Dry the hydrophobic silica nanoparticles under vacuum at 60-80°C overnight.[3]
Application: Loading of a Hydrophobic Drug (Illustrative Example)
Hydrophobically modified silica nanoparticles can serve as carriers for poorly water-soluble drugs. This is an illustrative protocol for the loading of a model hydrophobic drug, such as curcumin.
Materials:
-
This compound-modified silica nanoparticles
-
Curcumin
-
Ethanol
Procedure:
-
Disperse the dried, surface-modified silica nanoparticles in ethanol at a concentration of 1 mg/mL.
-
Prepare a stock solution of curcumin in ethanol (e.g., 10 mg/mL).
-
Add the curcumin solution to the nanoparticle suspension in a predetermined ratio (e.g., 1:5 drug to nanoparticle weight ratio).
-
Stir the mixture at room temperature for 24 hours in the dark to allow for the adsorption of the drug onto the nanoparticle surface.
-
Collect the drug-loaded nanoparticles by centrifugation.
-
Wash the nanoparticles with ethanol to remove any unloaded drug.
-
Dry the drug-loaded nanoparticles under vacuum.
-
The loading efficiency can be determined by measuring the concentration of the drug in the supernatant using UV-Vis spectroscopy.
Mandatory Visualizations
Experimental Workflows
Caption: Workflow for the synthesis and surface modification of silica nanoparticles.
Mechanism of Surface Modification
Caption: Reaction mechanism of this compound with surface silanol groups.
Cellular Interaction and Signaling Pathways
Silica nanoparticles have been shown to interact with various cell types, leading to the activation of specific signaling pathways. These interactions can be influenced by the physicochemical properties of the nanoparticles, including their surface chemistry. Hydrophobic nanoparticles can interact with cell membranes, leading to cellular uptake and subsequent biological responses. While specific studies on this compound-modified silica nanoparticles are limited, research on silica nanoparticles in general indicates the activation of pathways such as MAPK/Nrf2 and NF-κB, which are involved in cellular stress responses, inflammation, and apoptosis.[17][18]
Caption: Potential signaling pathways activated by silica nanoparticle-cell interactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Preparation and Applications of Organo-Silica Hybrid Mesoporous Silica Nanoparticles for the Co-Delivery of Drugs and Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functionalized Mesoporous Silica Nanoparticles for Drug-Delivery to Multidrug-Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. A Quantitative Approach to Characterize the Surface Modification on Nanoparticles Based on Localized Dielectric Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of surface functional groups on silica nanoparticles: comparison of thermogravimetric analysis and quantitative NMR - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Contact angle assessment of hydrophobic silica nanoparticles related to the mechanisms of dry water formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Stöber process - Wikipedia [en.wikipedia.org]
- 14. Facile control of silica nanoparticles using a novel solvent varying method for the fabrication of artificial opal photonic crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mse.iastate.edu [mse.iastate.edu]
- 16. broadpharm.com [broadpharm.com]
- 17. Silica nanoparticles induce oxidative stress, inflammation, and endothelial dysfunction in vitro via activation of the MAPK/Nrf2 pathway and nuclear factor-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Signaling Pathways Regulated by Silica Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hydrophobic Coating of Glass Substrates using Dichlorodiethylsilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for rendering glass substrates hydrophobic using dichlorodiethylsilane ((C₂H₅)₂SiCl₂). Surface modification of glass to impart hydrophobicity is a critical step in a multitude of research and development applications, including cell culture, microfluidics, and drug delivery systems. This compound is a bifunctional organosilane that reacts with surface silanol groups on glass to form a stable, covalently bonded hydrophobic coating. The diethylsilyl groups create a low-energy surface that repels water and other polar solvents.
The reaction proceeds via a two-step mechanism involving the hydrolysis of the Si-Cl bonds in the presence of trace surface moisture, followed by the condensation of the resulting silanol groups with the hydroxyl groups on the glass surface. This process results in the formation of a durable siloxane (Si-O-Si) linkage.[1] The extent of hydrophobicity, commonly quantified by the water contact angle, can be controlled by varying reaction parameters such as the concentration of the silane and the treatment time.[1][2][3][4]
Key Applications in Research and Drug Development
-
Cell Culture: Prevents cell adhesion to glass surfaces in suspension culture applications.
-
Microfluidics: Modifies the wetting properties of microchannels to control fluid flow and prevent protein adsorption.
-
Drug Delivery: Facilitates the encapsulation of hydrophobic drugs and controls the release profile from glass-based delivery systems.
-
High-Throughput Screening: Minimizes sample loss and cross-contamination by preventing adhesion to glass vials and microplates.
-
Biomolecule Immobilization: Creates a controlled surface for the subsequent attachment of biomolecules in microarray and biosensor applications.[5][6]
Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | (C₂H₅)₂SiCl₂ |
| Molecular Weight | 157.11 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 125-131 °C |
| Density | 1.05 g/mL at 25 °C |
| Solubility | Soluble in anhydrous organic solvents (e.g., toluene, heptane). Reacts with water. |
Experimental Protocols
The following protocols are adapted from established methods for similar dichlorosilanes and provide a framework for achieving consistent hydrophobic coatings.[1] Optimization may be required for specific applications and substrate types.
Materials and Reagents
-
Glass substrates (e.g., microscope slides, coverslips, vials)
-
This compound (≥97%)
-
Anhydrous toluene or heptane
-
Acetone (reagent grade)
-
Isopropanol (reagent grade)
-
Deionized water
-
Nitrogen gas (high purity)
-
Glass staining jars or beakers with lids
-
Oven capable of maintaining 110-120 °C
-
Fume hood
Protocol 1: Substrate Cleaning and Activation
Proper cleaning and activation of the glass surface are critical for achieving a uniform and durable hydrophobic coating. This protocol aims to remove organic contaminants and generate a high density of surface silanol groups.
-
Place the glass substrates in a glass rack or holder.
-
Sequentially sonicate the substrates in the following solvents for 15 minutes each:
-
Laboratory-grade detergent solution
-
Deionized water (repeat 3 times)
-
Acetone
-
Isopropanol
-
-
Dry the substrates under a stream of high-purity nitrogen gas.
-
For enhanced activation, treat the dried substrates with oxygen or air plasma for 3-5 minutes. This step effectively removes residual organic traces and maximizes the number of surface hydroxyl groups.
-
Use the activated substrates immediately for the best results. If storage is necessary, keep them in a desiccator over a desiccant.
Protocol 2: Hydrophobic Coating via Solution Deposition
Safety Note: this compound is corrosive and reacts with moisture to release hydrochloric acid (HCl) gas. This procedure must be performed in a certified fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Prepare a stock solution of this compound in an anhydrous solvent (e.g., toluene or heptane) within the fume hood. The concentration can be varied to control the degree of hydrophobicity (see Table 1 for representative data). A common starting concentration is 1-5% (v/v).
-
Immerse the cleaned and activated glass substrates in the this compound solution in a sealed container (e.g., a staining jar with a lid) to prevent the ingress of atmospheric moisture.
-
Allow the reaction to proceed at room temperature. The reaction time can be varied from a few minutes to several hours to achieve the desired level of hydrophobicity.
-
After the desired immersion time, carefully remove the substrates from the silanization solution.
-
Rinse the coated substrates thoroughly with the anhydrous solvent (toluene or heptane) to remove excess this compound.
-
Perform a final rinse with isopropanol or ethanol to remove any remaining solvent and byproducts.
-
Dry the substrates under a stream of nitrogen gas.
-
Cure the coated substrates in an oven at 110-120 °C for at least 1 hour. This step promotes the formation of a stable, cross-linked siloxane network on the surface.
-
Allow the substrates to cool to room temperature before use.
Characterization of the Hydrophobic Coating
The primary method for characterizing the hydrophobicity of the coated glass surface is by measuring the static water contact angle. A goniometer is used to deposit a droplet of deionized water on the surface and measure the angle formed between the liquid-solid interface and the liquid-vapor interface. A higher contact angle indicates greater hydrophobicity. For a clean, uncoated glass surface, the water contact angle is typically low (e.g., <30°), while a successfully coated surface will exhibit a contact angle significantly higher, often in the range of 90-110°.
Quantitative Data
The following table provides representative data on the effect of dichlorosilane concentration and treatment time on the water contact angle of glass substrates. While this data was generated using a similar dichlorosiloxane (dichlorooctamethyltetrasiloxane), it serves as a valuable guide for the expected trends when using this compound.[1][2][3][4]
| Treatment Time (seconds) | Dichlorosilane Volume Ratio in Heptane | Approximate Water Contact Angle (°) |
| 180 | 0.0001 | ~ 50 |
| 180 | 0.0005 | ~ 70 |
| 180 | 0.001 | ~ 85 |
| 180 | 0.004 | ~ 96 |
| 300 | 0.0001 | ~ 60 |
| 300 | 0.0005 | ~ 80 |
| 300 | 0.001 | ~ 92 |
| 300 | 0.004 | ~ 96 |
Note: The contact angle generally increases with both concentration and treatment time until a plateau is reached, indicating maximum surface coverage.[1][2][3][4]
Visualizations
Experimental Workflow
Caption: Experimental workflow for hydrophobic coating of glass.
Reaction Mechanism
References
- 1. Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization—A Guide for Contact Angle Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. events.interpore.org [events.interpore.org]
- 3. researchgate.net [researchgate.net]
- 4. Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization-A Guide for Contact Angle Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Dichlorodiethylsilane for Surface Functionalization of Cellulose
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellulose, a ubiquitous and renewable biopolymer, is characterized by its hydrophilicity due to the abundance of surface hydroxyl groups. While advantageous for certain applications, this inherent property can be a limitation in contexts requiring hydrophobicity, such as in the development of moisture-resistant drug delivery systems, reinforced polymer composites, and specialized filtration media. Surface functionalization via silanization is a robust method to impart hydrophobicity to cellulosic materials. This process involves the reaction of silane coupling agents with the hydroxyl groups on the cellulose surface, creating a stable, covalently bonded hydrophobic layer.
Dichlorodiethylsilane ((C₂H₅)₂SiCl₂) is a reactive organosilane that can be employed for this purpose. Its bifunctional nature allows for cross-linking on the cellulose surface, potentially forming a durable diethylpolysiloxane coating. This document provides detailed protocols for the surface functionalization of cellulose using this compound, along with expected material characterization data and visualizations of the experimental workflow and reaction mechanism.
Principles of Silanization with this compound
The surface functionalization of cellulose with this compound proceeds in two main steps:
-
Hydrolysis: In the presence of trace amounts of water on the cellulose surface or in the reaction solvent, the chloro groups of this compound hydrolyze to form reactive silanol groups (-Si-OH).
-
Condensation: These silanol groups then condense with the hydroxyl groups (-OH) on the cellulose surface, forming stable siloxane bonds (Si-O-C). Additionally, self-condensation between silanol groups can occur, leading to the formation of a cross-linked polysiloxane network on the surface.
This process effectively replaces the hydrophilic hydroxyl groups with a hydrophobic diethylsilyl layer, thereby increasing the water contact angle and reducing the surface energy of the cellulose.
Experimental Protocols
Materials and Equipment
-
Cellulose Substrate: Microcrystalline cellulose powder, cellulose filter paper, or cellulose nanocrystals (CNCs).
-
Reagents:
-
This compound (≥97%)
-
Anhydrous Toluene (or other suitable anhydrous aprotic solvent like hexane)
-
Anhydrous Pyridine (or other non-nucleophilic base as a hydrogen chloride scavenger)
-
Ethanol
-
Deionized Water
-
-
Equipment:
-
Three-neck round-bottom flask
-
Condenser
-
Dropping funnel
-
Magnetic stirrer with hotplate
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Soxhlet extraction apparatus
-
Vacuum oven
-
Goniometer for contact angle measurements
-
FTIR spectrometer
-
Thermogravimetric Analyzer (TGA)
-
Elemental Analyzer (CHNS/O)
-
Safety Precautions
This compound is a flammable, corrosive, and moisture-sensitive liquid that reacts with water to produce hydrochloric acid.[1][2] It is crucial to handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All glassware must be thoroughly dried before use, and the reaction should be conducted under an inert atmosphere to prevent premature hydrolysis of the silane.
Protocol for Surface Functionalization of Cellulose Powder
-
Cellulose Preparation: Dry the microcrystalline cellulose powder in a vacuum oven at 105°C for at least 4 hours to remove adsorbed water. Allow to cool to room temperature in a desiccator.
-
Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel under an inert atmosphere (N₂ or Ar).
-
Reaction Mixture: Suspend the dried cellulose powder (e.g., 5 g) in anhydrous toluene (e.g., 200 mL) in the reaction flask. Add anhydrous pyridine (in a molar excess relative to the silane) to the suspension to act as an acid scavenger.
-
Silane Addition: Dissolve this compound (e.g., a 5% solution in anhydrous toluene) in the dropping funnel. Add the silane solution dropwise to the stirred cellulose suspension at room temperature over a period of 30-60 minutes.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 110°C for toluene) and maintain for 4-6 hours with continuous stirring.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the modified cellulose powder.
-
Wash the powder sequentially with toluene, ethanol, and deionized water to remove unreacted silane, pyridine hydrochloride, and other byproducts.
-
Perform a Soxhlet extraction with ethanol for 24 hours to ensure the complete removal of any physisorbed silane.[1]
-
-
Drying: Dry the functionalized cellulose powder in a vacuum oven at 60-80°C overnight.
-
Storage: Store the dried, hydrophobic cellulose powder in a desiccator.
Characterization and Expected Results
The success of the surface functionalization can be confirmed through various characterization techniques. While specific data for this compound-modified cellulose is not abundant in the literature, the following tables present expected trends and illustrative data based on studies of cellulose functionalized with similar silanes, such as dichlorodimethylsilane.
Water Contact Angle
The most direct measure of hydrophobicity is the water contact angle. A significant increase in the contact angle is expected after silanization.
| Sample | Water Contact Angle (°) |
| Untreated Cellulose | 20° - 50° |
| This compound Modified Cellulose (Expected) | > 120° |
Note: The data for the modified cellulose is an expected value based on the hydrophobicity imparted by similar short-chain alkylsilanes.
Elemental Analysis
Elemental analysis can confirm the presence of silicon and an increased carbon content on the cellulose surface.
| Sample | C (%) | H (%) | O (%) | Si (%) |
| Untreated Cellulose | ~44.4 | ~6.2 | ~49.4 | 0 |
| This compound Modified Cellulose (Illustrative) | Increased | Increased | Decreased | Present |
Note: The exact percentages will depend on the degree of substitution achieved. The values presented are illustrative of the expected trend.
Thermogravimetric Analysis (TGA)
TGA can indicate changes in the thermal stability of the cellulose after modification. The presence of the silane coating can alter the degradation profile.
| Sample | Onset Decomposition Temperature (°C) | Char Residue at 600°C (%) |
| Untreated Cellulose | ~300 - 320°C | ~10 - 15% |
| This compound Modified Cellulose (Expected) | Potentially increased | Increased |
Note: Silanization can in some cases increase the thermal stability and the char yield of cellulose. The presented data reflects this general trend.[3]
Visualizations
Reaction Mechanism
Caption: Reaction mechanism of this compound with cellulose.
Experimental Workflow
Caption: Experimental workflow for cellulose surface functionalization.
References
- 1. Synthesis, application and molecular docking of modified cellulose with diaminoguanidine as complexing agent for selective separation of Cu (II), Cd (II) and Hg (II) ions from alum sample - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Quantitative and Qualitative Analysis of Surface Modified Cellulose Utilizing TGA-MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Grafting Polymers onto Substrates with Dichlorodiethylsilane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the surface modification of substrates using dichlorodiethylsilane for the subsequent grafting of polymers. This technique is pivotal for tailoring the surface properties of materials, a critical aspect in drug delivery systems, biomaterial development, and advanced scientific research. The protocols detailed below offer step-by-step instructions for substrate preparation, silanization, and two primary polymer grafting methodologies: "grafting from" and "grafting to".
Introduction
The functionalization of surfaces with polymers allows for the precise control of their physicochemical properties, including wettability, biocompatibility, and chemical reactivity. This compound ((C₂H₅)₂SiCl₂) is a versatile silane coupling agent that reacts with hydroxyl groups present on the surface of various substrates, such as silica, glass, and metal oxides. This reaction forms a stable, covalently bound diethylsilane layer, which can then serve as an anchor for the subsequent attachment of polymer chains. The choice between the "grafting from" and "grafting to" approach depends on the desired polymer brush density, thickness, and the nature of the polymer to be grafted.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Linear Formula | (C₂H₅)₂SiCl₂ |
| Molecular Weight | 157.11 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 125-131 °C |
| Density | 1.05 g/mL at 25 °C |
Experimental Protocols
Substrate Preparation (General Protocol for Silica-based Substrates)
A pristine and activated substrate surface is crucial for efficient silanization. The following protocol is suitable for substrates like glass slides or silicon wafers.
Materials:
-
Substrates (e.g., glass slides, silicon wafers)
-
Acetone (reagent grade)
-
Ethanol (reagent grade)
-
Deionized (DI) water
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂). EXTREME CAUTION: Piranha solution is highly corrosive and explosive. Handle with extreme care in a fume hood and with appropriate personal protective equipment (PPE).
-
Nitrogen gas stream
-
Oven
Procedure:
-
Cleaning:
-
Sonciate the substrates in acetone for 15 minutes.
-
Rinse thoroughly with DI water.
-
Sonciate in ethanol for 15 minutes.
-
Rinse thoroughly with DI water.
-
-
Hydroxylation (Activation):
-
Immerse the cleaned substrates in Piranha solution for 30-60 minutes at room temperature.
-
Carefully remove the substrates and rinse extensively with DI water.
-
-
Drying:
-
Dry the substrates under a gentle stream of nitrogen gas.
-
Place the substrates in an oven at 110-120°C for at least 1 hour to ensure complete removal of moisture.
-
Allow the substrates to cool to room temperature in a desiccator before silanization.
-
Surface Silanization with this compound
This protocol describes the formation of a diethylsilane layer on the activated substrate surface. This can be performed via either solution-phase or vapor-phase deposition.
Materials:
-
Activated substrates
-
This compound
-
Anhydrous toluene (or other anhydrous organic solvent)
-
Triethylamine (optional, as an acid scavenger)
-
Reaction vessel (for solution-phase) or vacuum desiccator (for vapor-phase)
-
Nitrogen or Argon gas (for inert atmosphere)
Procedure (Solution-Phase):
-
Place the activated and dried substrates in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Prepare a 1-5% (v/v) solution of this compound in anhydrous toluene.
-
Immerse the substrates in the silane solution.
-
If desired, add triethylamine (1.5 equivalents relative to the silane) to the solution to neutralize the HCl byproduct.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.
-
Remove the substrates from the solution and rinse thoroughly with anhydrous toluene to remove any physisorbed silane.
-
Dry the substrates under a stream of nitrogen.
-
Cure the silanized substrates in an oven at 100-110°C for 30-60 minutes.
Procedure (Vapor-Phase):
-
Place the activated and dried substrates inside a vacuum desiccator.
-
Place a small, open vial containing a few drops of this compound inside the desiccator, ensuring it does not come into direct contact with the substrates.
-
Evacuate the desiccator for a few minutes and then seal it.
-
Allow the silanization to proceed at room temperature for 12-24 hours.
-
Vent the desiccator in a fume hood and remove the substrates.
-
Rinse the substrates with anhydrous toluene and dry under a nitrogen stream.
-
Cure the substrates as described in the solution-phase protocol.
Polymer Grafting Methodologies
The "grafting from" method involves growing polymer chains directly from the functionalized surface. This typically results in a higher grafting density compared to the "grafting to" approach.[1] Here, we detail the immobilization of an ATRP initiator onto the diethylsilane layer.
Step 1: Immobilization of ATRP Initiator This step requires modification of the diethylsilyl group to present a reactive site for initiator attachment. A common strategy involves introducing a hydroxyl group which can then be esterified with an ATRP initiator.
Materials:
-
This compound-modified substrate
-
Solution for generating hydroxyl groups (e.g., through a secondary reaction with a diol, followed by hydrolysis of one end, or plasma treatment)
-
α-bromoisobutyryl bromide (or similar ATRP initiator)
-
Triethylamine
-
Anhydrous dichloromethane (DCM) or other suitable solvent
Procedure:
-
Surface Hydroxylation (Example): The diethylsilane surface needs to be functionalized to present hydroxyl groups. This is a critical and often custom step depending on the desired chemistry. One hypothetical approach could involve reacting the surface with a molecule containing two hydroxyl groups where one is protected, reacting the unprotected one with the surface, and then deprotecting the second. A more direct, though less controlled, method is a brief oxygen plasma treatment to generate surface hydroxyls.
-
Initiator Attachment:
-
Place the hydroxyl-functionalized substrate in a reaction vessel under an inert atmosphere.
-
Prepare a solution of α-bromoisobutyryl bromide (e.g., 0.1 M) and triethylamine (e.g., 0.15 M) in anhydrous DCM.
-
Immerse the substrate in the solution and react for 12-24 hours at room temperature.
-
Rinse the substrate sequentially with DCM, ethanol, and DI water.
-
Dry under a nitrogen stream.
-
Step 2: Surface-Initiated ATRP
Materials:
-
Initiator-modified substrate
-
Monomer (e.g., methyl methacrylate, styrene)
-
Catalyst (e.g., Cu(I)Br)
-
Ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine - PMDETA)
-
Solvent (e.g., toluene, anisole)
Procedure:
-
Place the initiator-modified substrate in a reaction flask.
-
Add the monomer, solvent, and ligand to the flask.
-
Deoxygenate the solution by bubbling with nitrogen or argon for at least 30 minutes.
-
Under a positive pressure of inert gas, add the Cu(I)Br catalyst to initiate the polymerization.
-
Allow the reaction to proceed for the desired time (minutes to hours) at a specific temperature, depending on the monomer and desired polymer length.
-
Stop the polymerization by exposing the solution to air.
-
Remove the substrate and wash it thoroughly with a good solvent for the polymer (e.g., toluene for polystyrene) to remove any non-grafted polymer.
-
Dry the polymer-grafted substrate under a nitrogen stream.
The "grafting to" method involves attaching pre-synthesized polymers with specific end-functional groups to the modified surface. This allows for better characterization of the polymer before grafting. Here, we describe a strategy using azide-alkyne "click" chemistry.
Step 1: Functionalization of the Diethylsilane Surface with an Azide or Alkyne Group Similar to the "grafting from" approach, this requires a chemical modification of the initial diethylsilane layer.
Materials:
-
This compound-modified substrate
-
Reagents to introduce an azide or alkyne group (e.g., for an azide, a molecule with a hydroxyl group and an azide group, such as 11-azido-1-undecanol, which can be reacted with the surface silane).
Procedure (Example for Azide Functionalization):
-
React the hydroxyl-terminated surface (as prepared in the "grafting from" section) with a molecule like 11-azido-1-undecanol in the presence of a suitable coupling agent.
-
Alternatively, a more direct route would involve using a dichlorosilane already containing the desired functional group, though this is outside the scope of using this compound as the primary agent.
Step 2: Polymer Grafting via Click Chemistry
Materials:
-
Azide- or alkyne-functionalized substrate
-
Alkyne- or azide-terminated polymer (synthesized separately)
-
Copper(I) catalyst (e.g., Cu(I)Br)
-
Ligand (e.g., PMDETA or tris(triphenylphosphine)tris(3-sulfonatophenyl)phosphine sodium salt - TPPS for aqueous conditions)
-
Solvent
Procedure:
-
Dissolve the end-functionalized polymer in a suitable solvent.
-
Immerse the functionalized substrate in the polymer solution.
-
Add the copper catalyst and ligand to the solution.
-
Allow the reaction to proceed at room temperature for 12-24 hours.
-
Remove the substrate and wash it extensively with a good solvent for the polymer to remove any non-grafted chains.
-
Dry the polymer-grafted substrate.
Data Presentation
The success of the surface modification and polymer grafting can be quantified using various analytical techniques. The following tables provide a template for presenting typical characterization data.
Table 1: Surface Characterization Before and After Silanization
| Substrate | Water Contact Angle (°) | Surface Roughness (RMS, nm) | Elemental Composition (XPS, Atomic %) |
| Pristine (Hydroxylated) | < 10 | 0.2 - 0.5 | Si: ~30%, O: ~60%, C: ~10% |
| This compound Modified | 85 - 95 | 0.3 - 0.7 | Si: ~25%, O: ~45%, C: ~30% |
Table 2: Characterization of Grafted Polymer Layers
| Grafting Method | Polymer | Grafting Density (chains/nm²) | Dry Layer Thickness (nm) |
| "Grafting From" (SI-ATRP) | Polystyrene | 0.1 - 0.8 | 5 - 100+ |
| "Grafting To" (Click Chemistry) | Poly(ethylene glycol) | 0.05 - 0.3 | 2 - 20 |
Note: The values presented are typical ranges and will vary depending on the specific substrate, polymer, and reaction conditions used.
Visualizations
Signaling Pathway of Surface Modification and Polymer Grafting
The overall process can be visualized as a series of sequential steps.
Caption: General workflow for polymer grafting.
Logical Relationship of "Grafting From" vs. "Grafting To"
The choice between the two primary grafting methods depends on the desired outcome.
Caption: Decision path for grafting method.
Conclusion
The use of this compound as a coupling agent provides a robust method for creating a stable anchor layer for the subsequent grafting of polymers. By following the detailed protocols for substrate preparation, silanization, and either "grafting from" or "grafting to" methodologies, researchers can effectively tailor the surface properties of a wide range of materials. The choice of the grafting method should be guided by the specific application and the desired characteristics of the final polymer-modified surface. Careful control over reaction conditions and thorough characterization at each step are essential for achieving reproducible and well-defined surface modifications.
References
Dichlorodiethylsilane as a Protective Group for Diols in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of multi-step organic synthesis, the judicious use of protecting groups is paramount to achieving desired chemical transformations with high selectivity and yield. Diols, prevalent structural motifs in a vast array of biologically active molecules and pharmaceutical intermediates, often require temporary masking of their hydroxyl functionalities to prevent unwanted side reactions. Dichlorodiethylsilane emerges as a valuable reagent for the protection of 1,2- and 1,3-diols, forming a cyclic diethylsilylene acetal. This protecting group offers distinct advantages, including ease of formation, stability under various reaction conditions, and selective removal. These application notes provide a comprehensive overview of the use of this compound for diol protection, complete with detailed experimental protocols and data presented for clarity and reproducibility.
General Characteristics
This compound reacts with 1,2- and 1,3-diols to form five- and six-membered cyclic silylene acetals, respectively.[1] These cyclic structures offer enhanced stability compared to acyclic silyl ethers. The diethyl substitution on the silicon atom provides a moderate level of steric hindrance, influencing the stability and reactivity of the protecting group.
Key Features of the Diethylsilylene Protecting Group:
-
Formation: Readily formed under mild conditions, typically in the presence of a base to neutralize the hydrochloric acid byproduct.
-
Stability: Generally stable to a range of non-acidic reagents and reaction conditions encountered in organic synthesis.[2]
-
Deprotection: Cleaved under specific conditions, most commonly using fluoride-based reagents.[3]
Reaction Mechanism and Experimental Workflow
The protection of a diol with this compound proceeds via a nucleophilic substitution reaction at the silicon center. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, which acts as a proton scavenger.
Reaction Mechanism:
-
Nucleophilic Attack: One of the hydroxyl groups of the diol acts as a nucleophile and attacks the electrophilic silicon atom of this compound.
-
Chloride Elimination: A chloride ion is displaced, forming a chlorosilyl ether intermediate.
-
Intramolecular Cyclization: The second hydroxyl group of the diol undergoes an intramolecular nucleophilic attack on the silicon center, displacing the second chloride ion.
-
Product Formation: The final cyclic diethylsilylene acetal is formed, along with two equivalents of the protonated base (e.g., pyridinium chloride).
A generalized experimental workflow for the protection and deprotection of diols using this compound is depicted below.
Caption: General experimental workflow for the protection and deprotection of diols.
Quantitative Data Summary
While specific yields are highly substrate-dependent, the following table provides a general overview of typical reaction conditions and expected outcomes for the protection of diols with this compound and their subsequent deprotection.
| Substrate Type | Protection Conditions | Typical Yield (%) | Deprotection Conditions | Typical Yield (%) |
| 1,2-Diol (cis) | This compound (1.1 eq.), Pyridine, DCM, 0 °C to rt, 2-4 h | 85-95 | TBAF (1.1 eq.), THF, rt, 1-3 h | 90-98 |
| 1,2-Diol (trans) | This compound (1.1 eq.), Pyridine, DCM, rt, 4-8 h | 70-85 | TBAF (1.1 eq.), THF, rt, 2-4 h | 88-95 |
| 1,3-Diol | This compound (1.1 eq.), Pyridine, DCM, rt, 3-6 h | 80-90 | HF-Pyridine, THF, 0 °C, 1-2 h | 85-95 |
Experimental Protocols
Protocol 1: Protection of a Generic 1,2-Diol
This protocol describes a general procedure for the formation of a diethylsilylene acetal from a 1,2-diol.
Materials:
-
1,2-Diol (1.0 mmol)
-
This compound (1.1 mmol, 1.1 eq.)
-
Anhydrous Dichloromethane (DCM, 10 mL)
-
Anhydrous Pyridine (2.5 mmol, 2.5 eq.)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the 1,2-diol (1.0 mmol) and anhydrous DCM (10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add anhydrous pyridine (2.5 mmol) to the solution with stirring.
-
Slowly add this compound (1.1 mmol) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-8 hours (monitor by TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired diethylsilylene-protected diol.
Protocol 2: Deprotection of a Diethylsilylene Acetal
This protocol outlines a general method for the cleavage of a diethylsilylene acetal using tetrabutylammonium fluoride (TBAF).
Materials:
-
Diethylsilylene-protected diol (1.0 mmol)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.1 mmol, 1.1 eq.)
-
Anhydrous Tetrahydrofuran (THF, 10 mL)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add the diethylsilylene-protected diol (1.0 mmol) and anhydrous THF (10 mL).
-
Add the TBAF solution (1.1 mmol) to the mixture at room temperature with stirring.
-
Monitor the reaction by TLC. The reaction is typically complete within 1-4 hours.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the deprotected diol.
Stability of the Diethylsilylene Protecting Group
The stability of the diethylsilylene acetal is a critical consideration in synthetic planning.
-
Acidic Conditions: Silyl ethers, including cyclic silylene acetals, are generally labile to acidic conditions.[2] The rate of cleavage is dependent on the strength of the acid and the steric bulk around the silicon atom. Diethylsilylene acetals are more stable than dimethylsilylene acetals but less stable than di-tert-butylsilylene acetals.
-
Basic Conditions: Diethylsilylene acetals are generally stable under basic conditions, making them suitable for reactions involving bases such as metal hydroxides, carbonates, and amines.[2]
-
Nucleophilic Conditions: The protecting group is stable to most non-anionic nucleophiles.
-
Oxidative and Reductive Conditions: The diethylsilylene group is generally stable to a wide range of oxidizing and reducing agents that are compatible with other functional groups in the molecule.
Logical Relationships in Protecting Group Strategy
The choice of a protecting group is dictated by the overall synthetic strategy, requiring orthogonality with other protecting groups present in the molecule.
Caption: Logical relationships in selecting an orthogonal protecting group strategy.
Conclusion
This compound serves as an effective and versatile reagent for the protection of 1,2- and 1,3-diols in organic synthesis. The resulting diethylsilylene acetals exhibit favorable stability profiles and can be selectively removed under mild conditions using fluoride reagents. The detailed protocols and data provided herein are intended to facilitate the application of this protecting group strategy in the synthesis of complex organic molecules, thereby aiding researchers and professionals in the fields of chemistry and drug development.
References
The Reaction of Dichlorodiethylsilane with Grignard Reagents: A Detailed Guide for Researchers
Introduction
The reaction of dichlorodiethylsilane with Grignard reagents represents a cornerstone of organosilicon chemistry, providing a versatile and powerful method for the formation of silicon-carbon bonds. This class of reaction is of significant interest to researchers, scientists, and drug development professionals due to the unique physicochemical properties imparted by the silicon atom, which can lead to novel therapeutic agents with enhanced efficacy and improved pharmacokinetic profiles. Organosilicon compounds are increasingly utilized in medicinal chemistry to modulate properties such as lipophilicity, metabolic stability, and biological activity. This document provides detailed application notes and experimental protocols for the reaction of this compound with Grignard reagents, offering a practical guide for the synthesis of tetra-substituted silanes.
Application Notes
The introduction of a silicon atom into an organic molecule can significantly alter its properties. In drug development, this "silicon switch" can lead to compounds with improved metabolic stability, as the silicon-carbon bond is generally more resistant to enzymatic cleavage than a carbon-carbon bond. Furthermore, the tetrahedral geometry and increased bond lengths of silicon compared to carbon can lead to unique steric interactions with biological targets. The reaction of this compound with two equivalents of a Grignard reagent allows for the symmetrical substitution of both chlorine atoms, yielding a tetra-substituted silane. By varying the Grignard reagent, a diverse library of compounds can be synthesized for screening in drug discovery programs.
Key Considerations for Successful Synthesis:
-
Anhydrous Conditions: Grignard reagents are highly sensitive to moisture and protic solvents. All glassware must be thoroughly dried, and anhydrous solvents must be used to prevent quenching of the Grignard reagent.[1]
-
Inert Atmosphere: The reaction should be carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the Grignard reagent.[1]
-
Initiation of Grignard Reagent Formation: The formation of the Grignard reagent from magnesium metal and an organic halide can sometimes be sluggish. Activation of the magnesium surface with a small crystal of iodine or a few drops of 1,2-dibromoethane is often necessary.[1]
-
Temperature Control: The formation of the Grignard reagent and its subsequent reaction with this compound are exothermic.[2] Proper temperature control, typically through the use of an ice bath, is crucial to prevent side reactions and ensure a safe procedure.
-
Order of Addition: For the synthesis of fully substituted silanes, the dropwise addition of the chlorosilane to the Grignard reagent is generally preferred. This ensures that the Grignard reagent is in excess, promoting complete substitution.[3]
Experimental Protocols
The following protocols provide a general framework for the synthesis of tetra-substituted silanes from this compound and a Grignard reagent. The specific quantities and reaction parameters may need to be optimized depending on the specific Grignard reagent used.
Protocol 1: Synthesis of a Tetra-substituted Silane (General Procedure)
This protocol describes the synthesis of a tetra-substituted silane by reacting this compound with two equivalents of a Grignard reagent.
Materials:
-
Magnesium turnings
-
Organic halide (e.g., bromoethane, bromobenzene)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (for initiation)
-
This compound
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Appropriate solvent for extraction (e.g., diethyl ether)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Heating mantle (optional)
-
Inert gas supply (nitrogen or argon)
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus (for purification)
Procedure:
Part A: Preparation of the Grignard Reagent
-
Assemble a dry three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry all glassware and allow it to cool under a stream of nitrogen.
-
Place magnesium turnings (2.2 equivalents) in the flask. Add a single crystal of iodine to activate the magnesium.
-
In the dropping funnel, prepare a solution of the organic halide (2.2 equivalents) in anhydrous diethyl ether or THF.
-
Add a small portion of the organic halide solution to the magnesium turnings to initiate the reaction. The initiation is indicated by a color change and gentle refluxing of the solvent. Gentle heating may be required to start the reaction.[1]
-
Once the reaction has started, add the remaining organic halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until most of the magnesium has been consumed. The resulting solution is the Grignard reagent.
Part B: Reaction with this compound
-
Cool the prepared Grignard reagent solution in an ice bath.
-
In a separate dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether or THF.
-
Add the this compound solution dropwise to the stirred and cooled Grignard reagent solution. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.
Part C: Work-up and Purification
-
Cool the reaction mixture in an ice bath and carefully quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with two portions of diethyl ether.
-
Combine all organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic solution over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and remove the solvent by rotary evaporation.
-
Purify the crude product by vacuum distillation.
Quantitative Data (Representative Example)
The following table summarizes representative quantitative data for the synthesis of a di-substituted dichlorosilane, which is an analogous reaction. Actual yields for the reaction with this compound will vary depending on the specific Grignard reagent and reaction conditions.
| Parameter | Value |
| Reactants | |
| Dichlorosilane | 1.0 eq |
| Magnesium Turnings | 2.2 eq |
| Organic Halide | 2.2 eq |
| Product | |
| Theoretical Yield | Varies |
| Actual Yield | Moderate to High |
| Appearance | Colorless liquid or solid |
| Boiling Point | Varies depending on product |
Visualizations
Reaction Scheme
Caption: General reaction of this compound with a Grignard reagent.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification.
References
Dichlorodiethylsilane: A Versatile Precursor in Organosilicon Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Dichlorodiethylsilane ((C₂H₅)₂SiCl₂) is a key bifunctional organosilicon compound that serves as a versatile precursor in the synthesis of a wide array of silicon-containing molecules and polymers. Its two reactive chlorine atoms readily undergo nucleophilic substitution, making it a valuable starting material for the formation of silanols, siloxanes (silicones), and other organosilicon derivatives. These products find extensive applications in materials science, surface modification, and have potential relevance in drug delivery and biomedical devices due to the unique properties of the resulting diethyl-substituted silicon moieties.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of various organosilicon compounds, including diethylsilanediol, poly(diethylsiloxane), and tetraethylsilane.
Key Applications
-
Synthesis of Silicone Polymers: this compound is a primary building block for poly(diethylsiloxane) polymers. The hydrolysis of this compound yields diethylsilanediol, which readily undergoes condensation to form linear or cyclic polysiloxanes. The properties of these silicone polymers, such as viscosity and thermal stability, can be tailored by controlling the reaction conditions.
-
Surface Modification: The reactivity of this compound allows for the modification of surfaces containing hydroxyl groups. This can impart hydrophobicity and improve adhesion, which is crucial in the development of coatings and adhesives.
-
Intermediate in Chemical Synthesis: It serves as an essential intermediate in the synthesis of other organosilicon compounds. Reaction with Grignard or organolithium reagents allows for the introduction of various organic groups, leading to a diverse range of silicon-containing molecules.
Experimental Protocols
Synthesis of Diethylsilanediol via Hydrolysis
This protocol describes the controlled hydrolysis of this compound to produce diethylsilanediol. The reaction is highly exothermic and releases hydrochloric acid; therefore, appropriate safety precautions must be taken.
Reaction Scheme:
(C₂H₅)₂SiCl₂ + 2H₂O → (C₂H₅)₂Si(OH)₂ + 2HCl
Experimental Data:
| Parameter | Value |
| Reactants | |
| This compound | 15.7 g (0.1 mol) |
| Diethyl ether (anhydrous) | 100 mL |
| Water | 5.4 g (0.3 mol) |
| Sodium bicarbonate | ~10 g (for neutralization) |
| Product | |
| Molecular Formula | C₄H₁₂O₂Si |
| Molecular Weight | 120.22 g/mol |
| Theoretical Yield | 12.0 g |
| Appearance | White crystalline solid |
Methodology:
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, dissolve this compound (15.7 g, 0.1 mol) in 100 mL of anhydrous diethyl ether.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add water (5.4 g, 0.3 mol) dropwise from the dropping funnel to the stirred solution over a period of 30 minutes. A white precipitate may form, and HCl gas will be evolved.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours.
-
Slowly add solid sodium bicarbonate in small portions to neutralize the hydrochloric acid until effervescence ceases.
-
Filter the mixture to remove the sodium chloride and any excess sodium bicarbonate.
-
Wash the solid residue with a small amount of diethyl ether and combine the filtrates.
-
Dry the ethereal solution over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and remove the solvent by rotary evaporation to yield crude diethylsilanediol.
-
The product can be purified by recrystallization from a suitable solvent such as hexane or toluene.
Characterization Data:
-
¹H NMR (CDCl₃): δ 0.6-0.8 (q, 4H, Si-CH₂), δ 0.9-1.1 (t, 6H, CH₃), δ 4.5-5.5 (br s, 2H, Si-OH).
-
FT-IR (KBr, cm⁻¹): 3200-3400 (br, O-H stretch), 2960, 2875 (C-H stretch), 1460, 1240 (CH₂/CH₃ deformation), 880-920 (Si-O stretch).
Workflow Diagram:
Synthesis of Diethylsilanediol.
Synthesis of Poly(diethylsiloxane) via Condensation of Diethylsilanediol
This protocol describes the condensation polymerization of diethylsilanediol to form poly(diethylsiloxane). The molecular weight of the resulting polymer can be influenced by the reaction temperature, time, and the use of a catalyst.
Reaction Scheme:
n(C₂H₅)₂Si(OH)₂ → [-Si(C₂H₅)₂-O-]n + nH₂O
Experimental Data:
| Parameter | Value |
| Reactant | |
| Diethylsilanediol | 10.0 g (0.083 mol) |
| Catalyst (optional) | Potassium hydroxide (0.1% by weight) |
| Product | |
| Appearance | Colorless, viscous liquid to a waxy solid (depending on MW) |
| Characterization | |
| ¹H NMR (CDCl₃) | Broad signals at δ 0.5-0.9 (Si-CH₂) and δ 0.9-1.2 (CH₃) |
| GPC | To be determined (provides molecular weight and polydispersity) |
Methodology:
-
Place diethylsilanediol (10.0 g) in a round-bottom flask equipped with a magnetic stirrer and a distillation head.
-
(Optional) Add a catalytic amount of potassium hydroxide (e.g., 10 mg).
-
Heat the flask in an oil bath to 120-150 °C with stirring.
-
Water will be evolved and can be collected in the distillation apparatus.
-
Continue the reaction for 4-6 hours, or until the evolution of water ceases. The viscosity of the mixture will increase as the polymerization proceeds.
-
Cool the mixture to room temperature to obtain the poly(diethylsiloxane) polymer.
-
The polymer can be purified by dissolving in a suitable solvent like toluene, filtering to remove any catalyst residue, and then removing the solvent under vacuum.
Logical Relationship Diagram:
Poly(diethylsiloxane) Synthesis.
Synthesis of Tetraethylsilane via Grignard Reaction
This protocol details the synthesis of tetraethylsilane by reacting this compound with an excess of ethylmagnesium bromide. This is a "normal addition" protocol where the dichlorosilane is added to the Grignard reagent to favor complete substitution.
Reaction Scheme:
(C₂H₅)₂SiCl₂ + 2C₂H₅MgBr → (C₂H₅)₄Si + 2MgBrCl
Experimental Data:
| Parameter | Value |
| Reactants | |
| Magnesium turnings | 6.1 g (0.25 mol) |
| Ethyl bromide | 27.2 g (0.25 mol) |
| Anhydrous diethyl ether | 150 mL |
| This compound | 15.7 g (0.1 mol) |
| Product | |
| Molecular Formula | C₈H₂₀Si |
| Molecular Weight | 144.33 g/mol |
| Theoretical Yield | 14.4 g |
| Boiling Point | 153-154 °C |
Methodology:
-
Preparation of Grignard Reagent:
-
In a flame-dried 500 mL three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings (6.1 g).
-
Add a small crystal of iodine to activate the magnesium.
-
Add 50 mL of anhydrous diethyl ether.
-
In the dropping funnel, place a solution of ethyl bromide (27.2 g) in 100 mL of anhydrous diethyl ether.
-
Add a small portion of the ethyl bromide solution to initiate the reaction. Once the reaction starts (cloudiness and gentle reflux), add the remaining solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with this compound:
-
Cool the Grignard reagent solution in an ice bath.
-
In a separate dropping funnel, place a solution of this compound (15.7 g) in 50 mL of anhydrous diethyl ether.
-
Add the this compound solution dropwise to the stirred Grignard reagent at a rate that maintains the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2 hours.
-
-
Work-up and Purification:
-
Carefully pour the reaction mixture onto a mixture of crushed ice and dilute hydrochloric acid to quench the reaction and dissolve the magnesium salts.
-
Separate the ether layer and extract the aqueous layer with two portions of diethyl ether.
-
Combine the organic layers, wash with water and then with a saturated sodium bicarbonate solution.
-
Dry the ether solution over anhydrous calcium chloride.
-
Filter and remove the diethyl ether by distillation.
-
Purify the residue by fractional distillation to obtain tetraethylsilane.
-
Experimental Workflow Diagram:
Synthesis of Tetraethylsilane.
Application Notes and Protocols for the Controlled Hydrolysis of Dichlorodiethylsilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichlorodiethylsilane ((C₂H₅)₂SiCl₂) is a versatile organosilicon compound that serves as a precursor for the synthesis of various silicon-containing materials, including silicone polymers, resins, and silanols. The hydrolysis of this compound is a fundamental reaction that leads to the formation of diethylsilanediol ((C₂H₅)₂Si(OH)₂), a key intermediate that can subsequently undergo condensation to form polysiloxanes. Controlling the hydrolysis process is crucial to obtain desired products, whether it be the monomeric silanediol or well-defined oligomers and polymers. These products find applications in areas such as water-repellent coatings, adhesives, and as intermediates in organic synthesis. This document provides a detailed protocol for the controlled hydrolysis of this compound, drawing upon established methodologies for similar dichlorosilanes.
Reaction and Mechanism
The hydrolysis of this compound proceeds in a stepwise manner. The two chlorine atoms are sequentially replaced by hydroxyl groups from water, forming diethylsilanediol and releasing two molecules of hydrochloric acid (HCl).
(C₂H₅)₂SiCl₂ + 2H₂O → (C₂H₅)₂Si(OH)₂ + 2HCl
The HCl produced can catalyze the subsequent condensation of the diethylsilanediol to form siloxane oligomers and polymers. To achieve a controlled hydrolysis and isolate the silanediol, it is essential to manage the reaction temperature and neutralize the generated HCl.
Data Presentation: Hydrolysis of Analogous Dichlorosilanes
| Dichlorosilane | Base/Catalyst | Solvent System | Temperature (°C) | Product Yield | Reference |
| Dimethyldichlorosilane | Aniline | Ether/Acetone/Water | ~0 | Not Specified | [] |
| Diphenyldichlorosilane | Sodium Hydroxide (5%) | Aqueous | 0-2 | 92% | [2] |
| Diphenyldichlorosilane | Triethylamine (Et₃N) | Not Specified | Not Specified | Beneficial for silanols prone to self-condensation | [3] |
Experimental Protocol: Controlled Hydrolysis of this compound
This protocol is adapted from established procedures for the hydrolysis of other dichlorosilanes, such as dimethyldichlorosilane.[] The primary objective is to isolate diethylsilanediol by controlling the reaction temperature and neutralizing the hydrochloric acid byproduct with a suitable base.
Materials:
-
This compound ((C₂H₅)₂SiCl₂)
-
Anhydrous diethyl ether
-
Anhydrous acetone
-
Deionized water
-
Aniline (or another suitable base like triethylamine)
-
n-Hexane
-
Three-necked round-bottom flask
-
Dropping funnel
-
Condenser
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Crystallizing dish
-
Desiccator
Procedure:
-
Reaction Setup: Assemble a dry three-necked flask equipped with a magnetic stir bar, a dropping funnel, and a condenser. Place the flask in an ice-water bath to maintain a temperature of approximately 0°C.
-
Reactant Preparation: In the dropping funnel, prepare a solution containing a mixture of aniline, diethyl ether, acetone, and water. The molar ratio of aniline to this compound should be at least 2:1 to neutralize the HCl produced.
-
Initiation of Reaction: Add a pre-determined amount of this compound to the reaction flask. Allow it to cool to the bath temperature.
-
Controlled Addition: Begin stirring the this compound and add the aniline-solvent-water mixture dropwise from the dropping funnel into the reaction vessel. Maintain a slow addition rate to control the exothermic reaction and keep the temperature around 0°C.
-
Reaction Completion: After the addition is complete, continue stirring the mixture in the ice bath for a specified duration (e.g., 1-2 hours) to ensure the reaction goes to completion.
-
Product Isolation:
-
Filter the reaction mixture using a Büchner funnel to remove the aniline hydrochloride precipitate that has formed.
-
Wash the solid precipitate with a small amount of cold diethyl ether to recover any entrained product.
-
Combine the filtrate and the washings in a separate distillation flask.
-
-
Solvent Removal and Crystallization:
-
Remove the volatile solvents (diethyl ether, acetone) from the filtrate by vacuum evaporation using a rotary evaporator. Stop the evaporation when a significant amount of flaky crystals appears.
-
Add n-hexane to the concentrated mixture. Diethylsilanediol is insoluble in n-hexane and will crystallize out.
-
Transfer the mixture to a crystallizing dish and allow for complete crystallization in a desiccator under vacuum.
-
-
Drying and Storage: Collect the crystallized diethylsilanediol by filtration and dry it under vacuum. Store the product in a desiccator over a drying agent, as it is hygroscopic.
Visualizations
Reaction Pathway
References
Dichlorodiethylsilane: A Versatile Precursor for Chemical Vapor Deposition
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Dichlorodiethylsilane ((C₂H₅)₂SiCl₂) is an organosilicon compound with significant potential as a precursor in chemical vapor deposition (CVD) processes. Its chemical structure, containing both reactive chlorine and ethyl groups bonded to a central silicon atom, allows for the deposition of a variety of silicon-based thin films, including silicon carbide (SiC) and silicon dioxide (SiO₂). These films possess desirable properties for a range of applications, from protective coatings in harsh environments to dielectric layers in microelectronics. This document provides detailed application notes and experimental protocols for the use of this compound as a CVD precursor, aimed at researchers, scientists, and professionals in drug development exploring advanced material coatings. While direct experimental data for this compound is limited in publicly available literature, the following protocols and data are based on established principles of CVD and information available for structurally related chlorosilane precursors.
Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is crucial for its safe and effective use in CVD.
| Property | Value |
| Chemical Formula | C₄H₁₀Cl₂Si |
| Molecular Weight | 157.11 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 125-131 °C |
| Melting Point | -97 °C |
| Density | 1.05 g/mL at 25 °C |
| Refractive Index | 1.43 at 20 °C |
| Purity | Typically ≥90% |
| Storage Temperature | 2-8°C |
Note: These properties are compiled from various chemical suppliers and databases.
Safety Precautions
This compound is a flammable and corrosive liquid that reacts with water and moisture. It is essential to handle this precursor in a controlled environment, such as a fume hood, and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Ensure that all CVD system components are dry and free of atmospheric moisture before introducing the precursor.
Application 1: Deposition of Silicon Carbide (SiC) Films
Silicon carbide is a hard and chemically inert material with excellent thermal conductivity, making it an ideal protective coating. The ethyl groups in this compound serve as a carbon source for SiC deposition.
Experimental Protocol for SiC CVD (Hypothesized)
This protocol is based on typical low-pressure CVD (LPCVD) conditions for related organosilicon precursors.
1. Substrate Preparation:
- Clean the desired substrate (e.g., silicon wafer, graphite) using a standard cleaning procedure (e.g., RCA clean for silicon).
- Dry the substrate thoroughly in an oven or with a nitrogen gun.
2. CVD System Setup:
- Load the substrate into the LPCVD reactor.
- Evacuate the reactor to a base pressure of <10⁻⁵ Torr.
- Heat the substrate to the desired deposition temperature (e.g., 700-900 °C).
3. Precursor Delivery:
- Heat the this compound source to a controlled temperature (e.g., 40-60 °C) to achieve a suitable vapor pressure.
- Use a mass flow controller to introduce the this compound vapor into the reactor at a specific flow rate (e.g., 5-20 sccm).
- A carrier gas, such as argon or hydrogen, can be used to facilitate precursor transport (e.g., 50-200 sccm).
4. Deposition:
- Maintain the desired deposition pressure within the reactor (e.g., 1-10 Torr).
- Allow the deposition to proceed for the desired time to achieve the target film thickness.
5. Post-Deposition:
- Stop the precursor flow and cool the substrate under vacuum or in an inert gas flow.
- Vent the reactor to atmospheric pressure with an inert gas before removing the coated substrate.
Expected Film Properties
The properties of the deposited SiC films will be highly dependent on the deposition parameters.
| Deposition Parameter | Expected Influence on Film Properties |
| Temperature | Higher temperatures generally lead to more crystalline films with higher hardness. |
| Pressure | Affects deposition rate and film uniformity. |
| Precursor Flow Rate | Influences the growth rate and stoichiometry of the film. |
| Carrier Gas | Hydrogen can participate in the reaction and influence film composition and purity. |
Application 2: Deposition of Silicon Dioxide (SiO₂) Films
Silicon dioxide is a widely used dielectric material in the semiconductor industry. For SiO₂ deposition from this compound, an oxygen source is required.
Experimental Protocol for SiO₂ CVD
This protocol outlines a typical process for depositing SiO₂ films using this compound and an oxidizing agent like nitrous oxide (N₂O) or oxygen (O₂).
1. Substrate Preparation:
- Follow the same substrate cleaning and drying procedures as for SiC deposition.
2. CVD System Setup:
- Load the substrate into the CVD reactor.
- Evacuate the reactor to a base pressure of <10⁻⁵ Torr.
- Heat the substrate to the deposition temperature (e.g., 400-600 °C).
3. Precursor and Oxidant Delivery:
- Heat the this compound source to a controlled temperature (e.g., 40-60 °C).
- Introduce this compound vapor into the reactor at a controlled flow rate (e.g., 2-10 sccm).
- Introduce the oxidizing gas (e.g., N₂O or O₂) into the reactor at a specific flow rate (e.g., 20-100 sccm). The ratio of oxidant to precursor is a critical parameter.
4. Deposition:
- Maintain the deposition pressure within the reactor (e.g., 0.5-5 Torr).
- The deposition time will determine the final film thickness.
5. Post-Deposition:
- Cease the flow of precursor and oxidant.
- Cool the substrate under an inert gas flow.
- Vent the reactor and remove the coated substrate.
Expected Film Properties
| Deposition Parameter | Expected Influence on Film Properties |
| Temperature | Affects deposition rate and film density. |
| Pressure | Influences film uniformity and step coverage. |
| Oxidant/Precursor Ratio | Critical for achieving stoichiometric SiO₂ and minimizing impurities. |
Thermal Decomposition of this compound
Understanding the thermal decomposition pathways of this compound is crucial for optimizing the CVD process. While specific experimental studies on this compound are scarce, the decomposition is expected to proceed through the elimination of ethene and subsequent reactions of the silicon-containing intermediates.
Caption: Hypothesized thermal decomposition pathway of this compound in a CVD process.
Application in Drug Development: A Potential Outlook
While there is no direct evidence of this compound being used in drug development applications, the use of organochlorosilanes for creating protective and functional coatings on biomedical devices is an active area of research.[1] CVD of thin, biocompatible films can be used to:
-
Control Drug Release: Create barrier coatings on drug-eluting stents or other implants to modulate the release kinetics of therapeutic agents.
-
Improve Biocompatibility: Passivate the surface of metallic implants to reduce ion leaching and improve tissue integration.
-
Enhance Surface Properties: Modify the surface of drug delivery vehicles to improve their stability and targeting capabilities.
The reactivity of this compound could potentially be harnessed to deposit silicon-based coatings with tailored properties for these applications. However, extensive research and biocompatibility testing would be required to validate its suitability for use in drug delivery systems.
Experimental Workflow for CVD Process Development
The following diagram illustrates a typical workflow for developing a CVD process using a new precursor like this compound.
Caption: A general workflow for developing and optimizing a CVD process.
Conclusion
This compound presents itself as a promising, yet underexplored, precursor for the chemical vapor deposition of silicon carbide and silicon dioxide thin films. Its properties suggest that it can be a valuable tool for researchers and scientists in materials science and potentially in the development of advanced coatings for drug delivery applications. The protocols and data presented here, while based on related compounds due to a lack of direct literature, provide a solid foundation for initiating research and development efforts with this versatile precursor. Further experimental investigation is necessary to fully elucidate its deposition kinetics and the properties of the resulting films.
References
Revolutionizing Surface Interactions: A Guide to Dichlorodiethylsilane-Induced Hydrophobicity
For Researchers, Scientists, and Drug Development Professionals: Detailed Application Notes and Protocols for Creating Hydrophobic Surfaces Using Dichlorodiethylsilane.
The ability to control the surface properties of materials is a cornerstone of innovation in fields ranging from drug delivery to microfluidics. This compound emerges as a potent agent for rendering surfaces hydrophobic, a characteristic that can significantly reduce non-specific binding, improve fluid dynamics in micro-channels, and enhance the performance of various biomedical devices. This document provides a comprehensive overview, detailed experimental protocols, and expected outcomes for the surface modification of substrates using this compound.
Principle of Surface Modification
The creation of a hydrophobic surface using this compound is primarily achieved through a chemical process known as silanization. This process leverages the reactivity of the silicon-chlorine bonds in this compound with hydroxyl (-OH) groups present on the surface of many substrates, such as glass, silicon wafers, and certain polymers.
The reaction proceeds in two key steps:
-
Hydrolysis: In the presence of trace amounts of water on the substrate surface, the chlorine atoms in this compound are hydrolyzed to form reactive silanol (Si-OH) groups.
-
Condensation: These silanol groups then react with the surface hydroxyl groups, forming stable, covalent siloxane bonds (Si-O-Substrate). This process effectively grafts the diethylsilyl groups onto the surface.
The diethyl groups, being nonpolar, orient themselves away from the surface, creating a low-energy, "hydrocarbon-like" layer that repels water, thus imparting a hydrophobic character to the substrate.
Quantitative Data Summary
While specific quantitative data for this compound is not extensively available in public literature, the following table summarizes the expected water contact angles for surfaces treated with analogous short-chain dichlorosilanes. The water contact angle is a primary measure of hydrophobicity; a higher contact angle indicates a more hydrophobic surface.
| Silane Compound | Substrate | Typical Water Contact Angle (WCA) | Reference Compound |
| This compound (Expected) | Glass/Silicon | 90° - 110° | Dichlorodimethylsilane |
| Untreated Glass/Silicon | Glass/Silicon | < 30° | - |
Note: The actual contact angle achieved can vary depending on the substrate, surface cleanliness, and the specific reaction conditions.
Experimental Protocols
Two primary methods are employed for surface modification with this compound: solution-phase deposition and vapor-phase deposition. The choice of method depends on the substrate geometry, desired uniformity of the coating, and experimental setup.
Protocol 1: Solution-Phase Deposition
This method is suitable for treating multiple substrates simultaneously and for coating complex geometries.
Materials:
-
This compound
-
Anhydrous toluene or hexane (solvent)
-
Substrates (e.g., glass slides, silicon wafers)
-
Nitrogen or Argon gas
-
Glass staining jars or beakers
-
Oven
Procedure:
-
Substrate Cleaning:
-
Thoroughly clean the substrates by sonicating in a sequence of acetone, isopropanol, and deionized water (15 minutes each).
-
Dry the substrates in an oven at 110°C for at least 1 hour to ensure a completely dry surface with available hydroxyl groups.
-
Alternatively, plasma cleaning can be used for a more activated surface.
-
-
Silanization Solution Preparation:
-
In a fume hood, prepare a 1-5% (v/v) solution of this compound in anhydrous toluene or hexane. The use of an anhydrous solvent is critical to prevent premature hydrolysis and polymerization of the silane in solution.
-
-
Surface Treatment:
-
Immerse the cleaned and dried substrates in the silanization solution under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
-
Allow the reaction to proceed for 1-2 hours at room temperature. Gentle agitation can improve the uniformity of the coating.
-
-
Rinsing:
-
Remove the substrates from the silanization solution and rinse them thoroughly with fresh anhydrous solvent to remove any unreacted silane.
-
-
Curing:
-
Cure the coated substrates in an oven at 110-120°C for 30-60 minutes. This step promotes the formation of stable siloxane bonds and removes any residual solvent.
-
-
Final Cleaning:
-
After curing, sonicate the substrates briefly in a non-polar solvent like hexane to remove any physisorbed silane molecules.
-
Dry the substrates with a stream of nitrogen or argon.
-
Protocol 2: Vapor-Phase Deposition
This method is ideal for coating single substrates or when a very thin, uniform monolayer is desired.
Materials:
-
This compound
-
Vacuum desiccator
-
Vacuum pump
-
Substrates (e.g., glass slides, silicon wafers)
-
Small vial
Procedure:
-
Substrate Cleaning:
-
Follow the same cleaning and drying procedure as in Protocol 1.
-
-
Vapor-Phase Silanization:
-
Place the cleaned and dried substrates inside a vacuum desiccator.
-
In a fume hood, add a few drops of this compound to a small open vial and place it inside the desiccator, ensuring it does not touch the substrates.
-
Evacuate the desiccator using a vacuum pump for a few minutes and then seal it. The reduced pressure will increase the vapor pressure of the silane.
-
Allow the silanization to proceed at room temperature for 2-12 hours. The reaction time will influence the density of the hydrophobic coating.
-
-
Post-Treatment:
-
Vent the desiccator in a fume hood.
-
Remove the coated substrates and bake them in an oven at 110-120°C for 30-60 minutes to cure the coating.
-
Visualizing the Process
To better understand the experimental workflows and the underlying chemical transformation, the following diagrams have been generated.
Caption: Workflow for creating hydrophobic surfaces via solution-phase deposition.
Caption: Reaction mechanism of this compound with a hydroxylated surface.
Characterization of Modified Surfaces
The success of the surface modification can be verified through several analytical techniques:
-
Contact Angle Goniometry: This is the most direct method to quantify the hydrophobicity of the surface. A significant increase in the water contact angle compared to the untreated substrate indicates successful silanization.
-
X-ray Photoelectron Spectroscopy (XPS): XPS can confirm the presence of silicon and carbon from the diethylsilyl groups on the surface.
-
Atomic Force Microscopy (AFM): AFM can be used to assess the topography and roughness of the coated surface. A uniform coating should result in a smooth surface with low root-mean-square (RMS) roughness.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Water Contact Angle | Incomplete surface cleaning. | Ensure thorough cleaning and drying of the substrate. Use high-purity solvents. |
| Degradation of this compound due to moisture. | Use fresh silane and anhydrous solvents. Perform the reaction under an inert atmosphere. | |
| Insufficient reaction time or temperature. | Increase the reaction time or consider gentle heating (e.g., 40-50°C) during solution-phase deposition. | |
| Non-uniform Coating | Uneven application of the silane solution. | Ensure complete immersion and gentle agitation during solution-phase deposition. |
| Contamination on the substrate surface. | Re-evaluate the substrate cleaning protocol. | |
| Hazy or Powdery Appearance | Polymerization of the silane in solution or on the surface. | Reduce the concentration of the silane solution. Ensure the use of anhydrous solvents. |
By following these detailed protocols and understanding the underlying principles, researchers can effectively utilize this compound to create robust and reliable hydrophobic surfaces for a wide range of applications in research, diagnostics, and drug development.
Application Notes and Protocols: Dichlorodiethylsilane for Preparing Cross-Linked Silicone Elastomers
Introduction
Silicone elastomers are widely utilized in research, healthcare, and industry due to their biocompatibility, thermal stability, and tunable mechanical properties. A key method for their synthesis involves the formation of a cross-linked network of polysiloxane chains. Dichlorodiethylsilane ((C₂H₅)₂SiCl₂) is a valuable precursor for creating these networks. It can be used in two primary ways: through direct hydrolysis and condensation to form the base polymer, which is then cross-linked, or as a direct cross-linking agent for pre-existing silanol-terminated polymers.
This document provides detailed protocols for both methods, along with expected material properties and visualizations of the chemical pathways and experimental workflows. While detailed literature on this compound is less common than for its methyl analog (dichlorodimethylsilane), the underlying chemistry is analogous.[1]
Reaction Pathways
The formation of silicone elastomers from this compound proceeds via the hydrolysis of the Si-Cl bonds to form reactive silanol (Si-OH) groups. These silanols then undergo condensation to form stable siloxane (Si-O-Si) bonds, which constitute the backbone of the silicone polymer.
Caption: Hydrolysis of this compound followed by condensation.
Alternatively, this compound can directly cross-link existing polymer chains that have silanol terminal groups, such as α,ω-dihydroxy-polydimethylsiloxane (PDMS).
Caption: Cross-linking of silanol-terminated PDMS with this compound.
Experimental Protocols
Protocol 1: Synthesis of a Cross-Linked Silicone Elastomer via Hydrolysis of this compound
This protocol is adapted from a procedure for dichlorodimethylsilane and describes the synthesis of a silicone polymer through hydrolysis, followed by cross-linking with a secondary agent like boric acid to form a cohesive elastomer.
Materials:
-
This compound ((C₂H₅)₂SiCl₂)
-
Diethyl ether (Et₂O)
-
Deionized water
-
10% Sodium bicarbonate (NaHCO₃) solution
-
Boric acid (H₃BO₃)
-
pH paper
Equipment:
-
50 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Water condenser
-
Pasteur pipette
-
Oil bath and hot plate
-
Thermometer
-
Beaker
Experimental Workflow:
Caption: Workflow for elastomer synthesis via hydrolysis.
Procedure:
-
Reaction Setup: In a fume hood, place 16 mL of diethyl ether in a 50 mL round-bottom flask with a magnetic stir bar. Carefully add 8 mL of this compound to the ether. Attach a water condenser to the flask.
-
Hydrolysis: While stirring rapidly, add 16 mL of deionized water dropwise through the top of the condenser. Vigorous evolution of HCl gas will occur, causing the ether to reflux.[2]
-
Stirring: After all the water has been added, let the mixture stir for an additional 10 minutes at room temperature.[2]
-
Neutralization: Remove the condenser and use a Pasteur pipette to remove and discard the lower aqueous layer. Reattach the condenser and carefully add 8 mL of 10% sodium bicarbonate solution dropwise. After CO₂ evolution ceases, remove the aqueous layer. Repeat this washing step until the aqueous layer is no longer acidic, as indicated by pH paper.[2]
-
Final Wash: Wash the ether solution with 20 mL of deionized water. Separate and discard the aqueous layer.
-
Solvent Removal: Evaporate the diethyl ether by carefully placing the flask in a hot oil bath. This will leave a clear, viscous silicone fluid. Determine the weight of the fluid.
-
Cross-linking: Add boric acid to the silicone fluid in an amount equal to 5% of the fluid's weight. Stir constantly with a spatula for 5 minutes.[2]
-
Curing: Heat the mixture to approximately 180°C in the oil bath, stirring until a stiff silicone gum is formed (about 20 minutes). Allow the product to cool to room temperature.[2]
Safety Precautions: this compound is corrosive and reacts vigorously with water, releasing HCl gas. This procedure must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Protocol 2: Cross-linking of α,ω-Dihydroxy-polydimethylsiloxane (PDMS) with this compound
This protocol uses this compound as a cross-linker for a pre-synthesized, silanol-terminated PDMS polymer. This method allows for greater control over the final properties of the elastomer by varying the molecular weight of the PDMS and the concentration of the cross-linker.
Materials:
-
α,ω-dihydroxy-polydimethylsiloxane (silanol-terminated PDMS) of a known molecular weight
-
This compound ((C₂H₅)₂SiCl₂)
-
Anhydrous toluene or other suitable solvent
-
A non-nucleophilic base (e.g., pyridine or triethylamine) to act as an HCl scavenger
-
Molds for curing (e.g., PTFE petri dishes)
Equipment:
-
Round-bottom flask or beaker
-
Magnetic stirrer and stir bar
-
Syringes for precise liquid handling
-
Vacuum oven or conventional oven
Experimental Workflow:
Caption: Workflow for cross-linking pre-formed PDMS.
Procedure:
-
Polymer Solution: In a flask, dissolve a known amount of silanol-terminated PDMS in anhydrous toluene to achieve a desired concentration (e.g., 20-50% w/v).
-
Base Addition: Add a stoichiometric amount of an HCl scavenger, such as pyridine, relative to the amount of this compound to be added (2 moles of base per mole of this compound).
-
Cross-linker Addition: While stirring vigorously, slowly add a calculated amount of this compound. The amount will depend on the desired cross-linking density (see Data Presentation section).
-
Mixing: Continue stirring the mixture at room temperature for 1-2 hours to ensure a homogeneous reaction.
-
Casting: Pour the resulting viscous solution into a mold, ensuring an even thickness.
-
Solvent Evaporation: Allow the solvent to evaporate in a fume hood or a ventilated area at room temperature.
-
Curing: Transfer the mold to an oven and cure at an elevated temperature (e.g., 80-100°C) for several hours, or until the elastomer is fully cross-linked and tack-free.
Safety Precautions: This procedure should be conducted in a fume hood. This compound and the organic solvents and bases used are hazardous. Adhere to all safety guidelines for handling these chemicals.
Data Presentation
Table 1: Effect of Cross-linker Concentration on Mechanical Properties
| Cross-linker to Polymer Molar Ratio | Shore A Hardness (Approx.) | Tensile Strength (MPa) (Approx.) | Elongation at Break (%) (Approx.) |
| Low (e.g., 1:10) | 20 - 30 | 2 - 4 | 400 - 600 |
| Medium (e.g., 1:5) | 40 - 50 | 5 - 7 | 200 - 300 |
| High (e.g., 1:2) | 60 - 70 | 8 - 10 | 100 - 150 |
| Note: These values are illustrative and will vary based on the molecular weight of the base PDMS polymer and specific curing conditions. Increasing the cross-linker density generally increases hardness and tensile strength while decreasing the elongation at break.[2][3] |
Table 2: Typical Properties of Silicone Elastomers
| Property | Typical Value Range | Test Method |
| Mechanical | ||
| Tensile Strength | 2 - 10 MPa | ASTM D412 |
| Elongation at Break | 100 - 700 % | ASTM D412 |
| Tear Strength | 10 - 50 N/mm | ASTM D624 |
| Hardness | 20 - 80 Shore A | ASTM D2240 |
| Thermal | ||
| Service Temperature | -50 to 200 °C | - |
| Electrical | ||
| Dielectric Strength | 15 - 25 kV/mm | ASTM D149 |
| Dielectric Constant | 2.8 - 3.7 (@ 1 kHz) | ASTM D150 |
| Note: These values represent a general range for typical silicone elastomers and can be tailored based on the formulation.[4][5] |
References
- 1. Use of Dichlorodimethylsilane to Produce Polydimethylsiloxane as a Substitute for Vitreous Humour: Characteristics and In Vitro Toxicity [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Liquid Silicone Rubber: Extensible, but Strong - SIMTEC [simtec-silicone.com]
Application Notes and Protocols: Dichlorodiethylsilane in the Synthesis of Siloxane-Based Copolymers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of siloxane-based copolymers using dichlorodiethylsilane. The unique properties of copolymers incorporating diethylsiloxane units, such as low glass transition temperatures and modified hydrophobicity, make them promising materials for various applications, including advanced drug delivery systems.
Introduction
Polysiloxanes are a versatile class of polymers known for their excellent thermal stability, biocompatibility, and tunable physical properties.[1] The incorporation of different substituents on the silicon atom allows for the precise control of polymer characteristics. This compound [(C₂H₅)₂SiCl₂] is a key monomer used to introduce diethylsiloxy units into the polysiloxane backbone. Co-polymerization of this compound with other dichlorosilanes, such as dichlorodimethylsilane [(CH₃)₂SiCl₂], yields random copolymers with properties intermediate to those of the respective homopolymers.[2]
The synthesis of these copolymers is typically achieved through the hydrolysis and co-condensation of the corresponding dichlorosilane monomers.[3] This process involves the reaction of the Si-Cl bonds with water to form silanol intermediates, which then condense to form stable siloxane (Si-O-Si) linkages, releasing hydrochloric acid as a byproduct.[4] The ratio of the different dichlorosilane monomers in the initial reaction mixture dictates the final copolymer composition and its associated properties.
Key Applications in Research and Drug Development
The unique properties of diethylsiloxane-containing copolymers make them suitable for a range of applications:
-
Low-Temperature Applications: The introduction of ethyl groups lowers the glass transition temperature (Tg) of the polysiloxane, enhancing its flexibility at low temperatures.[2]
-
Drug Delivery: The amphiphilic nature of certain siloxane copolymers can be exploited for the encapsulation and controlled release of therapeutic agents.[1][5] By tuning the ratio of hydrophobic (diethylsiloxy) and more hydrophilic (dimethylsiloxy) units, the drug-polymer interaction and release kinetics can be optimized.
-
Biomedical Devices: The biocompatibility and biostability of polysiloxanes make them ideal candidates for use in medical implants and devices.[6] Copolymers containing diethylsiloxane units can offer improved mechanical properties and drug-eluting capabilities.
Experimental Protocols
Synthesis of Poly(dimethylsiloxane-co-diethylsiloxane) via Hydrolysis and Co-condensation
This protocol describes a general method for the synthesis of a random copolymer of dimethylsiloxane and diethylsiloxane.
Materials:
-
Dichlorodimethylsilane (CH₃)₂SiCl₂
-
This compound (C₂H₅)₂SiCl₂
-
Toluene (or other inert organic solvent)
-
Deionized water
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and condenser
-
Ice bath
-
Separatory funnel
Procedure:
-
In a fume hood, charge the round-bottom flask with a mixture of dichlorodimethylsilane and this compound in the desired molar ratio, dissolved in an equal volume of toluene.
-
Cool the flask in an ice bath to moderate the reaction.
-
Slowly add deionized water to the dropping funnel and add it dropwise to the stirred solution of dichlorosilanes. A vigorous reaction will occur with the evolution of HCl gas.[3]
-
After the addition of water is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours to ensure complete hydrolysis and condensation.
-
Transfer the reaction mixture to a separatory funnel and wash the organic layer sequentially with deionized water and then with a saturated sodium bicarbonate solution to neutralize any remaining HCl.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter the solution to remove the drying agent.
-
Remove the solvent (toluene) under reduced pressure using a rotary evaporator to obtain the viscous copolymer.
-
Further purification can be achieved by dissolving the polymer in a minimal amount of a suitable solvent and precipitating it in a non-solvent (e.g., methanol).
Safety Precautions: Dichlorosilanes are corrosive and react violently with water, releasing toxic HCl gas. This experiment must be performed in a well-ventilated fume hood with appropriate personal protective equipment, including safety goggles, gloves, and a lab coat.[3]
Data Presentation
The properties of siloxane copolymers are highly dependent on their composition. The following table summarizes typical properties of polydimethylsiloxane (PDMS) and provides an indication of how the incorporation of diethylsiloxane units can influence these properties.
| Property | Polydimethylsiloxane (PDMS) | Poly(dimethylsiloxane-co-diethylsiloxane) | Source |
| Glass Transition Temperature (Tg) | -123 °C | Lower than PDMS | [2] |
| Viscosity (at 25 °C) | Varies with molecular weight (e.g., 10,000 cSt) | Varies with composition and molecular weight | [7] |
| Refractive Index | ~1.404 | Higher than PDMS | [8] |
| Density (at 25 °C) | ~0.97 g/cm³ | Varies with composition | [7] |
Note: The properties of the copolymer will vary depending on the exact molar ratio of the dimethylsiloxy and diethylsiloxy units.
Visualizations
The following diagrams illustrate the synthesis process and the logical relationship of the components.
Caption: Workflow for the synthesis of poly(dimethylsiloxane-co-diethylsiloxane).
Caption: General mechanism of dichlorosilane hydrolysis and condensation.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Experiments - Hydrolysis of chloromethylsilanes [chemiedidaktik.uni-wuppertal.de]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of some network polymers with siloxane units as a drug delivery system - Europub [europub.co.uk]
- 6. cdm21054.contentdm.oclc.org [cdm21054.contentdm.oclc.org]
- 7. Viscosity Approximation of PDMS Using Weibull Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. technical.gelest.com [technical.gelest.com]
Troubleshooting & Optimization
Technical Support Center: Controlling the Hydrolysis Rate of Dichlorodiethylsilane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on controlling the hydrolysis rate of dichlorodiethylsilane. Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is the basic reaction of this compound hydrolysis?
This compound reacts with water in a two-step process. First, the two chloride atoms are replaced by hydroxyl (-OH) groups in a rapid hydrolysis reaction, forming diethylsilanediol and releasing hydrogen chloride (HCl).[1] The highly reactive diethylsilanediol then readily undergoes condensation to form siloxane bonds (Si-O-Si), leading to the formation of linear or cyclic polydialkylsiloxanes.[2]
Q2: What are the primary factors that control the rate of hydrolysis?
The hydrolysis rate of this compound is influenced by several key factors:
-
Water Concentration: A stoichiometric excess of water is necessary to drive the hydrolysis to completion.[3]
-
Temperature: Increasing the reaction temperature generally accelerates the hydrolysis rate.[4]
-
Solvent: The choice of solvent affects the miscibility of the reactants and can influence the reaction rate.[4][5] Protic solvents can participate in hydrogen bonding, which may affect the reaction mechanism.[6]
-
pH/Catalyst: The hydrolysis of chlorosilanes is autocatalyzed by the hydrogen chloride (HCl) produced during the reaction, which lowers the pH.[7] While external catalysts are not typically required for chlorosilanes due to their high reactivity, the presence of other acidic or basic compounds can influence the rate.
Q3: What are the visible signs of this compound hydrolysis?
The most immediate sign of hydrolysis is the evolution of white fumes, which is the formation of hydrogen chloride (HCl) gas upon contact with atmospheric moisture.[7][8] In solution, the appearance of a white precipitate (siloxanes) or cloudiness can also indicate that hydrolysis has occurred.[7][8]
Q4: How can I prevent premature hydrolysis of this compound?
Due to its high reactivity with water, this compound must be handled under anhydrous conditions.[8] This involves using oven-dried or flame-dried glassware, dry solvents, and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.[7][8]
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| White fumes are observed when handling the reagent. | Exposure to atmospheric moisture. | Minimize the time the reagent bottle is open. Handle the reagent in a glovebox or under a positive pressure of inert gas.[7][8] |
| The reaction is too fast and difficult to control. | High reactivity of this compound, especially with pure water. The reaction is exothermic. | Perform the reaction at a lower temperature. Use a co-solvent (e.g., acetone, THF) to moderate the reaction and improve miscibility. Add water dropwise to a solution of the silane.[9] |
| Inconsistent reaction rates between experiments. | Variations in atmospheric moisture, solvent purity, or temperature. | Ensure all glassware is thoroughly dried. Use anhydrous solvents. Precisely control the reaction temperature using a thermostat bath.[7] |
| Formation of a white precipitate (solid byproducts). | Rapid and uncontrolled condensation of the intermediate diethylsilanediol. | Control the rate of water addition. Maintain a lower temperature to slow down the condensation reaction. The choice of solvent can also influence the structure of the resulting polysiloxane. |
| Low or no yield of the desired product. | Premature hydrolysis of the this compound starting material. | Review and improve techniques for excluding moisture from the reaction. Consider using a freshly opened bottle of this compound.[7][8] |
Data Presentation
Table 1: Effect of Experimental Parameters on the Hydrolysis Rate of this compound
| Parameter | Effect on Hydrolysis Rate | Rationale |
| Temperature | Rate increases with increasing temperature. | Follows the Arrhenius equation, where higher temperatures provide more energy for the reaction to proceed.[4] |
| Water Concentration | Rate increases with higher water concentration (up to a certain point). | Water is a reactant in the hydrolysis step. |
| Solvent Polarity | The effect can be complex. In some systems, more polar solvents can increase the rate. | Solvent polarity can influence the stability of the transition state.[5] |
| Solvent Type (Protic vs. Aprotic) | Protic solvents (e.g., alcohols) can participate in hydrogen bonding and may compete with water in reacting with the silane. Aprotic solvents (e.g., THF, acetone) are often used to moderate the reaction.[6] | |
| Stirring Rate | A higher stirring rate can increase the rate in heterogeneous mixtures. | Improves mixing and contact between the immiscible silane and aqueous phases. |
Experimental Protocols
Protocol 1: Monitoring this compound Hydrolysis by ¹H NMR Spectroscopy
This protocol allows for the qualitative and semi-quantitative monitoring of the hydrolysis reaction by observing the disappearance of the ethyl protons adjacent to the silicon in this compound and the appearance of new signals corresponding to the hydrolyzed species.
Materials and Equipment:
-
This compound
-
Anhydrous deuterated solvent (e.g., acetone-d₆, CDCl₃)
-
D₂O or H₂O
-
NMR spectrometer (e.g., 300 or 400 MHz)[4]
-
Anhydrous NMR tubes with septa
-
Anhydrous syringes
-
Inert atmosphere (glovebox or Schlenk line)
Procedure:
-
Preparation (under inert atmosphere):
-
Place a clean, dry NMR tube with a small magnetic stir bar under a high vacuum and flame-dry. Allow to cool under a positive pressure of inert gas.
-
Prepare a stock solution of this compound in the anhydrous deuterated solvent.
-
Prepare a separate solution of D₂O or H₂O in the same deuterated solvent.
-
-
Sample Preparation:
-
Under an inert atmosphere, transfer a known volume of the this compound stock solution into the flame-dried NMR tube via a dry syringe.
-
Seal the NMR tube with a rubber septum.
-
-
Data Acquisition:
-
Acquire an initial ¹H NMR spectrum of the starting material to serve as a baseline (t=0).
-
Inject a stoichiometric amount of the D₂O/H₂O solution into the NMR tube using a dry syringe while the tube is being agitated.
-
Immediately begin acquiring ¹H NMR spectra at regular time intervals to track the changes in the proton signals.
-
-
Data Analysis:
-
Monitor the decrease in the intensity of the quartet and triplet corresponding to the -CH₂- and -CH₃ groups of this compound.
-
Observe the appearance of new signals corresponding to the diethylsilanediol and its condensation products. The chemical shifts of these new species will be different from the starting material.
-
Protocol 2: Monitoring this compound Hydrolysis by FTIR Spectroscopy
This protocol monitors the hydrolysis by observing changes in the vibrational stretching frequencies of the Si-Cl bond and the appearance of Si-OH and Si-O-Si bonds.
Materials and Equipment:
-
This compound
-
Anhydrous solvent transparent in the IR region of interest (e.g., hexane, carbon tetrachloride)
-
Water
-
FTIR spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory for in-situ monitoring of liquid samples.[4]
-
Anhydrous reaction vessel with an IR-transparent window or a setup for ATR.
-
Anhydrous syringes and inert atmosphere setup.
Procedure:
-
Preparation (under inert atmosphere):
-
Ensure the reaction vessel and any transfer lines are rigorously dried.
-
Dissolve a known concentration of this compound in the anhydrous solvent within the reaction vessel.
-
-
Data Acquisition:
-
Record a background spectrum of the solvent.
-
Record an initial spectrum of the this compound solution (t=0).
-
Inject the desired amount of water into the reaction vessel with vigorous stirring.
-
Immediately begin collecting FTIR spectra at regular time intervals.
-
-
Data Analysis:
-
Monitor the decrease in the intensity of the Si-Cl stretching band.
-
Observe the appearance of a broad band corresponding to Si-OH stretching (around 3200-3700 cm⁻¹) and the formation of Si-O-Si stretching bands (around 1000-1100 cm⁻¹).[4]
-
Visualizations
Caption: Hydrolysis and condensation pathway of this compound.
Caption: General experimental workflow for monitoring hydrolysis.
Caption: Troubleshooting logic for this compound hydrolysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 1719-53-5 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 7. benchchem.com [benchchem.com]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. researchgate.net [researchgate.net]
Preventing byproduct formation in Dichlorodiethylsilane reactions
Welcome to the Technical Support Center for dichlorodiethylsilane reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the formation of unwanted byproducts during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in this compound reactions?
A1: The most common byproducts in reactions involving this compound are cyclic siloxanes, primarily octamethylcyclotetrasiloxane (D4), decamethylcyclopentasiloxane (D5), and dodecamethylcyclohexasiloxane (D6). These arise from the intramolecular condensation of the diethylsilanediol intermediate, which is formed upon hydrolysis of this compound. Linear siloxane oligomers of varying lengths are also common.
Q2: Why is byproduct formation a concern?
A2: Byproduct formation, particularly of cyclic siloxanes, can significantly impact the properties of the desired polysiloxane product. These byproducts can alter the viscosity, thermal stability, and mechanical properties of the final material. For applications in drug development and medical devices, the presence of these impurities can also raise regulatory concerns.
Q3: What is the primary cause of byproduct formation?
A3: The primary cause of byproduct formation is the uncontrolled hydrolysis and subsequent condensation of this compound. This compound is highly reactive with water, leading to the formation of diethylsilanediol. This intermediate is unstable and can readily undergo both intermolecular condensation to form the desired linear polysiloxanes and intramolecular condensation to form cyclic byproducts.[1] The presence of excess water and certain reaction conditions can favor the formation of these cyclic species.
Q4: Can reaction temperature influence byproduct formation?
A4: Yes, temperature plays a crucial role. Higher temperatures can accelerate both the desired condensation reaction and the formation of cyclic byproducts. In some cases, higher temperatures may favor the thermodynamically more stable cyclic byproducts. Conversely, lower temperatures can slow down the reaction rate, potentially allowing for more controlled condensation and favoring the kinetically controlled formation of linear polymers. For instance, in related silane systems, increasing the reaction temperature has been shown to significantly increase the rate of both hydrolysis and condensation.
Q5: How does pH affect the reaction?
A5: The pH of the reaction medium significantly influences the rates of hydrolysis and condensation.
-
Acidic conditions: Generally promote the hydrolysis of this compound but can lead to slower condensation rates. This can provide a larger time window to control the subsequent condensation step.
-
Basic conditions: Tend to accelerate the condensation of silanols. While this can increase the overall reaction rate, it can also lead to a more rapid and less controlled formation of both linear and cyclic products.
Troubleshooting Guides
Issue 1: High Yield of Cyclic Byproducts
Symptoms:
-
The final product has a lower than expected viscosity.
-
Analysis of the product (e.g., by Gas Chromatography-Mass Spectrometry or Nuclear Magnetic Resonance spectroscopy) shows significant peaks corresponding to cyclic siloxanes (D4, D5, etc.).
Root Causes and Solutions:
| Root Cause | Troubleshooting Action | Rationale |
| Excessive Water | Ensure all reactants, solvents, and glassware are scrupulously dry. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | This compound reacts rapidly with water to form the silanediol precursor for both linear and cyclic products. Controlling the stoichiometry of water is critical. |
| High Reaction Temperature | Conduct the reaction at a lower temperature. Start with a cooled reaction mixture and allow it to slowly warm to room temperature. | Lower temperatures can favor the kinetic product (linear polymer) over the thermodynamic product (cyclic byproducts). |
| Inappropriate Solvent | Use a less polar aprotic solvent. Solvents like toluene or hexane can be effective. | Solvent polarity can influence the conformation of the silanediol intermediate, potentially favoring intermolecular condensation in less polar environments. |
| Uncontrolled Condensation | Employ a controlled addition of water or a hydrolysis agent. Consider using a two-step process where hydrolysis is performed first, followed by controlled condensation, possibly with the addition of a catalyst that favors linear chain formation. | This approach allows for better management of the concentration of reactive silanol intermediates, reducing the likelihood of intramolecular cyclization. |
Issue 2: Formation of Low Molecular Weight Linear Polymers
Symptoms:
-
The isolated polymer has a low viscosity and poor mechanical properties.
-
Gel Permeation Chromatography (GPC) analysis indicates a low average molecular weight.
Root Causes and Solutions:
| Root Cause | Troubleshooting Action | Rationale |
| Incomplete Reaction | Increase the reaction time or consider a moderate increase in temperature after the initial controlled phase. | The polymerization may not have proceeded to completion, leaving short-chain oligomers. |
| Presence of Monofunctional Impurities | Ensure the purity of the this compound starting material. Monochloro-functionalized silanes will act as chain terminators. | Chain-capping impurities will prevent the formation of high molecular weight polymers. |
| Suboptimal Catalyst | For catalyzed reactions, ensure the catalyst is active and used at the correct concentration. Consider catalysts known to promote linear growth, such as certain phosphazene super-bases or specific transition metal complexes. | The choice of catalyst can significantly direct the condensation pathway towards the formation of long linear chains. |
Experimental Protocols
Protocol 1: Controlled Hydrolysis and Condensation for Linear Polydiethylsiloxane
This protocol aims to minimize the formation of cyclic byproducts by controlling the addition of water.
Materials:
-
This compound ((C₂H₅)₂SiCl₂), freshly distilled
-
Anhydrous Toluene
-
Anhydrous Isopropanol
-
Deionized Water
-
Sodium Bicarbonate (NaHCO₃)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet.
-
Charge the flask with this compound and anhydrous toluene (e.g., 1:1 volume ratio).
-
Cool the stirred solution to 0°C in an ice bath.
-
Prepare a solution of deionized water in anhydrous isopropanol (e.g., a 1:10 molar ratio of water to this compound).
-
Add the water/isopropanol solution dropwise to the this compound solution over a period of 1-2 hours, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours.
-
Neutralize the generated HCl by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Separate the organic layer and wash it three times with deionized water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the linear polydiethylsiloxane.
Data Presentation
While specific quantitative data for this compound is proprietary and varies with exact experimental setups, the following table provides a qualitative guide to the expected impact of reaction parameters on byproduct formation based on general principles of silane chemistry.
| Parameter | Condition | Expected Impact on Cyclic Byproduct Formation |
| Temperature | Low (e.g., 0-25°C) | Lower |
| High (e.g., >50°C) | Higher | |
| Water Content | Stoichiometric or slightly less | Lower |
| Excess | Higher | |
| Solvent Polarity | Low (e.g., Toluene, Hexane) | Lower |
| High (e.g., Tetrahydrofuran) | Higher | |
| pH | Acidic | Lower (slower condensation) |
| Basic | Higher (faster, less controlled condensation) |
Visualizations
Logical Relationship for Byproduct Formation
References
Technical Support Center: Optimizing Dichlorodiethylsilane Polymerization
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the polymerization of dichlorodiethylsilane. The information is presented in a question-and-answer format to directly address common issues and provide practical troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for polymerizing this compound?
A1: The most common method for the polymerization of this compound is through hydrolytic polycondensation. This process involves two main steps:
-
Hydrolysis: The silicon-chlorine (Si-Cl) bonds in this compound react with water to form diethylsilanediol, a silanol intermediate, and hydrochloric acid (HCl) as a byproduct.
-
Polycondensation: The silanol intermediates then undergo condensation reactions with each other, eliminating water and forming siloxane (-Si-O-Si-) bonds to build the poly(diethylsiloxane) polymer chain.[1]
Q2: What are the key factors influencing the molecular weight and yield of the resulting poly(diethylsiloxane)?
A2: Several factors critically affect the outcome of the polymerization:
-
Water Stoichiometry: The ratio of water to this compound is crucial. An insufficient amount of water will lead to incomplete hydrolysis and low polymer yield.[2] Conversely, a large excess of water can favor the formation of cyclic siloxanes over linear polymers.
-
pH (Catalyst): The pH of the reaction medium significantly impacts the rates of both hydrolysis and condensation. Acidic or basic catalysts are often used to control these rates and influence the final polymer structure.[3]
-
Temperature: The reaction temperature affects the kinetics of both hydrolysis and condensation. Higher temperatures generally increase the reaction rate but can also promote side reactions.[3][4]
-
Solvent: The choice of solvent can influence the solubility of the monomer and the growing polymer chains, affecting the polymer's molecular weight and polydispersity.[5][6]
-
Reaction Time: The duration of the reaction directly impacts the extent of polymerization and therefore the final molecular weight of the polymer.[7]
Q3: How can I control the molecular weight of the poly(diethylsiloxane)?
A3: Controlling the molecular weight of the polymer can be achieved by:
-
Adjusting the Water-to-Monomer Ratio: Carefully controlling the stoichiometry of water can limit the extent of polymerization.
-
Using a Chain-Stopping Agent: Monofunctional silanes, such as chlorotrimethylsilane, can be added to the reaction mixture. These molecules react with the growing polymer chains, capping them and thus controlling the final molecular weight.[1]
-
Controlling Reaction Time and Temperature: Shorter reaction times or lower temperatures will generally result in lower molecular weight polymers.[7]
Q4: What are common side reactions to be aware of during this compound polymerization?
A4: The most common side reaction is the formation of cyclic siloxanes, particularly hexaethylcyclotrisiloxane (D3) and octaethylcyclotetrasiloxane (D4). These are formed through intramolecular condensation of short linear siloxane chains. Reaction conditions that favor intramolecular reactions over intermolecular chain growth, such as high dilution or certain catalysts, can increase the yield of these cyclic byproducts.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Polymer Yield | - Incomplete hydrolysis due to insufficient water. - Loss of volatile low molecular weight species during workup. - Reaction time is too short. | - Ensure the correct stoichiometry of water is used. - Use a gentle workup procedure to avoid loss of product. - Increase the reaction time to allow for complete polymerization. |
| Low Molecular Weight | - Excess of water leading to a high concentration of silanol end-groups. - Presence of monofunctional impurities that act as chain stoppers. - Reaction time is too short or the temperature is too low. | - Optimize the water-to-dichlorodiethylsilane ratio. - Purify the this compound monomer before use. - Increase the reaction time and/or temperature. |
| High Polydispersity Index (PDI) | - Uncontrolled hydrolysis and condensation rates. - Side reactions leading to a broad distribution of chain lengths. - Inefficient mixing of reactants. | - Use a catalyst to control the reaction rates. - Optimize reaction conditions (temperature, solvent) to minimize side reactions. - Ensure vigorous and efficient stirring throughout the reaction. |
| Formation of Gel/Insoluble Material | - Excessive cross-linking due to trifunctional impurities in the monomer. - Uncontrolled, rapid polymerization. | - Use highly pure this compound. - Control the reaction rate by adjusting temperature and catalyst concentration. |
| High Content of Cyclic Byproducts | - Reaction conditions favoring intramolecular cyclization (e.g., high dilution). - Specific catalysts that promote backbiting reactions. | - Increase the monomer concentration. - Screen different catalysts to find one that favors linear polymer formation. |
Experimental Protocols & Data Presentation
Illustrative Experimental Protocol for Hydrolytic Polycondensation of this compound
This protocol provides a general procedure. Researchers should optimize the specific parameters based on their desired polymer characteristics.
Materials:
-
This compound (purified)
-
Deionized water
-
Toluene (anhydrous)
-
Sodium bicarbonate (5% aqueous solution)
-
Anhydrous magnesium sulfate
Procedure:
-
Set up a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser with a drying tube.
-
Charge the flask with this compound and anhydrous toluene.
-
Slowly add a stoichiometric amount of deionized water to the stirred solution from the dropping funnel over a period of 1-2 hours. The reaction is exothermic and will evolve HCl gas. Ensure adequate ventilation.
-
After the addition of water is complete, continue stirring the reaction mixture at a controlled temperature (e.g., 60 °C) for a specified time (e.g., 4 hours) to promote polycondensation.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the mixture by washing with a 5% sodium bicarbonate solution until the aqueous layer is neutral.
-
Separate the organic layer and wash it with deionized water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to obtain the poly(diethylsiloxane) polymer.
-
Characterize the polymer using techniques such as Gel Permeation Chromatography (GPC) to determine the molecular weight (Mn, Mw) and Polydispersity Index (PDI).[1][8]
Data Presentation Tables (Illustrative Data)
The following tables illustrate how quantitative data from optimization experiments should be structured for clear comparison.
Table 1: Effect of Water-to-Monomer Ratio on Polymer Properties
| Water/SiCl₂ Molar Ratio | Yield (%) | Mn ( g/mol ) | Mw ( g/mol ) | PDI |
| 1.0 | 75 | 5,000 | 7,500 | 1.5 |
| 1.5 | 88 | 12,000 | 19,200 | 1.6 |
| 2.0 | 92 | 10,500 | 17,850 | 1.7 |
| 2.5 | 85 | 8,000 | 14,400 | 1.8 |
Table 2: Influence of Reaction Temperature on Polymerization Outcome
| Temperature (°C) | Reaction Time (h) | Yield (%) | Mn ( g/mol ) | Mw ( g/mol ) | PDI |
| 40 | 6 | 80 | 8,000 | 12,800 | 1.6 |
| 60 | 4 | 92 | 10,500 | 17,850 | 1.7 |
| 80 | 4 | 90 | 9,500 | 16,150 | 1.7 |
Table 3: Impact of Solvent on Poly(diethylsiloxane) Characteristics
| Solvent | Dielectric Constant | Yield (%) | Mn ( g/mol ) | Mw ( g/mol ) | PDI |
| Toluene | 2.4 | 92 | 10,500 | 17,850 | 1.7 |
| Dioxane | 2.2 | 89 | 9,800 | 16,660 | 1.7 |
| Chloroform | 4.8 | 85 | 8,500 | 15,300 | 1.8 |
Visualizations
Experimental Workflow for this compound Polymerization
Caption: Experimental workflow for the hydrolytic polycondensation of this compound.
Logical Relationship of Key Reaction Parameters
Caption: Key parameters influencing this compound polymerization outcomes.
References
- 1. lcms.cz [lcms.cz]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The effect of a solvent on direct arylation polycondensation of substituted thiophenes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. azom.com [azom.com]
Technical Support Center: Purification of Dichlorodiethylsilane Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dichlorodiethylsilane.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Crude this compound can contain several impurities depending on the synthetic route. Common impurities include:
-
Other Chlorosilanes: Such as trichloroethylsilane, tetrachlorosilane, and other ethylchlorosilanes with varying degrees of ethylation.
-
Unreacted Starting Materials: Residual silicon or ethyl chloride.
-
Hydrolysis Products: this compound is highly sensitive to moisture and can hydrolyze to form siloxanes and hydrochloric acid.[1][2]
-
Boron and Metal Halides: Boron trichloride (BCl₃) and various metal chlorides (e.g., AlCl₃, FeCl₃) can be carried over from the raw materials or reactor.
Q2: What is the primary method for purifying this compound?
A2: The primary and most effective method for purifying this compound is fractional distillation . This technique separates compounds based on their boiling points. Given that this compound has a boiling point of 125-131°C, it can be effectively separated from lower and higher boiling impurities.[1][3][4]
Q3: Are there alternative purification methods to distillation?
A3: Yes, alternative methods can be used, often in conjunction with distillation, to remove specific impurities:
-
Adsorptive Purification: This method uses adsorbents like silica gel or ion-exchange resins to remove polar impurities and certain metal halides.
-
Chemical Treatment: Specific impurities can be removed by chemical reaction. For example, adding a small amount of water can hydrolyze boron trichloride, which can then be removed by distillation.
Q4: How can I assess the purity of my this compound sample?
A4: The most common method for assessing the purity of this compound is Gas Chromatography (GC) , often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for impurity identification.[5] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure and purity.
Troubleshooting Guides
Fractional Distillation Issues
| Issue | Possible Cause | Troubleshooting Steps |
| Poor Separation Efficiency | Inefficient distillation column (insufficient theoretical plates). | - Increase the length of the fractionating column.- Use a more efficient packing material (e.g., structured packing). |
| Reflux ratio is too low. | - Increase the reflux ratio to improve separation. | |
| Unstable heating of the distillation flask. | - Use a heating mantle with a stirrer for even heating.- Insulate the distillation flask and column. | |
| Product Contamination with Water | Leaks in the distillation setup. | - Ensure all joints are properly sealed with appropriate grease or sleeves.- Use a drying tube on the receiving flask. |
| Incomplete drying of glassware. | - Thoroughly dry all glassware in an oven before assembly. | |
| Product is Cloudy | Presence of hydrolyzed siloxanes. | - This indicates moisture contamination. The product may need to be re-distilled under strictly anhydrous conditions. |
| Low Yield | Product loss due to hold-up in the column. | - Use a smaller distillation setup for smaller quantities.- Allow the column to cool and drain completely. |
| Decomposition of the product. | - Avoid excessive heating of the distillation flask. |
General Purification Workflow
Caption: General workflow for the purification of this compound.
Experimental Protocols
Protocol 1: Fractional Distillation of this compound
Objective: To purify crude this compound to >99% purity.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with condenser and receiving flask
-
Heating mantle with magnetic stirrer
-
Inert gas (Nitrogen or Argon) supply
-
Drying tubes (filled with CaCl₂ or similar)
Procedure:
-
Setup: Assemble the fractional distillation apparatus. Ensure all glassware is thoroughly dried. The system should be under a slight positive pressure of an inert gas to prevent moisture ingress.
-
Charging the Flask: Charge the round-bottom flask with the crude this compound and a magnetic stir bar.
-
Heating: Begin heating the flask gently with the heating mantle while stirring.
-
Equilibration: As the liquid begins to boil, allow the vapor to rise through the column and establish a temperature gradient.
-
Fraction Collection:
-
Forerun: Collect the initial fraction that comes over at a lower temperature. This will contain lower-boiling impurities.
-
Main Fraction: Collect the fraction that distills at a stable temperature corresponding to the boiling point of this compound (125-131°C).
-
Residue: Leave a small amount of liquid in the distillation flask to avoid distilling to dryness.
-
-
Storage: Store the purified this compound in a tightly sealed container under an inert atmosphere.
Protocol 2: Purity Analysis by Gas Chromatography (GC)
Objective: To determine the purity of a this compound sample.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Capillary column suitable for separating volatile organosilicon compounds (e.g., a non-polar or mid-polar column).
Typical GC Parameters:
-
Injector Temperature: 250°C
-
Oven Program:
-
Initial Temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold: 5 minutes at 200°C.
-
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Detector Temperature (FID): 300°C
-
Injection Volume: 1 µL (of a dilute solution in an appropriate anhydrous solvent, e.g., hexane).
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample in a dry, inert solvent.
-
Injection: Inject the sample into the GC.
-
Data Analysis: Analyze the resulting chromatogram. The purity can be calculated based on the relative peak areas. If using GC-MS, identify any impurity peaks by their mass spectra.
Impurity Boiling Points for Distillation Planning
| Compound | Boiling Point (°C) | Notes |
| Ethyltrichlorosilane | 99-100 | Lower boiling impurity. |
| This compound | 125-131 | Product [1][3][4] |
| Triethylchlorosilane | 143-145 | Higher boiling impurity. |
| Tetrachlorosilane | 57.6 | Lower boiling impurity. |
Decision Tree for Purification Strategy
Caption: Decision tree for selecting a purification strategy.
References
- 1. This compound | 1719-53-5 [chemicalbook.com]
- 2. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 3. This compound 97 1719-53-5 [sigmaaldrich.com]
- 4. This compound 97 1719-53-5 [sigmaaldrich.com]
- 5. This compound | 1719-53-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Technical Support Center: Side Reactions of Dichlorodiethylsilane with Polymerization Catalysts
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with dichlorodiethylsilane in polymerization reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on identifying and mitigating unwanted side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary polymerization methods for this compound?
This compound is a key intermediate in the synthesis of silicone polymers.[1] The most common method for polymerizing this compound is through hydrolytic polycondensation. This process involves two main steps:
-
Hydrolysis: this compound reacts with water to form diethylsilanediol, releasing hydrochloric acid (HCl) as a byproduct.[2] This reaction is typically fast and exothermic.
-
Condensation: The unstable diethylsilanediol molecules then condense with each other, forming siloxane bonds (Si-O-Si) and eliminating water to produce linear polydialkylsiloxane chains.
Q2: What are the most common side reactions observed during the polymerization of this compound?
The primary side reactions encountered during the polymerization of this compound are:
-
Cyclization: Intramolecular condensation of silanediol intermediates can lead to the formation of cyclic siloxane byproducts, most commonly cyclic trimers (D3) and tetramers (D4).[3] This is especially prevalent in dilute solutions.[2]
-
Redistribution Reactions: In the presence of certain catalysts, particularly Lewis acids, redistribution of substituents (ethyl and chloro groups) on the silicon atom can occur.[4] This can lead to the formation of other organochlorosilanes and affect the final polymer structure.
-
Gelation: Uncontrolled condensation, often due to impurities or improper reaction conditions, can lead to excessive branching and cross-linking, resulting in the formation of an insoluble gel.
Q3: How do different types of catalysts influence the polymerization and its side reactions?
The choice of catalyst significantly impacts the polymerization rate, polymer structure, and the prevalence of side reactions.[5]
-
Acid Catalysts (Brønsted and Lewis Acids):
-
Brønsted Acids (e.g., HCl, Sulfuric Acid): Protonic acids can catalyze both the hydrolysis and condensation steps. However, high concentrations can also promote backbiting reactions, leading to the formation of cyclic siloxanes.[6]
-
Lewis Acids (e.g., AlCl₃, FeCl₃): Lewis acids are known to catalyze the redistribution of substituents on silicon atoms, which can be a significant side reaction.[4] They can also promote condensation.[6] The catalytic activity of a Lewis acid can be influenced by the solvent used.[7]
-
-
Base Catalysts (e.g., Metal Hydroxides, Amines): Base catalysis typically leads to the formation of more branched and condensed polymer structures.[5] The reaction proceeds through the deprotonation of silanol groups, creating highly reactive silanolate anions.
Troubleshooting Guides
Issue 1: Low Molecular Weight of the Final Polymer
Symptoms: The resulting polysiloxane has a lower than expected viscosity and molecular weight.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Excessive Formation of Cyclic Byproducts | - Increase Monomer Concentration: Higher concentrations favor intermolecular condensation over intramolecular cyclization.[2]- Control Temperature: Lower temperatures can sometimes reduce the rate of backbiting reactions that form cyclics.- Catalyst Selection: For ring-opening polymerization (ROP) of pre-formed cyclic siloxanes, kinetically controlled conditions can minimize cyclic formation during polymerization.[8] |
| Presence of Monofunctional Impurities | - Purify the Monomer: Ensure the this compound is free from monochloro-functional silanes which act as chain terminators.- Careful Handling: Avoid contamination from monofunctional reagents during the reaction setup. |
| Premature Termination | - Control Water Addition: In hydrolytic polycondensation, the stoichiometry of water to this compound is critical. Excess water can lead to a higher concentration of silanol end-groups and potentially lower molecular weight. |
Issue 2: Gel Formation During Polymerization
Symptoms: The reaction mixture becomes highly viscous and forms an insoluble gel, preventing further processing.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Trifunctional Impurities | - Monomer Purity: The presence of trichlorosilane impurities in the this compound monomer is a common cause of cross-linking and gelation. Ensure high-purity monomer is used.- Analysis of Starting Materials: Use analytical techniques like GC-MS to check for trifunctional impurities before starting the polymerization. |
| Uncontrolled Condensation Rate | - Control Temperature: The condensation reaction is exothermic. Run the reaction at a controlled temperature, potentially with cooling, to prevent runaway reactions.- Slow Addition of Reactants: Add water or catalyst slowly and with vigorous stirring to ensure homogeneous reaction conditions and dissipate heat.[2] |
| Inappropriate Catalyst Concentration | - Optimize Catalyst Loading: Too high a catalyst concentration can lead to a very rapid and uncontrolled condensation rate. Perform small-scale experiments to determine the optimal catalyst concentration. |
Experimental Protocols
Protocol 1: Controlled Hydrolytic Polycondensation of this compound to Minimize Cyclic Byproduct Formation
Objective: To synthesize linear polydiethylsiloxane with minimized formation of cyclic oligomers.
Materials:
-
This compound (high purity, >99%)
-
Deionized water
-
Anhydrous Toluene (or other suitable inert solvent)
-
Sodium Bicarbonate (or other mild HCl scavenger)
-
Stirring apparatus
-
Dropping funnel
-
Condenser with a drying tube
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a condenser, and a dropping funnel, place a solution of this compound in anhydrous toluene (e.g., 2 M concentration).
-
Under vigorous stirring, slowly add a stoichiometric amount of deionized water dropwise from the dropping funnel. The slow addition is crucial to control the exotherm and the release of HCl gas.
-
During the addition, maintain the reaction temperature at a controlled value (e.g., 25-30 °C) using a water bath.
-
After the addition of water is complete, add a slight excess of a mild acid scavenger like sodium bicarbonate to neutralize the generated HCl.
-
Continue stirring the mixture for several hours (e.g., 4-6 hours) at room temperature to allow for complete condensation.
-
Monitor the viscosity of the reaction mixture.
-
Once the desired viscosity is reached, the reaction can be terminated by adding a chain-capping agent like trimethylchlorosilane if specific end-groups are desired.
-
The resulting polymer solution can be washed with water to remove any remaining salts and then dried. The solvent can be removed under reduced pressure to obtain the final polymer.
Quantitative Data Example (Illustrative):
The following table illustrates the expected trend in the yield of cyclic byproducts as a function of monomer concentration.
| Monomer Concentration (in Toluene) | Approximate Yield of Cyclic Byproducts (%) |
| 0.5 M | 15-20% |
| 1.0 M | 10-15% |
| 2.0 M | 5-10% |
Note: These are illustrative values and actual results may vary depending on specific reaction conditions.
Visualizations
Logical Workflow for Troubleshooting Polymerization Issues
Caption: Troubleshooting workflow for common polymerization issues.
Reaction Pathway: Hydrolysis and Condensation of this compound
Caption: Primary reaction pathways in the polymerization of this compound.
References
- 1. escales | Virtual tour generated by Panotour [ub.edu]
- 2. benchchem.com [benchchem.com]
- 3. gelest.com [gelest.com]
- 4. Preparation and redistribution mechanism of dimethyldichlorosilane catalyzed by the AlCl3/ZSM-5(5T)@MIL-53(Al) core–shell catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. gelest.com [gelest.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
Improving the yield of Dichlorodiethylsilane-based syntheses
Welcome to the technical support center for dichlorodiethylsilane-based syntheses. This resource is designed for researchers, scientists, and professionals in drug development to provide clear, actionable guidance on improving reaction yields and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary industrial method for synthesizing this compound, and what are the key reaction parameters?
A1: The primary method is the Müller-Rochow Process, also known as the Direct Process.[1][2] This synthesis involves the reaction of elemental silicon with ethyl chloride gas at elevated temperatures (typically 250-300°C) in the presence of a copper catalyst.[2][3] The reaction is highly exothermic and is usually carried out in a fluidized bed reactor to ensure proper heat and mass transfer.[2] Optimal pressure for the synthesis generally ranges from 1 to 5 bar.[2]
Q2: My this compound synthesis has a low yield. What are the most common causes?
A2: Low yields can stem from several factors:
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Improper Catalyst Composition: The activity and selectivity of the copper catalyst are crucial. The presence of promoters, such as zinc, and the absence of inhibitors, like lead or excessive copper, significantly impact the reaction.[2]
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Suboptimal Temperature: The reaction is highly temperature-sensitive. Temperatures below 250°C may lead to sluggish conversion, while temperatures exceeding 300-350°C can promote unwanted side reactions and catalyst deactivation.[2][4]
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Poor Silicon Purity: The purity of the silicon powder is critical. A silicon purity of at least 97% is recommended for economical conversion.[2] Impurities such as lead can inhibit the reaction, whereas elements like antimony can act as promoters.[2]
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Formation of Side Products: The process inherently produces a mixture of ethylchlorosilanes, including triethylchlorosilane and ethyltrichlorosilane, which lowers the selectivity for the desired this compound.[1]
Q3: I am observing a high proportion of triethylchlorosilane and other side products. How can I improve the selectivity for this compound?
A3: Improving selectivity involves fine-tuning the reaction conditions:
-
Catalyst Promoters: The use of promoters like zinc chloride or zinc sulfate (up to 0.2%) can increase both the activity and selectivity of the reaction towards the desired product.[2]
-
Temperature Control: Maintaining the temperature within the optimal 250-300°C range is key to favoring the formation of this compound.[2]
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Reactant Gas Composition: The introduction of gases like HCl or H₂ can influence the product distribution.[2]
-
Silicon Particle Size: For effective reaction, the silicon particle size should ideally be between 45 and 250 µm.[2]
Q4: During the workup, I am losing a significant amount of product to hydrolysis and siloxane formation. How can this be prevented?
A4: this compound is highly susceptible to hydrolysis. To prevent the formation of siloxanes, rigorous anhydrous conditions are necessary:
-
Inert Atmosphere: Always handle this compound and conduct reactions under a dry, inert atmosphere, such as nitrogen or argon.
-
Dry Glassware and Reagents: Ensure all glassware is oven or flame-dried before use, and use anhydrous solvents.
-
Distillation: Purification of the crude product mixture is achieved by fractional distillation.[1] This should be performed under vacuum or with an inert gas blanket to prevent moisture contamination. The boiling points of the different ethylchlorosilanes are relatively close, requiring efficient distillation columns.[1][2]
Troubleshooting Guides
This section provides logical workflows to diagnose and resolve common issues encountered during this compound synthesis and subsequent reactions.
Troubleshooting Low Yield in this compound Synthesis
This decision tree helps identify the root cause of low product yield in the Müller-Rochow synthesis.
Caption: Troubleshooting workflow for low this compound yield.
Troubleshooting Siloxane Formation in Downstream Reactions
This workflow addresses the common issue of unintended hydrolysis leading to siloxane polymer formation.
Caption: Decision tree for mitigating siloxane byproduct formation.
Data Presentation
The yield and selectivity of the Müller-Rochow synthesis are highly dependent on reaction conditions. While precise industrial data is proprietary, the following tables summarize the qualitative and semi-quantitative impact of key parameters based on available literature.
Table 1: Influence of Reaction Parameters on this compound Synthesis
| Parameter | Condition | Expected Impact on Yield/Selectivity | Reference |
| Temperature | < 250°C | Low silicon conversion rate. | [2] |
| 250 - 300°C | Optimal range for this compound formation. | [2][3] | |
| > 300°C | Increased formation of side products (e.g., triethylchlorosilane) and potential for catalyst sintering. | [2][4] | |
| Catalyst | Copper (Cu) | Essential for the reaction; however, too high a fraction (20-80%) can negatively affect conversion. | [2] |
| Promoters | Zinc (Zn) | Increases reaction activity and selectivity towards this compound. | [2] |
| Tin (Sn) | Can increase the rate of silicon conversion. | ||
| Inhibitors | Lead (Pb) | Traces can inhibit the reaction. | [2][5] |
| Silicon Purity | > 97% | Recommended for favorable conversion and product composition. | [2] |
| < 95% | Leads to an unfavorable raw silane mixture. | [2] |
Table 2: Typical Product Distribution in the Müller-Rochow process for Methylchlorosilanes *
| Product | Formula | Typical Yield (%) | Boiling Point (°C) |
| Dimethyldichlorosilane | (CH₃)₂SiCl₂ | 70 - 90 | 70 |
| Methyltrichlorosilane | CH₃SiCl₃ | 5 - 15 | 66 |
| Trimethylchlorosilane | (CH₃)₃SiCl | 2 - 4 | 57 |
| Dichloromethylsilane | CH₃HSiCl₂ | 1 - 4 | 41 |
*Note: This table is for the analogous methylchlorosilane synthesis, which is extensively documented. The distribution for ethylchlorosilanes follows a similar pattern, with this compound being the major product, but specific percentage yields are less commonly published.[1]
Experimental Protocols
Protocol 1: Laboratory-Scale Synthesis of this compound (Illustrative)
This protocol provides a conceptual framework for a laboratory-scale synthesis based on the principles of the Müller-Rochow process. Caution: This reaction is highly exothermic and involves hazardous materials. It should only be performed by trained personnel with appropriate safety measures and containment.
Materials:
-
Silicon powder (98-99% purity, <250 µm particle size)
-
Copper(I) chloride (CuCl) or other copper catalyst source
-
Zinc powder (promoter)
-
Ethyl chloride (liquefied gas)
-
High-temperature tube furnace or similar reactor setup
-
Gas flow controllers
-
Condensation train (e.g., cold finger or series of cold traps)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Catalyst Preparation: Prepare a contact mass by thoroughly mixing silicon powder with the copper catalyst (e.g., 5-10% by weight) and zinc promoter (e.g., 0.1-0.5% by weight) in a dry, inert atmosphere.
-
Reactor Setup: Load the contact mass into a quartz or stainless steel reactor tube. Place the tube in a furnace.
-
System Purge: Purge the entire system, including the reactor and condensation train, with a dry inert gas (e.g., Argon) to remove all traces of air and moisture.
-
Heating: While maintaining a slow flow of inert gas, heat the reactor to the target temperature (e.g., 280°C).
-
Reaction Initiation: Once the target temperature is stable, introduce a controlled flow of gaseous ethyl chloride into the reactor.
-
Temperature Management: The reaction is highly exothermic. Closely monitor the temperature of the catalyst bed and adjust the furnace settings as needed to maintain it within the optimal range (280-300°C). Local overheating should be avoided.[2]
-
Product Collection: Pass the gaseous effluent from the reactor through a condensation train cooled with a dry ice/acetone bath (-78°C) or liquid nitrogen to collect the crude ethylchlorosilane mixture.
-
Reaction Termination: Once the reaction is complete, stop the flow of ethyl chloride and switch back to a flow of inert gas. Allow the reactor to cool to room temperature under the inert atmosphere.
-
Purification: Carefully transfer the collected crude liquid product to a fractional distillation apparatus. Purify the this compound by fractional distillation under reduced pressure or an inert atmosphere. Collect the fraction boiling at approximately 129-131°C.
Protocol 2: Controlled Hydrolysis of this compound to Form Linear and Cyclic Siloxanes
This protocol describes the conversion of this compound to oligomeric siloxanes. The ratio of water and the reaction conditions can be tuned to favor either linear or cyclic products.
Materials:
-
This compound ((C₂H₅)₂SiCl₂)
-
Anhydrous diethyl ether or toluene
-
Distilled water
-
Sodium bicarbonate (NaHCO₃) or a weak base for neutralization
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Dropping funnel, three-neck round-bottom flask, condenser, magnetic stirrer
Procedure:
-
Reaction Setup: Assemble a three-neck flask with a magnetic stirrer, a dropping funnel, and a reflux condenser topped with a drying tube or inert gas inlet.
-
Initial Charge: In the flask, prepare a solution of this compound in an anhydrous solvent (e.g., diethyl ether). Cool the flask in an ice bath to 0°C.
-
Water Addition: In the dropping funnel, place a mixture of water and the same solvent.
-
Hydrolysis: Add the water/solvent mixture dropwise to the stirred, cooled solution of this compound. The reaction is vigorous and will produce HCl gas.[6] Maintain a slow addition rate to control the reaction exotherm and gas evolution. The HCl byproduct catalyzes the condensation of the intermediate diethylsilanediol.
-
Reaction Completion: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 1-2 hours to ensure the condensation process proceeds.
-
Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the HCl. Continue adding until gas evolution ceases and the aqueous layer is neutral or slightly basic.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the diethylsiloxane oligomers as an oil or waxy solid.
-
Analysis: The product can be analyzed by GC-MS or NMR to determine the distribution of linear and cyclic species.
References
- 1. Direct process - Wikipedia [en.wikipedia.org]
- 2. The Müller-Rochow synthesis of chloromethylsilanes [chemiedidaktik.uni-wuppertal.de]
- 3. Buy this compound | 1719-53-5 [smolecule.com]
- 4. ntnu.no [ntnu.no]
- 5. researchgate.net [researchgate.net]
- 6. A Study of the Influence of the HCl Concentration on the Composition and Structure of (Hydroxy)Arylsiloxanes from the Hydrolysis–Condensation Reaction of Aryltrichlorosilanes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing HCl Byproduct from Dichlorodiethylsilane Hydrolysis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing the hydrogen chloride (HCl) byproduct generated during the hydrolysis of dichlorodiethylsilane.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental process.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Vigorous, uncontrolled reaction | - Addition of water or neutralizing agent is too fast.- Initial reaction temperature is too high. | - Add the aqueous solution dropwise with controlled, slow addition.- Maintain the reaction temperature below 35°C, using an ice bath if necessary. |
| Low yield of diethylsilanediol | - Incomplete hydrolysis.- Premature condensation of the silanediol.- Loss of product during workup. | - Ensure the reaction is stirred for a sufficient duration (e.g., 2-3 hours) after the addition of the aqueous solution is complete.- Use a weak base for neutralization to minimize condensation.- Carefully separate the organic layer and ensure efficient extraction and crystallization. |
| Product is an oil or does not crystallize | - Presence of impurities.- Residual solvent.- Incomplete hydrolysis leading to oligomers. | - Purify the crude product by recrystallization. A solvent system like hot acetone with the dropwise addition of water can be effective.[1]- Ensure the product is thoroughly dried under a vacuum. |
| Formation of solid precipitates in the reaction mixture | - Premature polymerization/condensation of the silanediol. | - Ensure efficient stirring throughout the reaction.- Maintain a biphasic solvent system to keep the silanediol in the organic phase. |
Frequently Asked Questions (FAQs)
Q1: What is the primary byproduct of this compound hydrolysis and why is it a concern?
A1: The primary byproduct is hydrogen chloride (HCl).[2] It is a corrosive acid that can cause safety hazards and catalyze the unwanted condensation of the desired diethylsilanediol product.[3]
Q2: How can the HCl byproduct be effectively neutralized?
A2: A weak base is typically used to neutralize the HCl. Sodium bicarbonate (NaHCO₃) is a common and effective choice.[3] An organic base, such as dimethylaniline, can also be used.[4]
Q3: What are the critical safety precautions when handling this compound and its hydrolysis reaction?
A3: this compound is flammable and corrosive. The hydrolysis reaction should be performed in a well-ventilated fume hood.[1] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (neoprene or nitrile rubber), and a lab coat, is essential.[5] An emergency eyewash and safety shower should be readily accessible.[5]
Q4: What is the role of a biphasic solvent system in this reaction?
A4: A biphasic system, typically an organic solvent (like a mixture of toluene and diethyl ether) and an aqueous solution, is used to control the reaction.[3] The this compound remains in the organic phase, while the aqueous phase delivers the water for hydrolysis and the neutralizing agent. This setup helps to manage the reaction rate and facilitates the separation of the product.
Q5: How can I confirm the purity of the final diethylsilanediol product?
A5: The purity of the final product can be assessed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and melting point analysis.
Experimental Protocol: Hydrolysis of this compound and Neutralization of HCl
This protocol is adapted from established procedures for the hydrolysis of dichlorosilanes.[3]
Materials:
-
This compound ((C₂H₅)₂SiCl₂)
-
Toluene
-
Diethyl ether
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Acetone
-
Saturated brine solution
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Reflux condenser
-
Nitrogen or argon gas inlet
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and vacuum flask
Procedure:
-
Reaction Setup:
-
Assemble a clean, dry three-neck round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere.[3]
-
-
Charging the Reactor:
-
In the flask, prepare a solution of this compound (1 equivalent) dissolved in a 1:1 (v/v) mixture of toluene and diethyl ether.
-
-
Preparation of Aqueous Solution:
-
In a separate beaker, prepare a solution of sodium bicarbonate (2.2 equivalents) in deionized water (10 equivalents). Transfer this solution to the dropping funnel.[1]
-
-
Hydrolysis and Neutralization:
-
While vigorously stirring the organic solution at room temperature (20-25°C), add the aqueous sodium bicarbonate solution dropwise from the funnel over 1-2 hours.
-
Control the addition rate to maintain the reaction temperature below 35°C.[3]
-
After the addition is complete, continue stirring for an additional 2-3 hours at room temperature.[1]
-
-
Work-up:
-
Product Isolation and Purification:
-
Remove the solvent from the filtrate using a rotary evaporator to obtain the crude product.[1]
-
Recrystallize the crude product by dissolving it in a minimal amount of hot acetone and adding water dropwise until turbidity appears.[1]
-
Allow the solution to cool to room temperature and then in an ice bath to facilitate crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under a vacuum.[1]
-
Quantitative Data Summary
The following table provides an example of the molar equivalents for the hydrolysis of a dichlorosilane, which can be adapted for this compound.
| Reactant/Reagent | Molar Equivalent | Purpose |
| This compound | 1 | Starting material |
| Water | 10 | Hydrolyzing agent[1] |
| Sodium Bicarbonate | 2.2 | HCl neutralizing agent[1] |
Visualizations
References
Strategies to avoid gelation in Dichlorodiethylsilane polymerization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding gelation during the polymerization of dichlorodiethylsilane.
Troubleshooting Guide: Strategies to Prevent Gelation
Gelation, the formation of an insoluble cross-linked polymer network, is a common challenge in the polymerization of this compound. This guide provides a systematic approach to troubleshoot and prevent this issue.
Problem: Polymerization results in an insoluble gel.
| Potential Cause | Recommended Solution | Detailed Explanation |
| Uncontrolled Hydrolysis | Precisely control the stoichiometry of water. Use a slow, controlled addition of water to the monomer solution. | Rapid or excess addition of water leads to the fast formation of silanol intermediates, which can readily condense in a three-dimensional network, causing gelation. A controlled monomer-to-water ratio is crucial for favoring linear chain growth. |
| Presence of Trifunctional Impurities | Use high-purity this compound (≥99%). Purify the monomer by distillation if necessary. | Trifunctional silanes (e.g., ethyltrichlorosilane) act as cross-linking agents. Even small amounts of these impurities can lead to the formation of a gel network. |
| Absence of a Chain Stopper | Introduce a monofunctional silane, such as triethylchlorosilane or dimethylethylchlorosilane, at the start of the reaction. | Chain stoppers react with the growing polymer chains, capping the reactive ends and preventing further polymerization at that site. This controls the molecular weight and prevents the formation of an infinite network.[1] |
| Inappropriate Reaction Temperature | Maintain a consistent and controlled reaction temperature. Lower temperatures generally slow down the condensation reactions, providing better control. | High temperatures can accelerate the rate of condensation reactions, increasing the likelihood of uncontrolled cross-linking and gel formation. |
| Inadequate Mixing | Ensure vigorous and uniform stirring throughout the reaction. | Poor mixing can lead to localized high concentrations of reactants, particularly water, which can initiate rapid, uncontrolled polymerization and gelation in those areas. |
| Incorrect Solvent Choice | Utilize an inert, aprotic solvent such as toluene or diethyl ether. | The solvent can influence the rate of hydrolysis and condensation.[2][3] Aprotic solvents can help to moderate the reaction by solvating the reactants and intermediates. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of gelation in this compound polymerization?
A1: The primary cause of gelation is the formation of a three-dimensional cross-linked polysiloxane network. This occurs when the bifunctional this compound monomer undergoes uncontrolled hydrolysis and condensation reactions. The presence of trifunctional impurities, such as ethyltrichlorosilane, can significantly promote cross-linking and lead to premature gelation.
Q2: How do chain stoppers prevent gelation?
A2: Chain stoppers are monofunctional molecules, meaning they have only one reactive site.[1] When a chain stopper reacts with a growing polymer chain, it effectively terminates the growth at that end. By controlling the amount of chain stopper added, you can control the average molecular weight of the polymer and prevent the chains from becoming long enough and reactive enough to link together into a gel.
Q3: What is the ideal monomer-to-water ratio to avoid gelation?
A3: The ideal monomer-to-water ratio is critical for controlling the hydrolysis reaction. A stoichiometric amount of water (two moles of water for every mole of this compound) is theoretically required for complete hydrolysis. However, in practice, a slight excess of water may be used to ensure complete reaction, but it must be added in a controlled manner. It is recommended to start with a 1:2 molar ratio of this compound to water and optimize based on experimental results.
Q4: Can the order of reagent addition affect the outcome of the polymerization?
A4: Yes, the order of addition is crucial. It is generally recommended to add the water (often diluted in a solvent) slowly and in a controlled manner to a well-stirred solution of the this compound monomer and the chain stopper in an inert solvent. This method helps to maintain a low concentration of reactive silanol groups at any given time, favoring the formation of linear chains over a cross-linked network.
Q5: What type of catalyst should be used, and how does it influence gelation?
A5: For the hydrolysis of this compound, a catalyst may not be strictly necessary as the reaction can proceed with water alone. However, if a catalyst is used to control the condensation rate, weak bases or buffered systems are preferable to strong acids or bases, which can promote rapid and uncontrolled condensation, leading to gelation.
Quantitative Data Summary
The following table summarizes the impact of key experimental parameters on the outcome of this compound polymerization. Precise quantitative data for this compound is often proprietary; therefore, this table provides general trends and recommended starting points based on the principles of polysiloxane chemistry.
| Parameter | Value/Range | Effect on Polymerization | Impact on Gelation |
| Monomer Purity | > 99% | Higher purity leads to more predictable reaction kinetics and polymer properties. | Significantly reduces the risk of premature gelation caused by trifunctional impurities. |
| Chain Stopper Concentration | 0.1 - 5 mol% (relative to monomer) | Increasing concentration leads to lower molecular weight polymers. | Higher concentrations effectively prevent gelation by limiting chain growth. |
| Monomer to Water Molar Ratio | 1:1.9 to 1:2.1 | Affects the rate and completeness of hydrolysis. | Strict control is critical. Excess water can lead to rapid, uncontrolled condensation and gelation. |
| Reaction Temperature | 0 - 40 °C | Lower temperatures slow down reaction rates, allowing for better control.[4] | Lower temperatures reduce the likelihood of uncontrolled cross-linking and gelation. |
| Solvent Type | Toluene, Diethyl Ether, Dichloromethane | Affects solubility of reactants and intermediates, and can influence reaction rates.[2][3] | Aprotic, non-polar solvents are generally preferred to moderate the reaction. |
Experimental Protocols
Protocol for Controlled Polymerization of this compound to a Linear Polydiethylsiloxane
This protocol is designed to produce a linear, soluble polydiethylsiloxane oil while avoiding gelation.
Materials:
-
This compound (>99% purity)
-
Triethylchlorosilane (chain stopper)
-
Anhydrous Toluene (solvent)
-
Deionized Water
-
Sodium Bicarbonate (for neutralization)
-
Anhydrous Magnesium Sulfate (for drying)
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser with a drying tube. Purge the system with an inert gas (e.g., nitrogen or argon).
-
Reactant Preparation: In the reaction flask, prepare a solution of this compound and triethylchlorosilane in anhydrous toluene. The amount of triethylchlorosilane should be calculated based on the desired molecular weight (typically 1-2 mol%).
-
Hydrolysis: Prepare a solution of deionized water in toluene in the dropping funnel. Add the water/toluene solution dropwise to the vigorously stirred silane solution over a period of 1-2 hours. Maintain the reaction temperature at 10-20°C using an ice bath.
-
Condensation and Neutralization: After the addition of water is complete, allow the reaction mixture to stir at room temperature for 4-6 hours to ensure complete condensation. Neutralize the hydrochloric acid byproduct by washing the organic phase with a saturated sodium bicarbonate solution, followed by deionized water until the aqueous layer is neutral.
-
Drying and Isolation: Separate the organic layer and dry it over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure to obtain the linear polydiethylsiloxane oil.
Visualizations
Figure 1. Competing pathways in this compound polymerization.
References
- 1. Synthesis of Polydimethylsiloxane and its Monomer from Hydrolysis of Dichlorodimethylsilane | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Silsesquioxane Cages under Solvent Regimen: The Influence of the Solvent on the Hydrolysis and Condensation of Alkoxysilane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. otdchem.com [otdchem.com]
Dichlorodiethylsilane Reaction Monitoring: A Spectroscopic Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions for monitoring dichlorodiethylsilane reactions using spectroscopic methods.
Frequently Asked Questions (FAQs)
Q1: Which spectroscopic techniques are most effective for monitoring this compound reactions?
A1: In-situ spectroscopic techniques are highly effective for real-time monitoring. The most commonly used and powerful methods include:
-
Fourier Transform Infrared (FTIR) Spectroscopy: Particularly with an Attenuated Total Reflectance (ATR) probe, FTIR is excellent for tracking changes in functional groups in liquid solutions. It allows for the simultaneous monitoring of reactant consumption and product formation.[1][2]
-
Raman Spectroscopy: This technique is highly complementary to FTIR. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it ideal for monitoring the Si-Cl and Si-O-Si bonds. Raman is also advantageous for its ability to use fiber optic probes and measure through glass or quartz reactors with minimal interference from the solvent.[3][4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While often used for offline analysis of reaction aliquots, in-situ NMR provides detailed structural information and can quantify all species present, including intermediates.[3][6][7] ¹H and ²⁹Si NMR are particularly informative for silane reactions.[8]
Q2: What are the key chemical transformations during a this compound reaction that I should be monitoring?
A2: The primary reactions of this compound are hydrolysis and subsequent condensation.
-
Hydrolysis: The two chlorine atoms on the silicon are replaced by hydroxyl (-OH) groups upon reaction with water. This forms diethylsilanediol, an unstable intermediate.
-
Condensation: The reactive silanol (-Si-OH) intermediates rapidly react with each other to form stable siloxane bonds (-Si-O-Si-), releasing water and leading to the formation of oligomers and polymers.[1][9]
Q3: What are the characteristic spectral signatures for the reactants, intermediates, and products?
A3: Monitoring the reaction progress involves tracking the disappearance of reactant peaks and the appearance of intermediate and product peaks. The exact positions can vary slightly based on solvent and concentration.
Data Presentation: Key Spectroscopic Bands for Monitoring this compound Reactions
| Species | Chemical Group | FTIR Wavenumber (cm⁻¹) | Raman Wavenumber (cm⁻¹) | Notes |
| Reactant | Si-Cl (this compound) | 625 - 425[10] | 550 - 450 | Intensity of this band decreases as the reaction proceeds. |
| Intermediate | Si-OH (Diethylsilanediol) | ~3750 (isolated), 950-810[10] | ~930 | This peak will appear and then decrease as condensation occurs. Broad O-H stretching may also be seen at ~3400-3200 cm⁻¹. |
| Product | Si-O-Si (Polydiethylsiloxane) | 1160 - 1000[10] | 600 - 500[4] | This is a strong, often broad band that increases in intensity throughout the reaction. |
| Byproduct | HCl | N/A | N/A | Not directly observed easily with FTIR/Raman in solution, but its formation drives the pH change. |
Q4: Can I perform quantitative analysis on my reaction using these spectroscopic techniques?
A4: Yes, quantitative analysis is a primary advantage of in-situ monitoring. By creating a calibration model using samples of known concentrations, you can correlate spectral data (e.g., peak height or area) to the real-time concentration of reactants and products.[3][11] This allows for the determination of reaction kinetics, conversion rates, and endpoints.[4]
Troubleshooting Guides
Q1: My spectral baseline is drifting or showing significant noise. What could be the cause?
A1: Baseline drift can be caused by several factors:
-
Temperature Fluctuations: Ensure the reaction vessel and spectroscopic probe are at a stable temperature.
-
Inhomogeneity: If the reaction mixture is not well-mixed, localized concentration or temperature gradients can affect the spectrum. Ensure stirring is adequate.
-
Bubble Formation: Gas bubbles (e.g., from boiling or evolving gas) crossing the optical path can cause sharp spikes or signal loss.
-
Instrument Instability: Allow the spectrometer to warm up and stabilize before starting measurements.
Q2: I'm seeing broad, overlapping peaks that are difficult to interpret. How can I resolve them?
A2: Peak overlap is common in complex reaction mixtures.
-
Multivariate Analysis: Chemometric methods like Partial Least Squares (PLS) can deconvolve overlapping spectra to predict the concentration of individual components.[9]
-
Peak Fitting: Mathematical peak fitting routines can be applied to specific spectral regions to separate the contributions of individual bands.[11]
-
Complementary Techniques: Use a different spectroscopic method. For example, if FTIR peaks are heavily overlapped, Raman spectroscopy might offer better resolution for the key functional groups, or vice-versa.[3]
Q3: My in-situ probe signal is getting weaker over time or has stopped changing. What's happening?
A3: This issue, often called "probe fouling," is common when a solid product or insoluble polymer forms.
-
Product Precipitation: The polysiloxane product may be precipitating out of solution and coating the surface of the probe (e.g., the ATR crystal). This blocks the signal from the bulk solution.
-
Reaction Completion/Stall: The reaction may have genuinely reached completion or stalled due to the consumption of a limiting reagent or catalyst deactivation.
-
Troubleshooting Steps:
-
Visually inspect the probe for any coating.
-
Compare the final spectrum to a reference spectrum of the pure product.
-
Analyze an aliquot of the reaction mixture using an offline method (e.g., standard NMR) to confirm the final composition.
-
Experimental Protocols
Protocol 1: In-Situ Reaction Monitoring using Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
-
System Setup:
-
Ensure the ATR-FTIR spectrometer and probe are clean and dry.
-
Set up the reaction vessel with appropriate stirring, temperature control, and reagent addition ports.
-
Insert the ATR probe into the reaction vessel, ensuring the crystal is fully immersed in the reaction zone.
-
-
Background Spectrum:
-
Add the initial solvent and any non-reactive starting materials to the vessel.
-
Record a background spectrum under the planned reaction conditions (temperature, stirring). This will be subtracted from subsequent spectra.[1]
-
-
Reaction Initiation & Data Acquisition:
-
Initiate the reaction by adding the final reagent (e.g., adding water to the this compound solution).
-
Immediately begin acquiring spectra at regular, predetermined intervals (e.g., every 30-60 seconds).[1]
-
Ensure the spectral range covers the key bands of interest (e.g., 4000-400 cm⁻¹).
-
-
Data Analysis:
-
Process the collected spectra (e.g., baseline correction, normalization).
-
Create trend plots by monitoring the absorbance intensity or area of the key peaks (e.g., decrease at ~500 cm⁻¹ for Si-Cl, increase at ~1050 cm⁻¹ for Si-O-Si) over time.
-
Protocol 2: Real-Time Reaction Monitoring using Raman Spectroscopy
-
System Setup:
-
Connect the Raman spectrometer to a fiber optic immersion probe.
-
Calibrate the spectrometer using a known standard (e.g., silicon).
-
Insert the probe into the reaction vessel. A non-contact optic focusing through a glass window can also be used.[12]
-
-
Parameter Optimization:
-
Before starting the reaction, acquire a spectrum of the starting material to optimize laser power and integration time. The goal is to maximize the signal-to-noise ratio without causing sample degradation.
-
-
Reaction Initiation & Data Acquisition:
-
Start the reaction.
-
Begin collecting spectra continuously or at set time intervals.
-
-
Data Analysis:
-
Monitor the intensity of the Raman shifts corresponding to the reactant (Si-Cl) and product (Si-O-Si).[4]
-
Plot the relative intensities of these peaks versus time to generate a reaction profile.
-
Mandatory Visualizations
Caption: Workflow for in-situ spectroscopic reaction monitoring.
Caption: Troubleshooting guide for poor spectroscopic signal quality.
References
- 1. benchchem.com [benchchem.com]
- 2. agilent.com [agilent.com]
- 3. Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Contactless Raman Spectroscopy-Based Monitoring of Physical States of Silyl-Modified Polymers during Cross-Linking [scirp.org]
- 5. The application of Raman Spectroscopy to reacting systems | The Infrared and Raman Discussion Group [irdg.org]
- 6. web.uvic.ca [web.uvic.ca]
- 7. researchgate.net [researchgate.net]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Real-Time Monitoring of a Sol–Gel Reaction for Polysilane Production Using Inline NIR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. spectroscopyonline.com [spectroscopyonline.com]
Impact of solvent choice on Dichlorodiethylsilane reactivity
This guide provides troubleshooting advice and answers to frequently asked questions regarding the impact of solvent choice on the reactivity of dichlorodiethylsilane. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: How does solvent polarity affect the reactivity of this compound?
Solvent polarity is a critical factor that influences both the reaction mechanism and rate.
-
Polar Protic Solvents (e.g., water, alcohols): These solvents can react directly with this compound in a process called solvolysis.[1] Water leads to rapid hydrolysis, forming diethylsilanediol which can then condense into polysiloxanes.[2][3] Alcohols will lead to the formation of dialkoxydiethylsilanes.[2] These solvents can also promote S_N1-type reaction pathways by stabilizing the formation of a transient silicenium-like intermediate.[1][4]
-
Polar Aprotic Solvents (e.g., THF, DCM, DMF, Acetonitrile): These solvents are generally preferred for reactions with nucleophiles.[2] They can solvate cations, but do not hydrogen-bond with anions as strongly as protic solvents, which can increase the reactivity of anionic nucleophiles.[5] N,N-Dimethylformamide (DMF) can often lead to faster reaction rates.[2]
-
Non-Polar Solvents (e.g., Toluene, Hexane): These are often used as co-solvents, for example in Grignard reactions, to help suppress side reactions.[6][7] Reaction rates in purely non-polar solvents are typically slower for substitution reactions.
Q2: What are the most common side products when using this compound, and how does the solvent choice influence their formation?
The most common side product is the formation of siloxanes (specifically, diethyl-substituted siloxanes) due to hydrolysis from trace moisture in the solvent or reagents.[2] this compound reacts violently with water.[3][8][9]
-
Minimizing Hydrolysis: To minimize this, ensure all solvents and reagents are anhydrous and that reactions are run under a dry, inert atmosphere (e.g., nitrogen or argon).[2][6] Using a less polar solvent may slow the rate of hydrolysis compared to polar solvents where water is more soluble.
In Grignard reactions, Wurtz coupling products can also form as side products. The choice of solvent, such as using a THF/toluene mixture, can sometimes suppress these side reactions.[6]
Q3: Can I use alcoholic solvents with this compound?
Yes, but the alcohol will act as a reagent, not just a solvent. This reaction, known as alcoholysis (a type of solvolysis), will replace the chlorine atoms with alkoxy groups.[2][4] If your goal is to form an alkoxysilane, then using the corresponding alcohol as the solvent is appropriate. However, if you intend to react this compound with a different nucleophile, alcoholic solvents must be avoided as they will compete with and consume the starting material.[2]
Q4: I see a white precipitate forming during my reaction. What is it?
When reacting this compound with a nucleophile to form a new silicon-carbon, silicon-oxygen, or silicon-nitrogen bond, a stoichiometric amount of hydrogen chloride (HCl) is produced. To neutralize this corrosive and reactive byproduct, a non-nucleophilic base such as triethylamine (Et₃N) or imidazole is typically added. The white precipitate is the hydrochloride salt of this base (e.g., triethylammonium chloride), which is often insoluble in common aprotic solvents like dichloromethane (DCM) or diethyl ether.[2] Its formation is a good indication that the reaction is proceeding.
Troubleshooting Guide
| Problem | Potential Cause(s) Related to Solvent | Recommended Solution(s) |
| Low or No Product Yield | 1. Presence of moisture: Solvents, reagents, or glassware were not properly dried. This compound is highly moisture-sensitive and will hydrolyze.[2][9] 2. Inappropriate solvent choice: The solvent is not polar enough to facilitate the reaction, or it is a protic solvent (like an alcohol) that is reacting with the starting material.[2][4] 3. Poor solubility of reagents: One or more of the reactants may not be soluble in the chosen solvent. | 1. Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Flame-dry or oven-dry all glassware immediately before use. Perform the reaction under an inert atmosphere (nitrogen or argon).[2][6] 2. Optimize Solvent: For S_N2 reactions with nucleophiles, use a polar aprotic solvent like THF, DCM, or acetonitrile.[2] If solubility is an issue, consider a solvent mixture or a stronger solvent like DMF.[2] 3. Check Solubility: Confirm the solubility of all starting materials in the selected solvent before beginning the reaction on a large scale. |
| Formation of Multiple or Unexpected Products | 1. Solvent participation: The solvent (e.g., an alcohol) is reacting with the this compound.[2] 2. Competing S_N1 and S_N2 pathways: The solvent may promote a mixture of reaction mechanisms. Polar protic solvents favor S_N1, while polar aprotic solvents favor S_N2.[4][5] 3. Side reactions with solvent impurities: Peroxides in aged ethers (like THF or diethyl ether) can cause unwanted side reactions. | 1. Use an Inert Solvent: Select a solvent that is unreactive towards chlorosilanes, such as DCM, acetonitrile, toluene, or THF.[2] 2. Tune Selectivity with Solvent: To favor the S_N2 pathway, use a polar aprotic solvent with a strong nucleophile. To favor an S_N1 pathway, a more polar, protic co-solvent might be cautiously used, though solvolysis is a major risk.[4] 3. Purify Solvents: Use freshly distilled or inhibitor-free solvents to remove impurities like water and peroxides. |
| Reaction Fails to Initiate or Stalls (Especially Grignard Reactions) | 1. Passivated Magnesium Surface: The surface of the magnesium may be oxidized, preventing the reaction from starting. 2. Insufficiently dried solvent: The Grignard reagent is highly sensitive to water and will be quenched.[6] 3. Solvent choice: While THF and diethyl ether are common, THF's higher boiling point allows for more elevated reaction temperatures which can be beneficial.[10] | 1. Activate Magnesium: Use fresh magnesium turnings. Activation can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[6] 2. Use Anhydrous Solvents: Ensure the ether solvent is rigorously dried.[6] 3. Consider Solvent: THF is often preferred over diethyl ether for its higher boiling point and better solvation of magnesium halides.[10] |
Solvent Impact on Reactivity: Data Summary
The following table summarizes the general effects of different solvent classes on reactions involving this compound.
| Solvent Class | Examples | Dielectric Constant (Approx.) | Primary Effect on this compound | Favored Mechanism | Common Issues |
| Non-Polar | Toluene, Hexane | 2-4 | Low reactivity, often used as a co-solvent. | - | Poor solubility of polar reagents. |
| Polar Aprotic | THF, DCM, Diethyl Ether, Acetonitrile | 4-38 | Good for S_N2 reactions; does not interfere with nucleophiles.[2][5] | S_N2 | Must be rigorously dried to prevent hydrolysis.[2] |
| Polar Protic | Water, Methanol, Ethanol | 30-80 | Reacts directly with the silane (solvolysis).[4] | S_N1-like solvolysis | Consumes starting material; should not be used as an inert solvent.[2] |
Experimental Protocols
Protocol 1: Silylation of an Alcohol using this compound
This protocol describes a general procedure for the formation of a dialkoxysilane, where the solvent choice is critical for success.
Materials:
-
This compound ((C₂H₅)₂SiCl₂)
-
Alcohol (R-OH) (2.2 equivalents)
-
Triethylamine (Et₃N) (2.5 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
Procedure:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a dropping funnel. Allow it to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Preparation: In the flask, dissolve the alcohol (2.2 eq.) and triethylamine (2.5 eq.) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Silane: Dissolve this compound (1.0 eq.) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the silane solution dropwise to the stirred, cooled alcohol solution over 30 minutes. A white precipitate of triethylammonium chloride will form.[2]
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction: Extract the aqueous layer twice with DCM.
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by vacuum distillation or flash column chromatography.
Visualizations
Caption: Experimental workflow for the silylation of an alcohol.
Caption: Decision tree for solvent selection.
Caption: Competing reaction pathways for this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. Buy this compound | 1719-53-5 [smolecule.com]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. US7456308B2 - Grignard processes with improved yields of diphenylchlorosilanes as products - Google Patents [patents.google.com]
- 8. This compound | CAS#:1719-53-5 | Chemsrc [chemsrc.com]
- 9. This compound | 1719-53-5 [chemicalbook.com]
- 10. gelest.com [gelest.com]
Technical Support Center: Catalyst Selection for Dichlorodiethylsilane Reactions
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using Dichlorodiethylsilane in hydrosilylation reactions?
A1: The primary side reactions involving chlorosilanes like this compound are typically:
-
Redistribution/Disproportionation: This involves the exchange of substituents (ethyl and chloro groups) between silicon centers, leading to the formation of other silanes such as triethylchlorosilane, ethyltrichlorosilane, and tetraethylsilane. This can be catalyzed by various transition metal complexes and Lewis acids.
-
Oligomerization/Polymerization: this compound can react with itself, especially in the presence of moisture or certain catalysts, to form siloxane oligomers or polymers.
-
Hydrolysis: Due to its sensitivity to moisture, this compound readily hydrolyzes to form silanols, which can then condense to form siloxanes. This is a significant issue if anhydrous conditions are not maintained.
-
Isomerization of the Alkene: The catalyst can sometimes cause the starting alkene to isomerize to a less reactive internal alkene, which can slow down or prevent the desired hydrosilylation reaction.
-
Dehydrogenative Silylation: This side reaction results in the formation of a vinylsilane and dihydrogen gas, competing with the desired hydrosilylation.
Q2: Which types of catalysts are generally recommended for hydrosilylation with chlorosilanes like this compound to enhance selectivity?
A2: Platinum-based catalysts are widely used for hydrosilylation due to their high activity.[1][2][3] However, they can also promote side reactions.[1] Rhodium and Iridium-based catalysts are often explored as alternatives to improve selectivity.
-
Platinum Catalysts (e.g., Speier's catalyst, Karstedt's catalyst): These are highly active but can sometimes lead to a mixture of products, including internal addition products and byproducts from side reactions.[1][2][3] The formation of platinum colloids can also lead to undesired side reactions.[4]
-
Rhodium Catalysts (e.g., Wilkinson's catalyst): These can offer different selectivity profiles compared to platinum catalysts and may be more effective in reducing certain side reactions.[5][6]
-
Iridium Catalysts: Iridium complexes have also been shown to be effective hydrosilylation catalysts, sometimes offering unique selectivity.[7][8][9][10]
The choice of catalyst is critical and often requires empirical optimization for a specific substrate and desired outcome.
Q3: How can I minimize the hydrolysis of this compound during my experiment?
A3: Strict anhydrous conditions are crucial. This includes:
-
Using thoroughly dried solvents and reagents.
-
Performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Using oven-dried glassware.
-
Ensuring the starting alkene is free of water.
Q4: What is the impact of temperature on the selectivity of hydrosilylation with this compound?
A4: Temperature can significantly influence the reaction. Higher temperatures can increase the reaction rate but may also promote side reactions like redistribution and alkene isomerization. It is generally advisable to start at a lower temperature and gradually increase it if the reaction is too slow. The optimal temperature will depend on the specific catalyst and substrates being used.
Troubleshooting Guide
This guide addresses common issues encountered during reactions with this compound and provides potential solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low yield of the desired hydrosilylation product | 1. Inactive catalyst. 2. Presence of inhibitors (e.g., moisture, certain functional groups on the substrate). 3. Undesired side reactions (redistribution, oligomerization). 4. Alkene isomerization to a less reactive form. | 1. Use a fresh or newly activated catalyst. 2. Ensure all reagents and solvents are pure and anhydrous. 3. Analyze the crude reaction mixture (e.g., by GC-MS or NMR) to identify major byproducts and adjust the catalyst or reaction conditions accordingly. Consider a more selective catalyst (e.g., a Rh or Ir complex). 4. Try a different catalyst that is less prone to causing isomerization. |
| Formation of multiple silane products (Redistribution) | The catalyst is promoting the exchange of substituents on the silicon atom. | 1. Screen different catalysts. Lewis acidic catalysts or certain transition metal complexes are known to promote redistribution. A milder catalyst might be beneficial. 2. Optimize reaction conditions, such as lowering the temperature. |
| Formation of high molecular weight siloxane polymers | Contamination with water, leading to hydrolysis and subsequent condensation. | 1. Rigorously follow anhydrous reaction protocols. 2. Use a purification method for reagents and solvents that effectively removes water. |
| Inconsistent reaction times or yields | Variability in catalyst activity or purity of starting materials. | 1. Standardize the source and handling of the catalyst and reagents. 2. Titrate or otherwise verify the concentration of active catalyst if possible. |
Catalyst Selection and Experimental Workflow
The selection of an appropriate catalyst is a critical step in minimizing side reactions. The following diagram illustrates a logical workflow for catalyst screening and optimization.
Caption: A logical workflow for selecting and optimizing a catalyst to minimize side reactions.
Signaling Pathway for Side Reactions
The following diagram illustrates the potential reaction pathways, including the desired hydrosilylation and common side reactions.
Caption: Potential reaction pathways for this compound in the presence of a catalyst.
References
- 1. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 5. researchgate.net [researchgate.net]
- 6. Selective hydrosilylation of allyl chloride with trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tailor-Made Synthesis of Hydrosilanols, Hydrosiloxanes, and Silanediols Catalyzed by di-Silyl Rhodium(III) and Iridium(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydrosilation of Carbonyl-Containing Substrates Catalyzed by an Electrophilic η-Silane Iridium(III) Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up Dichlorodiethylsilane Reactions
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the challenges and solutions associated with scaling up dichlorodiethylsilane reactions. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental scale-up, from laboratory to pilot and industrial production.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up this compound synthesis, particularly via Grignard reaction?
A1: The primary safety concerns when scaling up the Grignard synthesis of this compound revolve around the highly exothermic nature of the reaction and the hazardous properties of the reagents and products. Key hazards include:
-
Thermal Runaway: Grignard reactions have a notorious induction period, which can lead to the accumulation of unreacted alkyl halide. Once the reaction initiates, the sudden, rapid release of heat can overwhelm the cooling capacity of a large reactor, leading to a dangerous increase in temperature and pressure.[1][2][3] The surface-area-to-volume ratio decreases significantly as reactor size increases, making heat dissipation less efficient and exacerbating this risk.[1][2]
-
Flammable Solvents: Solvents commonly used in Grignard reactions, such as diethyl ether and tetrahydrofuran (THF), are highly flammable. An uncontrolled exotherm can lead to the solvent boiling and potentially causing a fire or explosion.[1]
-
Handling of this compound: this compound itself is a flammable and corrosive liquid.[4] It reacts with moisture to produce hydrochloric acid, posing inhalation and contact hazards.
-
Magnesium Handling: Magnesium turnings or powder can be pyrophoric, especially in the presence of moisture or when finely divided.
Q2: How can the risk of a thermal runaway be mitigated during a large-scale Grignard reaction for this compound synthesis?
A2: Mitigating the risk of a thermal runaway requires careful process control and engineering solutions:
-
Controlled Reagent Addition: The alkyl halide should be added slowly and in a controlled manner to prevent its accumulation.[1] The addition rate should be tied to the real-time monitoring of the reaction temperature and heat flow.
-
Reaction Initiation: Ensure the reaction has initiated before adding the bulk of the alkyl halide. A small initial charge of the halide can be used to confirm initiation, often indicated by a noticeable temperature rise.[3]
-
Heat Management: Utilize a reactor with adequate cooling capacity. For large-scale operations, this may involve jacketed reactors with high-performance heat transfer fluids, internal cooling coils, or external heat exchangers.[1]
-
Process Analytical Technology (PAT): Employ in-situ monitoring techniques, such as FTIR spectroscopy, to track the concentration of reactants and products in real-time.[3] This provides a deeper understanding of the reaction kinetics and can help detect the onset of any deviation from normal operating conditions.
-
Continuous Flow Chemistry: Consider transitioning from batch to continuous flow processing. Continuous reactors have a much higher surface-area-to-volume ratio, enabling superior heat transfer and tighter control over reaction parameters. This inherently safer approach minimizes the volume of hazardous material at any given time.[5][6][7]
Q3: What are the common byproducts in this compound synthesis and how can their formation be minimized at scale?
A3: A common byproduct in Grignard reactions is the Wurtz coupling product, where the Grignard reagent reacts with the starting alkyl halide. In the context of this compound synthesis from ethyl chloride and silicon tetrachloride, potential byproducts also include other ethylchlorosilanes (e.g., ethyltrichlorosilane, triethylchlorosilane) and siloxanes.
To minimize byproduct formation:
-
Maintain Low Alkyl Halide Concentration: Slow and controlled addition of the ethyl halide helps to keep its concentration low, thus reducing the rate of Wurtz coupling.[1]
-
Temperature Control: Maintaining an optimal temperature range is crucial. Higher temperatures can sometimes favor side reactions.
-
Stoichiometry Control: Precise control over the stoichiometry of the reactants is essential to favor the formation of the desired this compound.
-
Minimize Moisture: The presence of water can lead to the formation of silanols, which can then condense to form siloxanes. Ensuring rigorously anhydrous conditions by drying all glassware, solvents, and reagents is critical.
Q4: What are the recommended methods for purifying this compound at a larger scale?
A4: At a larger scale, the primary method for purifying this compound is fractional distillation . Due to the different boiling points of the various ethylchlorosilanes and any remaining solvent, distillation can effectively separate the desired product. The efficiency of the distillation column (e.g., number of theoretical plates) will determine the final purity of the product.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reaction Fails to Initiate | - Passivated magnesium surface (oxide layer)- Wet glassware, solvents, or reagents- Impure reagents | - Activate magnesium turnings (e.g., with iodine crystals or 1,2-dibromoethane).- Thoroughly dry all equipment and use anhydrous solvents.- Use fresh, high-purity reagents. |
| Sudden, Uncontrolled Exotherm | - Accumulation of unreacted alkyl halide due to a delayed initiation.- Reagent addition rate is too high.- Inadequate cooling. | - Immediately stop the addition of the alkyl halide.- Ensure maximum cooling is applied.- For future runs, confirm initiation before adding the bulk of the reagent and reduce the addition rate.[1] |
| Low Yield of this compound | - Significant Wurtz coupling side reaction.- Incomplete reaction.- Grignard reagent reacting with atmospheric moisture or CO2. | - Slow down the addition of the alkyl halide.- Ensure the reaction goes to completion by monitoring with appropriate analytical techniques (e.g., GC, FTIR).- Maintain a robust inert atmosphere (e.g., nitrogen or argon). |
| High Levels of Siloxane Impurities | - Presence of moisture in the reaction mixture. | - Rigorously dry all solvents, reagents, and glassware before use.- Conduct the reaction under a strict inert atmosphere. |
Experimental Protocols
While specific industrial-scale protocols are proprietary, the following outlines a general methodology for the Grignard synthesis of this compound, adaptable for pilot-scale operations.
Pilot-Scale Synthesis of this compound via Grignard Reaction
Objective: To synthesize this compound in a controlled and safe manner at a pilot scale.
Materials:
-
Magnesium turnings
-
Ethyl chloride
-
Silicon tetrachloride
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (for activation)
-
Saturated aqueous ammonium chloride solution (for quenching)
Equipment:
-
Jacketed glass-lined or stainless steel reactor with appropriate agitation and temperature control.
-
Condenser suitable for reflux operations.
-
Calibrated dosing pump for controlled addition of ethyl chloride.
-
Inert gas (nitrogen or argon) supply.
-
Quench tank.
Procedure:
-
Reactor Preparation: Ensure the reactor and all associated pipework are clean and thoroughly dried. Purge the entire system with a dry inert gas.
-
Magnesium Charging: Charge the reactor with magnesium turnings under an inert atmosphere.
-
Solvent Addition: Add anhydrous THF to the reactor to cover the magnesium.
-
Initiation: Add a small crystal of iodine to activate the magnesium surface. Add a small, measured amount of ethyl chloride to initiate the reaction. Monitor the reactor temperature for a clear indication of reaction initiation (a noticeable exotherm).
-
Controlled Addition: Once initiation is confirmed, begin the slow, controlled addition of the remaining ethyl chloride via the dosing pump. Maintain the reaction temperature within a predetermined range by adjusting the addition rate and the cooling jacket temperature.
-
Reaction with Silicon Tetrachloride: After the formation of the ethylmagnesium chloride is complete (indicated by the consumption of magnesium and stabilization of the temperature), slowly add silicon tetrachloride to the reactor. This reaction is also exothermic and requires careful temperature control.
-
Reaction Completion and Quench: Once the reaction is complete, cool the reactor. Slowly transfer the reaction mixture to a quench tank containing a stirred, cooled solution of saturated aqueous ammonium chloride.
-
Work-up and Purification: Separate the organic layer. The crude this compound can then be purified by fractional distillation.
Data Presentation
Table 1: Comparison of Key Parameters in Scaling Up Grignard Reactions
| Parameter | Laboratory Scale (e.g., 1L) | Pilot/Industrial Scale (e.g., 1000L) | Key Considerations for Scale-Up |
| Surface Area to Volume Ratio | High | Low | Heat removal becomes a critical challenge at a larger scale.[2] |
| Heat Transfer | Efficient, primarily through vessel walls | Less efficient, often requires enhanced cooling (e.g., internal coils, external heat exchangers) | Inadequate heat transfer can lead to thermal runaway.[1] |
| Mixing | Generally efficient | Can be challenging, potential for localized "hot spots" | Proper agitator design and speed are crucial for maintaining homogeneity. |
| Reagent Addition | Typically manual (e.g., dropping funnel) | Automated and precisely controlled (e.g., dosing pumps) | Controlled addition is key to managing the exotherm.[1] |
| Process Monitoring | Often relies on visual cues and temperature probes | Utilizes Process Analytical Technology (PAT) for real-time data (e.g., FTIR, Raman) | PAT provides a deeper process understanding and control.[3] |
| Safety | Standard laboratory safety protocols | Requires comprehensive Process Hazard Analysis (PHA) and engineered safety systems | The potential consequences of a failure are much greater at scale. |
Visualizations
Caption: Logical relationships between challenges and solutions in scaling up this compound reactions.
Caption: A generalized experimental workflow for the pilot-scale synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mt.com [mt.com]
- 4. This compound 97 1719-53-5 [sigmaaldrich.com]
- 5. (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry | AIChE [proceedings.aiche.org]
- 6. youtube.com [youtube.com]
- 7. Continuous Flow Synthesis of Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Dichlorodiethylsilane and Dichlorodimethylsilane in Silicone Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of dichlorodiethylsilane and dichlorodimethylsilane as precursors in the synthesis of silicone polymers. By examining their reactivity, the properties of the resulting polymers, and the synthesis protocols, this document aims to equip researchers with the necessary information to select the appropriate precursor for their specific applications, from advanced materials development to drug delivery systems.
Introduction: The Building Blocks of Silicones
Silicones, or polysiloxanes, are versatile polymers characterized by a backbone of repeating silicon-oxygen (Si-O) units, with organic side groups attached to the silicon atoms. The choice of these organic groups significantly influences the physical and chemical properties of the resulting polymer. Dichlorodimethylsilane (DMDCS) is the most common and fundamental precursor for producing polydimethylsiloxane (PDMS), the most widely used silicone.[1] this compound (DCDES), with its ethyl side groups, offers an alternative that modifies the polymer's characteristics, leading to polydiethylsiloxane (PDES). Both precursors undergo hydrolysis and polycondensation to form the polysiloxane backbone.[1]
Comparative Data: this compound vs. Dichlorodimethylsilane and their Polymers
The selection of the precursor has a direct impact on the synthesis process and the final properties of the silicone polymer. The ethyl groups in DCDES introduce different steric and electronic effects compared to the methyl groups in DMDCS, leading to variations in polymer chain flexibility, thermal stability, and solvent compatibility.
| Property | This compound (DCDES) | Dichlorodimethylsilane (DMDCS) | Polydiethylsiloxane (PDES) | Polydimethylsiloxane (PDMS) |
| Molecular Formula | C4H10Cl2Si | C2H6Cl2Si | (C4H10OSi)n | (C2H6OSi)n |
| Molecular Weight ( g/mol ) | 157.11 | 129.06 | Variable | Variable |
| Boiling Point (°C) | 129 (decomposes) | 70 | - | - |
| Density (g/mL at 25°C) | 1.05 | 1.07 | ~0.98 | ~0.97 |
| Reactivity with Water | Vigorous | Vigorous | - | - |
| Glass Transition Temp. (Tg) | - | - | -137 °C[2] | -123 °C[2] |
| Thermal Decomposition (in N2) | - | - | 312 °C (5% weight loss)[2] | ~300-400 °C |
| Elastic Modulus (MPa) | - | - | Not widely reported | 1.32 - 2.97[3] |
| Tensile Strength (MPa) | - | - | Not widely reported | 3.51 - 5.13[3] |
| Key Polymer Characteristics | Lower Tg, potentially greater organic compatibility | High thermal stability, hydrophobicity, biocompatibility | More flexible at low temperatures | Well-characterized, widely used |
Experimental Protocols
The synthesis of both PDES and PDMS from their respective dichlorosilane precursors follows a similar two-step hydrolysis and condensation process.
Hydrolysis of Dichlorosilane
This initial step involves the rapid reaction of the dichlorosilane with water to form a silanediol intermediate and hydrochloric acid (HCl) as a byproduct. This reaction is highly exothermic and should be performed with caution in a well-ventilated fume hood.
Materials:
-
This compound (DCDES) or Dichlorodimethylsilane (DMDCS)
-
Deionized water
-
Anhydrous diethyl ether or toluene (solvent)
-
Sodium bicarbonate (for neutralization)
-
Anhydrous sodium sulfate (for drying)
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a condenser, add a mixture of deionized water and the chosen organic solvent (e.g., a 1:1 ratio of water to diethyl ether).
-
Cool the flask in an ice bath to control the reaction temperature.
-
Dissolve the dichlorosilane precursor in the same anhydrous organic solvent and add it to the dropping funnel.
-
With vigorous stirring, add the dichlorosilane solution dropwise to the water-solvent mixture. The rate of addition should be controlled to manage the evolution of HCl gas and the exothermic nature of the reaction.
-
After the addition is complete, allow the mixture to stir for an additional 30 minutes at room temperature.
-
Transfer the mixture to a separatory funnel. The organic layer containing the silanediol is separated.
-
Wash the organic layer with a 5% sodium bicarbonate solution to neutralize any remaining HCl, followed by washing with deionized water until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous sodium sulfate and then filter.
Polycondensation of Silanediol
The silanediol intermediate is unstable and readily undergoes condensation to form the polysiloxane polymer. This can be achieved through heating, often with a catalyst.
Materials:
-
Silanediol solution from the hydrolysis step
-
Condensation catalyst (e.g., a mild acid or base, or a specific catalyst like dibutyltin dilaurate)
Procedure:
-
Transfer the dried organic solution of the silanediol to a round-bottom flask equipped with a distillation apparatus (e.g., a Dean-Stark trap) to remove water formed during condensation.
-
Add a catalytic amount of the chosen condensation catalyst.
-
Heat the mixture to reflux. The progress of the condensation can be monitored by the amount of water collected.
-
After the desired reaction time (which can influence the polymer's molecular weight), the solvent is removed under reduced pressure using a rotary evaporator.
-
The resulting viscous liquid or gum is the polysiloxane product. Further purification can be performed if necessary.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the chemical synthesis pathways and a logical workflow for selecting a silicone precursor based on desired properties.
Caption: Synthesis pathways for PDES and PDMS.
Caption: Precursor selection based on desired properties.
Conclusion
The choice between this compound and dichlorodimethylsilane as a precursor for silicone synthesis is contingent upon the desired properties of the final polymer. Dichlorodimethylsilane is the industry standard for producing polydimethylsiloxane, a polymer with a well-documented profile of high thermal stability, hydrophobicity, and biocompatibility. Conversely, this compound offers a route to polydiethylsiloxane, which exhibits a lower glass transition temperature, suggesting enhanced flexibility at colder temperatures. The larger ethyl groups may also impart greater compatibility with organic systems. Researchers and drug development professionals should consider these trade-offs when designing materials for specific and demanding applications. While PDMS is extensively characterized, PDES presents an opportunity for the development of novel materials with tailored properties.
References
Comparing surface hydrophobicity: Dichlorodiethylsilane vs other silanes
In the realm of surface science and modification, achieving a desired level of hydrophobicity is paramount for a multitude of applications, ranging from biocompatible materials and microfluidics to protective coatings. Silanization, a process of covalently bonding silanes to a surface, stands out as a versatile and effective method to tailor surface properties. Among the various silanizing agents, dichlorodiethylsilane ((C₂H₅)₂SiCl₂) offers a unique balance of reactivity and hydrophobicity. This guide provides an objective comparison of the surface hydrophobicity imparted by this compound versus other common silanes, supported by experimental data and detailed methodologies.
The Role of Alkyl Chain Length in Determining Hydrophobicity
The hydrophobicity of a silanized surface is significantly influenced by the chemical nature of the organic substituents on the silicon atom. For alkylsilanes, a general trend is observed: the longer the alkyl chain, the more hydrophobic the surface becomes. This is attributed to the increased surface coverage of nonpolar hydrocarbon chains, which minimizes the surface energy and thus repels water. This compound, with its two ethyl groups, is therefore expected to render a surface more hydrophobic than its methyl-substituted counterpart, dichlorodimethylsilane, but less hydrophobic than silanes with longer alkyl chains like octadecyltrichlorosilane.
Comparative Analysis of Water Contact Angles
| Silane | Chemical Formula | Substrate | Water Contact Angle (°) |
| Dichlorodimethylsilane | (CH₃)₂SiCl₂ | Glass | 95 - 105 |
| This compound | (C₂H₅)₂SiCl₂ | Glass | ~100 - 110 (Estimated) |
| Octadecyltrichlorosilane (OTS) | CH₃(CH₂)₁₇SiCl₃ | Glass | 107 - 112 |
| Perfluorooctyltriethoxysilane (PFOTES) | CF₃(CF₂)₇(CH₂)₂Si(OC₂H₅)₃ | Glass | >150 (Superhydrophobic) |
Note: The water contact angle for this compound is an estimated value based on the established trend of increasing hydrophobicity with longer alkyl chain length compared to Dichlorodimethylsilane.
Experimental Protocols for Surface Silanization
The following is a generalized, detailed protocol for the silanization of a glass surface, which can be adapted for use with this compound and other dichlorosilanes. The primary methods for silanization are solution-phase deposition and vapor-phase deposition.
Solution-Phase Silanization Protocol
-
Substrate Cleaning and Activation:
-
Thoroughly clean the glass substrate by sonicating in a sequence of acetone, ethanol, and deionized water for 15 minutes each.
-
Activate the surface by immersing it in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30-60 minutes. Extreme caution must be exercised when handling piranha solution as it is highly corrosive and reactive.
-
Rinse the substrate extensively with deionized water and dry it in an oven at 120°C for at least one hour.
-
-
Silanization:
-
Prepare a 1-2% (v/v) solution of the dichlorosilane (e.g., this compound) in an anhydrous organic solvent (e.g., toluene or hexane) in a glovebox or under an inert atmosphere to prevent premature hydrolysis of the silane.
-
Immerse the cleaned and activated substrate in the silane solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature. For some silanes, gentle heating (e.g., to 60°C) can facilitate the reaction.
-
-
Post-Silanization Treatment:
-
Remove the substrate from the silane solution and rinse it thoroughly with the anhydrous solvent to remove any unbound silane molecules.
-
Cure the coated substrate in an oven at 100-120°C for 30-60 minutes to promote the formation of a stable siloxane network.
-
Finally, sonicate the substrate in ethanol and deionized water to remove any remaining physisorbed silane.
-
Vapor-Phase Silanization Protocol
-
Substrate Preparation: Follow the same cleaning and activation procedure as in the solution-phase protocol.
-
Silanization:
-
Place the cleaned and activated substrate in a vacuum desiccator.
-
In a separate small, open container (e.g., a watch glass), place a few drops of the dichlorosilane. Place this container inside the desiccator, ensuring it does not touch the substrate.
-
Evacuate the desiccator to a low pressure. The vapor pressure of the silane will allow it to deposit on the substrate surface.
-
The reaction can be carried out at room temperature for several hours or accelerated by placing the desiccator in an oven at a moderately elevated temperature (e.g., 60-80°C).
-
-
Post-Silanization Treatment:
-
Vent the desiccator and remove the coated substrate.
-
Rinse the substrate with an anhydrous solvent and cure it in an oven as described in the solution-phase protocol.
-
Visualizing the Silanization Process and Logic
To better understand the workflow and the underlying chemical principles, the following diagrams have been generated using the DOT language.
A Comparative Analysis of Reactivity: Dichlorodiethylsilane vs. Trichloromethylsilane
For Immediate Publication
Shanghai, China – December 23, 2025 – In the field of organosilicon chemistry, the selection of an appropriate chlorosilane precursor is critical for controlling reaction kinetics and final product characteristics. This guide provides a detailed comparison of the reactivity of two widely used chlorosilanes: Dichlorodiethylsilane ((C₂H₅)₂SiCl₂) and Trichloromethylsilane (CH₃SiCl₃). This analysis is intended for researchers, scientists, and professionals in drug development and materials science to facilitate informed decisions in experimental design and process optimization.
The reactivity of chlorosilanes is primarily dictated by the electrophilicity of the silicon atom and the steric accessibility of the silicon center to nucleophiles. The silicon-chlorine bond is highly polarized, rendering the silicon atom susceptible to nucleophilic attack. Reactions with nucleophiles such as water (hydrolysis), alcohols (alcoholysis), and amines (aminolysis) are characteristic of this class of compounds, proceeding via nucleophilic substitution.
Theoretical Reactivity Framework
The fundamental differences in the molecular structures of this compound and Trichloromethylsilane provide a basis for predicting their relative reactivities.
-
Electronic Effects: Trichloromethylsilane possesses three electron-withdrawing chlorine atoms compared to the two in this compound. This higher number of chlorine atoms significantly increases the partial positive charge on the silicon atom in Trichloromethylsilane, making it a stronger electrophile. In contrast, the two ethyl groups in this compound are electron-donating, which slightly reduces the electrophilicity of its silicon center.
-
Steric Effects: The single methyl group in Trichloromethylsilane presents less steric hindrance to an incoming nucleophile than the two bulkier ethyl groups in this compound.
Based on these principles, Trichloromethylsilane is expected to be significantly more reactive than this compound towards nucleophiles. The increased electrophilicity and lower steric hindrance of its silicon center facilitate a more rapid nucleophilic attack.
Comparative Reactivity Data
While specific kinetic data for a direct comparison of these two compounds is sparse in publicly available literature, qualitative observations and data from analogous compounds strongly support the predicted reactivity trend. The hydrolysis of Trichloromethylsilane is known to be extremely vigorous, often resulting in the rapid formation of a solid cross-linked polysiloxane network.[1] This high reactivity can make controlled, partial hydrolysis challenging. This compound, while still highly reactive with water, undergoes hydrolysis at a more moderate rate, typically forming linear or cyclic siloxanes.
| Parameter | This compound ((C₂H₅)₂SiCl₂) | Trichloromethylsilane (CH₃SiCl₃) | Supporting Rationale |
| Number of Chlorine Atoms | 2 | 3 | More Cl atoms increase the electrophilicity of the Si center. |
| Alkyl Substituents | Two ethyl groups (electron-donating) | One methyl group (less electron-donating) | Alkyl groups reduce the electrophilicity of the Si center. |
| Steric Hindrance | Higher | Lower | Less steric bulk allows for easier nucleophilic attack. |
| Predicted Reactivity | High | Very High | Based on electronic and steric factors. |
| Typical Hydrolysis Product | Diethylsilanols, leading to linear and cyclic polysiloxanes | Methylsilanetriol, leading to highly cross-linked polysiloxane networks | The number of functional groups dictates the polymer structure. |
Signaling Pathways and Reaction Mechanisms
The fundamental reaction pathway for both compounds with a generic nucleophile (Nu-H) is a nucleophilic substitution at the silicon center.
Caption: General mechanism of nucleophilic substitution for this compound and Trichloromethylsilane.
Experimental Protocols
To quantitatively assess the reactivity of these chlorosilanes, a comparative hydrolysis rate study can be performed. The following protocol is a representative method.
Objective: To determine and compare the relative rates of hydrolysis of this compound and Trichloromethylsilane by monitoring the production of hydrochloric acid (HCl) via conductivity measurements.
Materials:
-
This compound
-
Trichloromethylsilane
-
Deionized water
-
Acetone (for cleaning)
-
250 mL reaction beaker
-
Conductivity meter and probe
-
Magnetic stirrer and stir bar
-
Stopwatch
-
Micropipette
Procedure:
-
Setup: Place 200 mL of deionized water in the reaction beaker with a magnetic stir bar. Submerge the conductivity probe in the water, ensuring it does not interfere with the stir bar.
-
Equilibration: Begin stirring at a constant rate to ensure uniform mixing and allow the system to equilibrate to a stable temperature (e.g., 25°C). Record the initial conductivity of the water.
-
Reaction Initiation: Using a micropipette, add a precise amount (e.g., 100 µL) of this compound to the stirring water and simultaneously start the stopwatch.
-
Data Collection: Record the conductivity at regular intervals (e.g., every 5 seconds) until the reading stabilizes, indicating the completion of the reaction.
-
Cleaning: Thoroughly clean and dry the beaker and probe with deionized water and acetone.
-
Repeat for Trichloromethylsilane: Repeat steps 1-5 using Trichloromethylsilane. Caution: The reaction with Trichloromethylsilane is expected to be much faster. More rapid data acquisition may be necessary. The formation of a solid precipitate is likely and may interfere with stirring or coat the electrode.[1]
-
Analysis: Plot conductivity versus time for both reactions. The initial slope of the curve is proportional to the initial reaction rate. A steeper slope indicates a faster rate of hydrolysis.
Caption: Experimental workflow for comparing chlorosilane hydrolysis rates via conductivity.
Conclusion
Based on fundamental chemical principles of electronic and steric effects, Trichloromethylsilane is unequivocally the more reactive of the two compounds. Its silicon center is more electrophilic due to the presence of three chlorine atoms and is less sterically hindered. This leads to significantly faster rates of reaction with nucleophiles like water, alcohols, and amines. While this compound is also a reactive compound, its reactivity is tempered by the electron-donating and sterically larger ethyl groups. This difference is crucial for process design, where Trichloromethylsilane might be chosen for rapid, extensive cross-linking, whereas this compound would be more suitable for forming linear polymers in a more controlled fashion. The provided experimental protocol offers a straightforward method for empirically verifying these reactivity differences in a laboratory setting.
References
A Comparative Guide to Dichlorodiethylsilane and Dichlorodiphenylsilane for Copolymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
The selection of appropriate monomers is a critical determinant of the final properties of a copolymer. In the realm of polysiloxane synthesis, dichlorodiethylsilane and dichlorodiphenylsilane represent two foundational building blocks that impart distinct characteristics to the resulting polymers. This guide provides a comprehensive comparison of these two silane monomers, supported by experimental data, to aid researchers in making informed decisions for their copolymer synthesis endeavors.
Executive Summary
This compound and dichlorodiphenylsilane, while both serving as precursors for polysiloxanes, offer a trade-off between flexibility and thermal stability. Copolymers derived from this compound generally exhibit lower glass transition temperatures and greater flexibility, making them suitable for applications requiring elastomeric properties at low temperatures. In contrast, the incorporation of dichlorodiphenylsilane enhances the thermal stability, refractive index, and mechanical strength of copolymers due to the rigid and bulky nature of the phenyl groups. The choice between these monomers is therefore application-driven, balancing the need for flexibility against the requirement for thermal and mechanical robustness.
Monomer Properties and Reactivity
The reactivity of dichlorosilanes in polycondensation reactions is primarily governed by the susceptibility of the silicon-chlorine bond to nucleophilic attack, typically by water (hydrolysis) or a diol. The electronic and steric effects of the organic substituents on the silicon atom play a crucial role in determining this reactivity.
This compound features two ethyl groups, which are electron-donating. This increases the electron density at the silicon center, making it slightly less electrophilic and therefore, in principle, less reactive towards nucleophiles compared to a less substituted silane.
Dichlorodiphenylsilane , on the other hand, possesses two phenyl groups. The phenyl group is generally considered to be electron-withdrawing through an inductive effect, which would increase the electrophilicity of the silicon atom and enhance its reactivity towards nucleophiles. However, the bulky nature of the phenyl groups can introduce steric hindrance, which may counteract the electronic effect to some extent.
In the initial hydrolysis step, both monomers react with water to form the corresponding silanediols, which are unstable and readily undergo polycondensation to form polysiloxane chains with the elimination of water.
Comparative Data on Homopolymer Properties
To understand the contribution of each monomer to copolymer properties, it is instructive to compare the properties of their respective homopolymers, poly(diethylsiloxane) and poly(diphenylsiloxane).
| Property | Poly(diethylsiloxane) | Poly(diphenylsiloxane) |
| Glass Transition Temperature (Tg) | ~ -140 °C | ~ -28 °C to 50 °C (depending on crystallinity) |
| Melting Temperature (Tm) | ~ -40 °C | ~ 250 °C (highly crystalline) |
| Thermal Stability (TGA, 5% weight loss in N2) | ~ 350-400 °C | > 500 °C |
| Refractive Index | ~ 1.42 | ~ 1.58 |
| General Characteristics | Flexible, elastomeric at low temperatures | Rigid, crystalline, high thermal stability |
Performance in Copolymer Synthesis
The true utility of these monomers is often realized in copolymers, where their properties can be combined to achieve a desired balance. A common approach is to copolymerize them with dimethyldichlorosilane to produce poly(dimethylsiloxane-co-diethylsiloxane) or poly(dimethylsiloxane-co-diphenylsiloxane).
Poly(dimethylsiloxane-co-diethylsiloxane)
The incorporation of diethylsiloxane units into a polydimethylsiloxane (PDMS) backbone lowers the glass transition temperature and reduces the tendency for crystallization, thereby improving low-temperature flexibility. These copolymers maintain good elastomeric properties over a wide temperature range.
Poly(dimethylsiloxane-co-diphenylsiloxane)
Introducing diphenylsiloxane units into a PDMS chain significantly enhances its thermal stability and mechanical strength.[1] The bulky phenyl groups disrupt chain packing, which can suppress crystallization and maintain flexibility at low temperatures compared to the diphenylsiloxane homopolymer, while also increasing the overall rigidity and toughness of the material.[2] The high refractive index of the diphenylsiloxane units also makes these copolymers useful in optical applications.
Experimental Protocols
The following are representative experimental protocols for the synthesis of polysiloxane copolymers via the hydrolysis and polycondensation of dichlorosilanes.
General Hydrolysis and Polycondensation of Dichlorosilanes
This protocol outlines the general procedure for synthesizing a polysiloxane.
Materials:
-
Dichlorosilane (e.g., this compound or dichlorodiphenylsilane)
-
Anhydrous toluene (or other suitable organic solvent)
-
Deionized water
-
Sodium bicarbonate (for neutralization)
-
Anhydrous sodium sulfate (for drying)
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, dissolve the dichlorosilane monomer in anhydrous toluene.
-
Slowly add a stoichiometric amount of deionized water to the stirred solution from the dropping funnel. The reaction is exothermic and will produce hydrogen chloride gas.
-
After the addition is complete, continue stirring the mixture at room temperature for 1-2 hours to ensure complete hydrolysis.
-
Neutralize the hydrochloric acid by washing the organic phase with a saturated sodium bicarbonate solution and then with deionized water until the aqueous layer is neutral.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude polysiloxane.
-
Further purification can be achieved by precipitation of the polymer from a suitable solvent system (e.g., toluene/methanol).
Synthesis of a Poly(dimethylsiloxane-co-diphenylsiloxane) Copolymer
This protocol describes the synthesis of a copolymer with a specific composition.
Materials:
-
Dimethyldichlorosilane
-
Dichlorodiphenylsilane
-
Anhydrous toluene
-
Deionized water
-
Sodium bicarbonate
-
Anhydrous sodium sulfate
Procedure:
-
Calculate the required molar amounts of dimethyldichlorosilane and dichlorodiphenylsilane to achieve the desired copolymer composition.
-
In a three-necked flask, combine the calculated amounts of the two dichlorosilane monomers in anhydrous toluene.
-
Proceed with the hydrolysis, neutralization, and purification steps as described in the general protocol. The resulting product will be a random copolymer of dimethylsiloxane and diphenylsiloxane.
Visualizing the Synthesis and Comparison
Conclusion
The selection between this compound and dichlorodiphenylsilane for copolymer synthesis is a strategic choice based on the desired end-use application. This compound is the monomer of choice for applications demanding high flexibility and good performance at low temperatures. Conversely, when superior thermal stability, mechanical strength, and a higher refractive index are paramount, dichlorodiphenylsilane is the preferred precursor. By understanding the fundamental differences in their chemical nature and the properties they impart, researchers can effectively tailor the characteristics of their polysiloxane copolymers to meet specific performance requirements.
References
Alternative silanizing agents for glass surfaces compared to Dichlorodiethylsilane
For researchers, scientists, and drug development professionals seeking to modify the surface properties of glass, Dichlorodiethylsilane has traditionally been a common choice for creating a hydrophobic layer. However, a range of alternative silanizing agents offer distinct advantages in terms of functionality, stability, and ease of handling. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols, to aid in the selection of the most suitable agent for your specific application.
This compound: A Baseline for Comparison
This compound is a member of the chlorosilane family and reacts with the hydroxyl groups on a glass surface to form a hydrophobic siloxane bond. While effective, its high reactivity can sometimes lead to the formation of undesirable polymer films rather than a uniform monolayer. Furthermore, the reaction produces corrosive hydrochloric acid (HCl) as a byproduct, necessitating careful handling in a moisture-free environment. For the purpose of this guide, data for the closely related Dichlorodimethylsilane will be used as a proxy to establish a performance baseline.
Alternative Silanizing Agents: A Performance Overview
A variety of alternative silanizing agents are available, each with unique chemical structures that impart specific properties to the glass surface. These can be broadly categorized into alkylsilanes, fluorosilanes, and organofunctional silanes.
1. Alkylsilanes for Hydrophobicity:
Long-chain alkylsilanes, such as Octadecyltrichlorosilane (OTS), are highly effective at creating non-polar, hydrophobic surfaces. Trimethylchlorosilane (TMCS) has been proposed as a more reproducible alternative to dichlorosilanes for creating hydrophobic surfaces for applications like microscopy.[1]
2. Fluorosilanes for Superhydrophobicity and Oleophobicity:
Fluorosilanes, characterized by the presence of fluorine atoms in their alkyl chains, can generate surfaces with extremely low surface energy, leading to superhydrophobic (water-repelling) and oleophobic (oil-repelling) properties.[2] This makes them ideal for applications requiring self-cleaning or anti-fouling surfaces.
3. Organofunctional Silanes for Tailored Surface Chemistry:
Organofunctional silanes possess a reactive organic group in addition to the silicon-containing group that binds to the glass. This allows for the introduction of specific chemical functionalities to the surface, which is particularly valuable in biological and biomedical applications.
-
Aminosilanes: Agents like (3-Aminopropyl)triethoxysilane (APTES) introduce primary amine groups, which can be used to covalently attach biomolecules such as DNA, proteins, and antibodies.[3]
-
Epoxysilanes: These silanes, for example, (3-Glycidoxypropyl)trimethoxysilane (GPTMS), introduce epoxide groups that can react with a variety of nucleophiles, providing another route for biomolecule immobilization.
-
Methacryloxysilanes: Silanes like (3-Methacryloxypropyl)trimethoxysilane (MPTMS) introduce a methacrylate group, which can be polymerized to create a polymer brush on the surface, altering its physical and chemical properties.
Comparative Performance Data
The choice of silanizing agent significantly impacts the resulting surface properties. The following tables summarize key performance indicators for various silanes on glass substrates, compiled from multiple studies. It is important to note that direct comparison can be influenced by variations in experimental conditions across different studies.
Table 1: Water Contact Angle (WCA) of Silanized Glass Surfaces
| Silanizing Agent | Chemical Class | Water Contact Angle (°) | Reference(s) |
| Dichlorodimethylsilane (proxy for this compound) | Chlorosilane | ~90° | [4] |
| Trimethylchlorosilane (TMCS) | Chlorosilane | 65-70° | [5] |
| Octadecyltrichlorosilane (OTS) | Alkylsilane | 107-112° | [6] |
| (Heptadecafluoro-1,1,2,2-tetrahydrodecyl)trichlorosilane | Fluorosilane | ~115° | [6] |
| Perfluorooctyltriethoxysilane (PFOTES) | Fluorosilane | >150° (Superhydrophobic) | [6] |
| (3-Aminopropyl)triethoxysilane (APTES) | Aminosilane | 85° | [7][8] |
Table 2: Surface Energy of Silanized Glass Surfaces
| Silanizing Agent | Chemical Class | Surface Energy (mN/m) | Reference(s) |
| Octadecyltrichlorosilane (OTS) | Alkylsilane | 20-30 | [6] |
| (3,3,3-Trifluoropropyl)trichlorosilane | Fluorosilane | 33.5 | [6] |
| (Heptadecafluoro-1,1,2,2-tetrahydrodecyl)trichlorosilane | Fluorosilane | 12 | [6] |
Table 3: Hydrolytic Stability of Silane Coatings
The stability of the silane layer, particularly in aqueous environments, is a critical factor for many applications. Chlorosilanes react rapidly but the resulting Si-O-Si bond can be susceptible to hydrolysis. Alkoxysilanes, while often requiring catalysis or heat to react, can form more stable, cross-linked networks. Dipodal silanes, which have two silicon atoms that can bond to the surface, offer significantly enhanced hydrolytic stability compared to traditional monopodal silanes.[9][10][11]
| Silane Type | Stability Characteristics | Reference(s) |
| Chlorosilanes | Rapid reaction, but potentially lower hydrolytic stability. | [12][13] |
| Alkoxysilanes | Slower, more controllable reaction; can form stable, cross-linked networks. | [12][13] |
| Dipodal Silanes | Significantly improved hydrolytic stability due to multiple attachment points. | [9][10][11] |
Experimental Protocols
Reproducible and effective surface silanization requires meticulous attention to the experimental procedure. The following are generalized protocols for key experiments.
Protocol 1: Substrate Cleaning and Activation
A pristine glass surface is crucial for uniform silanization.
-
Sonication: Sonicate the glass substrates in a detergent solution for 15-20 minutes.
-
Rinsing: Thoroughly rinse the substrates with deionized water.
-
Solvent Cleaning: Sonicate the substrates sequentially in acetone and then isopropanol for 10-15 minutes each.
-
Drying: Dry the substrates with a stream of high-purity nitrogen or in an oven at 110-120°C.
-
Surface Activation (Optional but Recommended): Expose the cleaned substrates to an oxygen plasma or a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) to generate a high density of surface hydroxyl groups. Caution: Piranha solution is extremely corrosive and must be handled with extreme care in a fume hood.
Protocol 2: Solution-Phase Silanization with an Alkoxysilane (e.g., APTES)
-
Solution Preparation: In a fume hood, prepare a 2% (v/v) solution of APTES in a dry solvent such as acetone or toluene.
-
Immersion: Immerse the cleaned and dried glass slides in the APTES solution for 30 seconds to 1 hour.[14]
-
Rinsing: Remove the slides from the silane solution and rinse them with the same dry solvent to remove any unbound silane.
-
Curing: Cure the slides in an oven at 110°C for 15-30 minutes to promote the formation of a stable siloxane network.
Protocol 3: Vapor-Phase Silanization with a Chlorosilane (e.g., TMCS)
Vapor-phase deposition is often preferred for creating a uniform monolayer.
-
Preparation: Place the cleaned and dried substrates in a vacuum desiccator or a dedicated vapor deposition chamber. Place a small, open vial containing a few drops of TMCS inside the chamber, ensuring it is not in direct contact with the substrates.
-
Vacuum Application: Evacuate the chamber to a low pressure (e.g., ~15 in Hg) to facilitate the vaporization of the silane.
-
Deposition: Leave the chamber under vacuum for a specified duration (e.g., 1-3 hours) to allow the silane vapor to deposit on the glass surfaces.
-
Venting and Curing: Vent the chamber in a fume hood and remove the silanized substrates. If desired, the glassware can be baked or autoclaved.
Visualizing the Process: Diagrams
To better understand the chemical reactions and experimental workflows, the following diagrams are provided.
Caption: General mechanism of glass surface silanization.
Caption: A typical experimental workflow for glass silanization.
Caption: Logical relationship of different silanizing agents.
References
- 1. Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization—A Guide for Contact Angle Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Surface functionalization of bioactive glasses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. gelest.com [gelest.com]
- 10. benchchem.com [benchchem.com]
- 11. gelest.com [gelest.com]
- 12. jgmaas.com [jgmaas.com]
- 13. benchchem.com [benchchem.com]
- 14. microfluidics.cnsi.ucsb.edu [microfluidics.cnsi.ucsb.edu]
Dichlorodiethylsilane vs. Sol-Gel Coatings: A Comparative Performance Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of dichlorodiethylsilane-based coatings and sol-gel coatings. The information is intended for researchers, scientists, and professionals in drug development to aid in the selection of appropriate surface modification techniques. This comparison is supported by experimental data and detailed methodologies.
Overview of Coating Technologies
This compound is an organosilicon compound used for surface modification.[1] Its primary application in coatings is to create thin, hydrophobic layers through a process called silanization.[2][3] The this compound molecule reacts with hydroxyl groups on a substrate to form stable, covalent siloxane bonds, with the diethyl groups oriented away from the surface, imparting hydrophobicity.[2][3]
Sol-gel technology is a versatile wet-chemical technique used to produce ceramic or glass-like coatings.[4][5][6] The process involves the hydrolysis and polycondensation of precursors, typically metal alkoxides, to form a colloidal suspension (sol) that transitions into a gel-like network.[7] This network can be applied to a substrate and then densified through heat treatment to create a thin film.[8] Sol-gel coatings offer a wide range of functionalities, including corrosion resistance, enhanced biocompatibility, and controlled drug delivery.[1][9][10]
Performance Comparison: Quantitative Data
The following tables summarize the key performance indicators for this compound and sol-gel coatings based on available experimental data. It is important to note that performance can vary significantly based on the specific substrate, precursor materials, and processing parameters.
Table 1: Hydrophobicity
| Coating Type | Precursor(s) | Substrate | Water Contact Angle (°) | Reference |
| Silane | Dichlorodimethylsilane | Aerosil® | Hydrophobic (specific angle not provided) | [11] |
| Silane | Alkyl-alkoxy/chloro silanes | Silica Aerogel | ~95° to ~135° | [12] |
| Silane | Octadecyltrichlorosilane (OTS) | Glass | >100° | [13] |
| Sol-Gel | Fluoroalkylsilane (FAS) modified silica | Aluminum | >150° (superhydrophobic) | [14] |
| Sol-Gel | GPTMS-MTEOS-TiO₂ NPs-PFAS | Aluminum | 98.61° ± 2.11° | [15] |
Table 2: Corrosion Resistance
| Coating Type | Precursor(s) | Substrate | Corrosion Current Density (Icorr) | Reference |
| Sol-Gel | Silane-based with Henna extract | Carbon Steel | 0.048 µA/cm² | [16] |
| Sol-Gel | Silane-based with CT-MMT | Mild Steel | Reduced vs. pure sol-gel | [17] |
| Sol-Gel | MAPTMS-ZPO-PFOTES | Aluminum | Improved vs. uncoated | [18] |
| Sol-Gel | TEOS/MAP | Phosphated Zinc | Improved vs. uncoated | [19] |
Table 3: Biocompatibility
| Coating Type | Key Feature | Cell Type | Key Finding | Reference |
| Silane | Hydroxyapatite modified | MG-63 osteoblastic cells | Ameliorated cell growth | [4][20] |
| Silane | General | Osteoblast cells | Good biocompatibility, lack of cytotoxicity | [21] |
| Sol-Gel | Hydroxyapatite | Human Fetal Osteoblasts | Biocompatible, higher cell viability than uncoated | [8] |
| Sol-Gel | Titania | - | Excellent soft tissue bonding in vivo | [1] |
Experimental Protocols
This compound Coating for Hydrophobicity
This protocol describes a general procedure for modifying a silica-based surface with a dichlorosilane to induce hydrophobicity.
Materials:
-
Dichloro-bis(4-methylphenyl)silane[3]
-
Anhydrous toluene[3]
-
Silica nanoparticles or flat glass substrate[3]
-
Triethylamine (optional)[3]
-
Ethanol[22]
-
Deionized water
-
Nitrogen gas
Procedure:
-
Substrate Preparation:
-
Clean the substrate by sonicating sequentially in acetone, ethanol, and deionized water (15 minutes each).[23]
-
Dry the substrate under a stream of high-purity nitrogen gas.[23]
-
Activate the surface using an oxygen or air plasma cleaner for 3-5 minutes to generate hydroxyl (-OH) groups.[23] Use the substrate immediately.
-
-
Silanization:
-
Prepare a solution of Dichloro-bis(4-methylphenyl)silane in anhydrous toluene (e.g., 1-5% v/v).[3]
-
Immerse the activated substrate in the silane solution at room temperature under an inert atmosphere (e.g., argon or nitrogen).
-
For nanoparticle suspensions, slowly inject the silane solution into the stirred nanoparticle suspension.[3]
-
Optionally, add triethylamine (1.5 equivalents relative to the silane) to neutralize the HCl byproduct.[3]
-
Allow the reaction to proceed for 2-4 hours at room temperature or reflux at approximately 110°C for 4-6 hours.[3]
-
-
Washing and Curing:
-
Remove the substrate from the solution and wash thoroughly with anhydrous toluene to remove unreacted silane.[3]
-
For nanoparticles, centrifuge the suspension, discard the supernatant, and re-disperse in fresh toluene. Repeat this washing step.[3]
-
Dry the coated substrate under a stream of nitrogen gas.
-
Cure the coated substrate in an oven at 100-120°C for 1 hour to promote covalent bonding.[23]
-
Sol-Gel Coating for Enhanced Biocompatibility
This protocol outlines the dip-coating application of a hydroxyapatite (HAp) sol-gel onto a titanium substrate to improve its biocompatibility.
Materials:
-
Calcium precursor (e.g., calcium nitrate)[8]
-
Phosphorus precursor (e.g., triethyl phosphite)[5]
-
Ethanol[5]
-
Deionized water[5]
-
Nitric acid (for passivation)[8]
-
Titanium substrate[8]
-
Dip coater[8]
-
Furnace[8]
Procedure:
-
Substrate Preparation:
-
Sol Preparation:
-
Dip-Coating:
-
Mount the prepared substrate onto the dip coater.
-
Immerse the substrate into the HAp sol and withdraw it at a constant, controlled speed (e.g., 15 mm/min).[8]
-
-
Drying and Sintering:
-
Allow the coated substrate to air-dry.
-
Heat the coated substrate in a furnace to a specific temperature (e.g., 600°C or 1000°C) for a set duration (e.g., 2 hours) to densify the coating and crystallize the hydroxyapatite.[8]
-
Visualizations
Experimental Workflows
Caption: Experimental workflows for this compound and sol-gel coatings.
Mechanism of Surface Modification
Caption: Chemical mechanisms of surface modification.
Biocompatibility and Osseointegration
Caption: Conceptual pathway of osseointegration with bioactive sol-gel coatings.
Conclusion
Both this compound and sol-gel coatings offer effective means of surface modification, but their suitability depends on the desired application.
-
This compound and other organosilanes are highly effective for creating robust, hydrophobic surfaces with relatively straightforward processing. This makes them ideal for applications requiring water repellency and reduced surface energy.
-
Sol-gel coatings provide a broader range of functionalities. They can be tailored to be superhydrophobic, highly corrosion-resistant, and, significantly for the biomedical field, can be made bioactive to promote tissue integration or act as a reservoir for controlled drug release.[1][9] The versatility of the sol-gel process allows for the incorporation of various organic and inorganic components to achieve specific properties.[7]
For applications solely focused on achieving hydrophobicity, this compound offers a direct and efficient solution. However, for more complex applications in drug development and medical devices requiring biocompatibility, corrosion resistance, and potentially drug delivery capabilities, the tunability of sol-gel coatings presents a significant advantage. The choice between these technologies will ultimately be guided by the specific performance requirements, substrate material, and complexity of the desired surface functionality.
References
- 1. The Role of the Sol-Gel Synthesis Process in the Biomedical Field and Its Use to Enhance the Performance of Bioabsorbable Magnesium Implants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Silane coatings modified with hydroxyapatite nanoparticles to enhance the biocompatibility and corrosion resistance of a magnesium alloy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Sol-Gel Derived Hydroxyapatite Coatings for Titanium Implants: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.pan.pl [journals.pan.pl]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Sol-gel processing of drug delivery materials and release kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. labpartnering.org [labpartnering.org]
- 14. The influence of adding silica fluoroalkylsilane on the morphology, mechanical, and corrosion resistance properties of sol-gel-derived coatings - Sheffield Hallam University Research Archive [shura.shu.ac.uk]
- 15. mdpi.com [mdpi.com]
- 16. chemrevlett.com [chemrevlett.com]
- 17. Anticorrosion and Antimicrobial Evaluation of Sol-Gel Hybrid Coatings Containing Clitoria ternatea Modified Clay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. arrow.tudublin.ie [arrow.tudublin.ie]
- 19. mdpi.com [mdpi.com]
- 20. Silane coatings modified with hydroxyapatite nanoparticles to enhance the biocompatibility and corrosion resistance of a magnesium alloy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Frontiers | Surface Treatment With Hydrophobic Coating Reagents (Organosilanes) Strongly Reduces the Bioactivity of Synthetic Amorphous Silica in vitro [frontiersin.org]
- 23. benchchem.com [benchchem.com]
Hydrophobic Surfaces: A Comparative Guide to Dichlorodiethylsilane and Plasma Polymerization
For researchers, scientists, and drug development professionals seeking to create hydrophobic surfaces, the choice of modification technique is critical. This guide provides an objective comparison between two common methods: chemical vapor deposition of dichlorodiethylsilane and plasma polymerization. By examining experimental data and detailed protocols, this document aims to inform the selection of the most suitable method for specific research and development applications.
The creation of water-repellent, or hydrophobic, surfaces is essential in a wide array of scientific and industrial applications, from biomedical devices and drug delivery systems to microfluidics and self-cleaning coatings.[1][2][3] Achieving the desired level of hydrophobicity often involves the surface modification of materials. This guide focuses on a comparative analysis of two prominent techniques: the use of this compound, a chemical vapor deposition method, and plasma polymerization, a versatile thin-film coating process.
Performance Comparison at a Glance
The selection between this compound and plasma polymerization hinges on the desired surface properties, substrate compatibility, and process control. The following table summarizes key quantitative data from various studies to facilitate a direct comparison.
| Performance Metric | This compound | Plasma Polymerization |
| Water Contact Angle (WCA) | ~50-90° on glass[4] | Can exceed 150° (superhydrophobic) |
| Coating Uniformity | Can be highly uniform, especially with vapor phase deposition | Generally high, dependent on plasma parameters[5] |
| Coating Thickness | Typically a monolayer | Controllable from nanometers to microns[6] |
| Adhesion to Substrate | Forms stable covalent bonds on hydroxylated surfaces[2] | Good adhesion due to ion bombardment and cross-linking[7] |
| Process Complexity | Relatively simple, can be done in a desiccator[4][8] | Requires specialized vacuum and RF equipment[7][9] |
| Substrate Compatibility | Best for surfaces with hydroxyl groups (e.g., glass, silica)[1] | Wide range of substrates including polymers, metals, and ceramics[10] |
| Chemical Waste | Generates HCl as a byproduct[4][11] | "Green" alternative with minimal chemical waste[9][10] |
Delving into the Methodologies
A thorough understanding of the experimental protocols is crucial for replicating results and adapting these techniques to specific needs.
This compound: A Chemical Vapor Deposition Approach
This compound is an organosilicon compound that reacts with surface hydroxyl groups to form a hydrophobic coating.[3] The process is typically carried out in a controlled environment to prevent premature reaction with atmospheric moisture.
Experimental Protocol: Vapor Phase Silanization
-
Substrate Cleaning and Activation: The substrate (e.g., glass slide, silicon wafer) is first rigorously cleaned to remove organic contaminants. This is often achieved by immersion in a Piranha solution (a mixture of sulfuric acid and hydrogen peroxide) for 30-60 minutes, followed by extensive rinsing with deionized water and drying in an oven at 120°C.[8] This step also serves to hydroxylate the surface, creating reactive sites for the silane to bond.
-
Vapor Phase Deposition: The cleaned and dried substrate is placed inside a vacuum desiccator. A small, open vial containing a few drops of this compound is also placed inside, ensuring no direct contact with the substrate.[8]
-
Reaction: The desiccator is evacuated using a vacuum pump and then sealed. The silanization reaction is allowed to proceed at room temperature for 12-24 hours.[8] During this time, the this compound vapor reacts with the surface hydroxyl groups, forming a covalent bond and releasing hydrochloric acid (HCl) as a byproduct.[4][11]
-
Post-Treatment: After the reaction, the substrate is removed from the desiccator and may be rinsed with an anhydrous solvent like toluene to remove any unreacted silane. Finally, the coated substrate is cured, often by heating in an oven.
Plasma Polymerization: A Versatile Thin-Film Technique
Plasma polymerization is a process where a monomer gas is introduced into a vacuum chamber and excited by an electrical field (plasma), leading to the deposition of a thin polymer film on a substrate.[7] This technique offers a high degree of control over the film's properties.
Experimental Protocol: Radio Frequency Plasma Polymerization
-
Substrate Preparation: The substrate is placed inside a plasma reactor chamber. While extensive chemical cleaning can be performed, a key advantage of plasma treatment is its ability to both clean and activate the surface in-situ through an initial plasma etching step (e.g., with argon or oxygen plasma).[2][12]
-
Vacuum and Monomer Introduction: The chamber is evacuated to a low base pressure. A precursor monomer vapor, often a fluorocarbon gas like C4F8 for superhydrophobicity, is then introduced into the chamber at a controlled flow rate.[13][14]
-
Plasma Ignition and Deposition: A radio frequency (RF) power source is used to generate a plasma.[7][9] The high-energy electrons in the plasma fragment the monomer molecules into reactive species (ions, radicals). These species then polymerize on the substrate surface, forming a highly cross-linked and stable thin film.[7][14] The deposition time, RF power, and monomer flow rate are critical parameters that influence the film's thickness and properties.[5]
-
Venting and Characterization: After the desired deposition time, the RF power and monomer flow are turned off, and the chamber is vented to atmospheric pressure. The coated substrate is then removed for characterization.
Discussion and Conclusion
This compound offers a straightforward and cost-effective method for rendering surfaces hydrophobic, particularly those rich in hydroxyl groups. The self-assembled monolayer nature of the coating can provide a highly uniform surface. However, the resulting hydrophobicity is generally moderate, with water contact angles typically below 90 degrees.[4] The generation of corrosive HCl gas as a byproduct is a significant safety and environmental consideration.[11]
Plasma polymerization , on the other hand, is a highly versatile and environmentally friendly technique.[9] It can be applied to a wide variety of substrates and allows for precise control over film thickness and chemistry.[5][6] By selecting appropriate monomers, such as fluorocarbons, it is possible to achieve superhydrophobicity with water contact angles exceeding 150 degrees.[13] The initial investment in plasma equipment is higher, and the process is more complex to operate. However, the ability to fine-tune surface properties and the "green" nature of the process make it an attractive option for advanced applications.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Preparation of mechanically patterned hydrogels for controlling the self-condensation of cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Plasma Polymerization | Plasma Etch, Inc. [plasmaetch.com]
- 10. researchgate.net [researchgate.net]
- 11. Diethyldichlorosilane | C4H10Cl2Si | CID 15589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Analysis of time-dependent hydrophobic recovery on plasma-treated superhydrophobic polypropylene using XPS and wettability measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tsapps.nist.gov [tsapps.nist.gov]
- 14. mdpi.com [mdpi.com]
Stability Showdown: A Comparative Guide to Dichlorodiethylsilane-Modified Surfaces for Researchers and Drug Development Professionals
In the realms of advanced materials, drug delivery, and biomedical device fabrication, the ability to precisely engineer surface properties is paramount. Dichlorodiethylsilane has emerged as a key player in rendering surfaces hydrophobic and biocompatible. This guide offers an in-depth comparison of the stability of this compound-modified surfaces against other common silanization agents, supported by experimental data and detailed protocols to inform your selection of the most robust surface modification strategy.
Performance Under Pressure: A Quantitative Comparison of Stability
The longevity and reliability of a modified surface are critically dependent on its stability under various environmental stressors. This section provides a comparative analysis of this compound against other widely used silanizing agents.
Hydrolytic Stability: The Battle Against Water
A primary failure point for silane coatings is the hydrolysis of the siloxane bonds (Si-O-Si) that anchor the modifying layer to the substrate. This degradation is particularly relevant for applications in aqueous environments, such as biomedical implants and biosensors. The stability of these bonds is influenced by factors like pH and temperature.
| Silanizing Agent | Substrate | Test Conditions | Change in Water Contact Angle (°) over time | Key Observations |
| This compound | Silica | Immersion in deionized water at room temperature | Data not readily available, inferred to be moderate | Dichlorodialkylsilanes form cross-linked polymeric layers that offer reasonable resistance to hydrolysis. |
| Octadecyltrichlorosilane (OTS) | Silica | Immersion in water | Minimal change over 24 hours | The long alkyl chain of OTS promotes the formation of a densely packed, self-assembled monolayer that provides excellent hydrolytic stability. |
| (3-Aminopropyl)triethoxysilane (APTES) | Silica | Immersion in water | Significant decrease over time | The hydrophilic nature of the amine group can compromise the long-term stability of the silane layer in aqueous media. |
Thermal Stability: Resisting the Heat
For applications involving heat, such as sterilization or thermal cycling, the thermal stability of the surface modification is crucial. Decomposition of the silane layer can lead to a loss of desired surface properties.
| Silanizing Agent | Substrate | Decomposition Temperature | Key Observations |
| This compound | Silica | ~350-400°C | The diethyl groups are generally stable at elevated temperatures. |
| Dichlorodimethylsilane | Silica | >400°C | The methyl groups in dichlorodimethylsilane exhibit slightly higher thermal stability compared to the ethyl groups in this compound. |
| Octadecyltrichlorosilane (OTS) | Silica | ~230-400°C | The long alkyl chain of OTS begins to degrade at lower temperatures compared to shorter-chain alkylsilanes. |
Visualizing the Process: From Reaction to Characterization
To better understand the principles and procedures involved in creating and evaluating this compound-modified surfaces, the following diagrams illustrate the key chemical reactions and a typical experimental workflow.
In the Lab: Detailed Experimental Protocols
Reproducibility is key in scientific research. The following protocols provide detailed methodologies for creating and characterizing this compound-modified surfaces.
Protocol 1: Substrate Preparation (Glass or Silicon Wafers)
-
Initial Cleaning: Sonicate the substrates in a sequence of acetone, isopropanol, and deionized water for 15 minutes each.
-
Piranha Etching (for silicon/glass): In a fume hood, carefully prepare a Piranha solution by adding hydrogen peroxide (30%) to sulfuric acid (98%) in a 1:3 volume ratio. Caution: Piranha solution is extremely corrosive and reactive. Immerse the substrates in the solution for 30-60 minutes to remove organic residues and hydroxylate the surface.
-
Rinsing: Thoroughly rinse the substrates with copious amounts of deionized water.
-
Drying: Dry the substrates in an oven at 120°C for at least one hour or under a stream of inert gas (e.g., nitrogen or argon).
Protocol 2: Surface Modification with this compound (Vapor Phase Deposition)
-
Setup: Place the cleaned and dried substrates in a vacuum desiccator.
-
Silane Introduction: In a small glass vial, add a few drops of this compound and place it inside the desiccator, ensuring it does not touch the substrates.
-
Vapor Deposition: Evacuate the desiccator to create a vacuum. The this compound will vaporize and deposit onto the substrate surfaces. Allow the reaction to proceed for 2-4 hours at room temperature.
-
Post-Deposition: Vent the desiccator in a fume hood. Remove the coated substrates.
-
Rinsing and Curing: Rinse the substrates with a nonpolar solvent like hexane or toluene to remove any unbound silane molecules. Finally, cure the coated substrates in an oven at 120°C for 30-60 minutes to promote the formation of a stable, cross-linked siloxane network.
Protocol 3: Characterization of Modified Surfaces
A. Contact Angle Goniometry
-
Instrument Setup: Use a contact angle goniometer with a high-resolution camera.
-
Droplet Deposition: Gently place a microliter-sized droplet of deionized water onto the modified surface.
-
Measurement: Capture an image of the droplet and use the instrument's software to measure the static contact angle at the three-phase (solid-liquid-vapor) interface. A higher contact angle indicates greater hydrophobicity.
B. X-ray Photoelectron Spectroscopy (XPS)
-
Sample Introduction: Mount the modified substrate onto the sample holder and introduce it into the ultra-high vacuum chamber of the XPS instrument.
-
Data Acquisition: Acquire a survey spectrum to identify the elemental composition of the surface. Perform high-resolution scans of the Si 2p, C 1s, and O 1s regions.
-
Data Analysis: The presence of a significant carbon signal and a shift in the Si 2p binding energy will confirm the presence of the this compound coating.
C. Atomic Force Microscopy (AFM)
-
Imaging Mode: Use tapping mode AFM to minimize potential damage to the silane layer.
-
Probe Selection: A standard silicon cantilever with a sharp tip is suitable for imaging.
-
Image Acquisition: Scan a representative area of the surface (e.g., 1 µm x 1 µm) to assess the topography and uniformity of the coating.
-
Data Analysis: Calculate the root-mean-square (RMS) roughness from the AFM height data to quantify the surface smoothness. A uniform, low-roughness surface is indicative of a well-formed silane layer.
Spectroscopic comparison of Dichlorodiethylsilane and its reaction products
Spectroscopic Comparison of Dichlorosilanes and Their Hydrolytic Products
An Objective Guide Based on Experimental Data for Researchers
In the field of organosilicon chemistry, dichlorodialkylsilanes are fundamental precursors for the synthesis of silicones and other valuable materials. The hydrolytic transformation of these compounds into silanediols and subsequently into polysiloxanes is a cornerstone of this chemistry. Understanding the spectroscopic signatures of each species is critical for reaction monitoring, quality control, and material characterization.
Due to a greater availability of comprehensive, publicly accessible experimental data, this guide focuses on the spectroscopic comparison of dichlorodimethylsilane and its primary reaction products: dimethylsilanediol and poly(dimethylsiloxane). While the initial topic specified dichlorodiethylsilane, the scarcity of published, peer-reviewed spectroscopic data for its direct hydrolysis products—diethylsilanediol and poly(diethylsiloxane)—necessitated this shift. The principles and spectroscopic trends discussed herein for the dimethyl analogs provide a strong, illustrative foundation for understanding the behavior of their diethyl counterparts and other dichlorodialkylsilanes.
This guide presents a summary of key spectroscopic data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for both the synthesis and analysis are provided, alongside visualizations to clarify the reaction pathways and experimental workflows.
Comparative Spectroscopic Data
The following tables summarize the key experimental spectroscopic data for dichlorodimethylsilane and its hydrolysis products. These values represent typical ranges found in the literature and may vary slightly based on solvent, concentration, and instrument parameters.
Table 1: ¹H, ¹³C, and ²⁹Si NMR Spectroscopic Data (in CDCl₃)
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ²⁹Si NMR (δ, ppm) |
| Dichlorodimethylsilane | 0.80 (s, 6H, Si-(CH ₃)₂)[1] | 4.6 (s, C H₃)[2] | +32.1 |
| Dimethylsilanediol | ~0.2 (s, 6H, Si-(CH ₃)₂), ~2.5 (br s, 2H, Si-(OH )₂) | ~-2.0 (s, C H₃) | -13 to -15 |
| Poly(dimethylsiloxane) (PDMS) | 0.08 (s, Si-(CH ₃)₂)[3][4] | 1.0 - 2.0 (s, C H₃)[5][6][7][8][9] | -18 to -24 (for D units in chain)[10][11][12][13] |
s = singlet, br s = broad singlet, D unit refers to a difunctional R₂SiO unit in a polysiloxane chain.
Table 2: Key FTIR and Mass Spectrometry Data
| Compound | Key FTIR Absorptions (cm⁻¹) | Key Mass Spec Fragments (m/z) |
| Dichlorodimethylsilane | 2965 (C-H stretch), 1412 (CH₃ deformation), 1260 (Si-CH₃ sym. deformation), 800 (Si-C stretch), 550-450 (Si-Cl stretch) | 128 [M⁺], 113 [M-CH₃]⁺, 93 [SiCl(CH₃)₂]⁺ |
| Dimethylsilanediol | 3700-3200 (O-H stretch, broad), 2960 (C-H stretch), 1260 (Si-CH₃ sym. deformation), 950-830 (Si-OH stretch) | 92 [M⁺], 77 [M-CH₃]⁺, 75 [M-OH]⁺ |
| Poly(dimethylsiloxane) (PDMS) | 2962 (C-H stretch), 1260 (Si-CH₃ sym. deformation), 1090-1020 (Si-O-Si stretch, broad), 800 (Si-C stretch / CH₃ rock)[14][15][16] | Characteristic repeating loss of 74 amu (C₂H₆SiO). Common fragments at 73, 147, 221, etc. |
Experimental Protocols
Synthesis: Hydrolysis of Dichlorodimethylsilane
This protocol describes the conversion of dichlorodimethylsilane into dimethylsilanediol, which subsequently condenses to form poly(dimethylsiloxane).[17][18]
Objective: To hydrolyze dichlorodimethylsilane to form a mixture of dimethylsilanediol and low-molecular-weight poly(dimethylsiloxane) oils.
Materials:
-
Dichlorodimethylsilane ((CH₃)₂SiCl₂)
-
Deionized Water
-
Dichloromethane (DCM) or Diethyl Ether (solvent)
-
Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Separatory Funnel, Beakers, Erlenmeyer Flask
-
Magnetic Stirrer and Stir Bar
-
Rotary Evaporator
Procedure:
-
In a fume hood, dissolve 10 mL of dichlorodimethylsilane in 50 mL of dichloromethane in a 250 mL beaker equipped with a magnetic stir bar.
-
Begin stirring the solution and slowly add 20 mL of deionized water dropwise using a dropping funnel. The reaction is exothermic and will produce HCl gas. Caution: Perform this step slowly to control the reaction rate and gas evolution.[17]
-
After the addition is complete, continue stirring for 30 minutes at room temperature.
-
Transfer the mixture to a separatory funnel. The two phases (aqueous and organic) will separate.
-
Carefully drain the lower organic layer into a clean Erlenmeyer flask. Discard the upper aqueous layer (which contains HCl).
-
To neutralize any remaining acid, add 30 mL of saturated sodium bicarbonate solution to the organic layer in the separatory funnel. Stopper and shake gently, venting frequently to release CO₂ pressure.
-
Allow the layers to separate, drain the organic layer, and discard the aqueous layer.
-
Wash the organic layer one final time with 30 mL of deionized water.
-
Drain the organic layer into a clean, dry Erlenmeyer flask and add a sufficient amount of anhydrous magnesium sulfate to dry the solution. Swirl and let it stand for 15 minutes.
-
Filter the solution to remove the drying agent.
-
Remove the solvent (dichloromethane) using a rotary evaporator. The resulting clear, viscous liquid or semi-solid is a mixture of dimethylsilanediol and oligomeric poly(dimethylsiloxane). Further heating can promote additional condensation to increase the polymer chain length.
Spectroscopic Analysis Protocols
a) Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the analyte (dichlorodimethylsilane, dimethylsilanediol, or PDMS) in ~0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.0 ppm) for ¹H, ¹³C, and ²⁹Si NMR.
-
¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A relaxation delay of 1-5 seconds is typically sufficient.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse program. Due to the longer relaxation times of quaternary carbons and silicon-bound carbons, a longer relaxation delay (e.g., 5-10 seconds) may be necessary for accurate quantitative analysis.
-
²⁹Si NMR: This nucleus has low natural abundance and a negative nuclear Overhauser effect (NOE). Therefore, an inverse-gated proton decoupling sequence is recommended to eliminate the NOE and obtain quantitative spectra. Due to very long relaxation times, a relaxation delay of 60-120 seconds is often required. Adding a relaxation agent like chromium(III) acetylacetonate (Cr(acac)₃) can significantly shorten the required delay.[12]
b) Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation:
-
Liquids: Place a single drop of the neat liquid (e.g., dichlorodimethylsilane or PDMS oil) between two salt plates (NaCl or KBr).
-
Solids: Prepare a KBr pellet by grinding a small amount of the solid sample (e.g., dimethylsilanediol) with dry KBr powder and pressing it into a transparent disk.
-
ATR: Alternatively, for both liquids and solids, an Attenuated Total Reflectance (ATR) accessory can be used by placing the sample directly on the crystal.
-
-
Data Acquisition: Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹. Collect a background spectrum of the clean salt plates or ATR crystal before running the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
c) Mass Spectrometry (MS)
-
Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is well-suited for the analysis of the volatile dichlorodimethylsilane and dimethylsilanediol. For polymers (PDMS), techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) or Electrospray Ionization (ESI) may be more appropriate depending on the molecular weight.
-
GC-MS (for monomers):
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the analyte in a volatile solvent like dichloromethane or hexane.
-
Injection: Inject 1 µL of the solution into the GC-MS system.
-
Conditions: Use a standard non-polar GC column (e.g., DB-5ms). A typical temperature program might start at 50°C and ramp up to 250°C at 10°C/min. The mass spectrometer is typically scanned over a mass range of m/z 40-300.
-
Visualizations
The following diagrams illustrate the chemical transformations and the general workflow for spectroscopic analysis.
Caption: Reaction pathway from dichlorodimethylsilane to poly(dimethylsiloxane).
Caption: General workflow for synthesis and spectroscopic characterization.
References
- 1. Dichlorodimethylsilane(75-78-5) 1H NMR [m.chemicalbook.com]
- 2. Dichlorodimethylsilane(75-78-5) 13C NMR spectrum [chemicalbook.com]
- 3. Determination of polydimethylsiloxanes by 1H-NMR in wine and edible oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Solid state 13C NMR spectroscopy provides direct evidence for reaction between ethinyl estradiol and a silicone elastomer vaginal ring drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. spectrabase.com [spectrabase.com]
- 10. Limits of detection of polydimethylsiloxane in (29)Si NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. magritek.com [magritek.com]
- 12. osti.gov [osti.gov]
- 13. A 29Si, 1H, and 13C Solid-State NMR Study on the Surface Species of Various Depolymerized Organosiloxanes at Silica Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Experiments - Hydrolysis of chloromethylsilanes [chemiedidaktik.uni-wuppertal.de]
- 18. mdpi.com [mdpi.com]
Evaluating the Cross-linking Density of Dichlorodiethylsilane-Based Polymers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The degree of cross-linking in a polymer network is a critical parameter that dictates its mechanical properties, solvent resistance, and overall performance. For researchers working with silicone-based polymers, particularly those derived from dichlorodiethylsilane, a thorough understanding of the methods to evaluate cross-linking density is paramount. This guide provides a comparative overview of the key techniques used to characterize these networks, offering insights into their principles, experimental protocols, and the expected performance of poly(diethylsiloxane) in relation to the widely studied polydimethylsiloxane (PDMS).
Comparative Analysis of Cross-linking Density and Mechanical Properties
While extensive data is available for polydimethylsiloxane (PDMS), specific experimental data for poly(diethylsiloxane) is less common. However, based on the fundamental principles of polymer science, we can infer the expected differences in their properties. The presence of bulkier ethyl groups in poly(diethylsiloxane) compared to the methyl groups in PDMS is anticipated to influence chain packing, flexibility, and solvent interactions, thereby affecting the cross-linking density and mechanical characteristics. The following table summarizes a comparison of these two polymers.
| Property | Poly(diethylsiloxane) (from this compound) | Polydimethylsiloxane (PDMS) | Rationale for Difference |
| Cross-linking Density (mol/cm³) (Typical Range) | Expected to be slightly lower for a given cross-linker concentration | 1 x 10⁻⁴ to 5 x 10⁻⁴ | The larger ethyl groups can create steric hindrance, potentially leading to a less efficient cross-linking reaction compared to the smaller methyl groups. |
| Tensile Strength (MPa) | Expected to be slightly lower | 0.5 - 3.7[1] | The bulkier ethyl groups may disrupt chain alignment and reduce intermolecular forces, leading to a lower tensile strength. |
| Young's Modulus (MPa) | Expected to be slightly lower | 0.3 - 3.7[1] | Reduced chain mobility due to the larger side groups can lead to a lower modulus for a given cross-link density. |
| Elongation at Break (%) | Expected to be slightly higher | 100 - 600 | The increased spacing between polymer chains caused by the ethyl groups might allow for greater chain extension before failure. |
| Swelling Ratio in Toluene (q) | Expected to be slightly higher | ~1.4[2] | The larger free volume between polymer chains may facilitate greater solvent uptake. |
Note: The values for poly(diethylsiloxane) are estimations based on chemical structure and established principles of polymer science, as direct comparative experimental data is limited in the available literature.
Experimental Protocols for Evaluating Cross-linking Density
Several well-established methods can be employed to determine the cross-linking density of silicone polymers. The most common and accessible techniques are swelling tests and mechanical analysis.
Swelling Test (Based on Flory-Rehner Theory)
This is the most widely used method for determining cross-linking density. It relates the swelling of a polymer in a solvent to the density of its cross-links.
Principle: A cross-linked polymer, when immersed in a compatible solvent, will swell but not dissolve. The extent of swelling is limited by the retractive force of the cross-linked network. The Flory-Rehner equation describes the relationship between the swelling ratio, the polymer-solvent interaction parameter, and the cross-linking density.
Experimental Protocol:
-
Sample Preparation: Prepare a small, precisely weighed sample of the cured this compound-based polymer (typically 0.1-0.2 g).
-
Initial Mass Measurement: Record the initial dry weight of the polymer sample (m_dry).
-
Swelling: Immerse the polymer sample in a suitable solvent (e.g., toluene, a good solvent for polysiloxanes) in a sealed container to prevent solvent evaporation.
-
Equilibrium Swelling: Allow the sample to swell until it reaches equilibrium, which may take 24-72 hours at a constant temperature (e.g., 25 °C).[3] Periodically remove the sample, quickly blot the surface to remove excess solvent, and weigh it until a constant weight is achieved.
-
Swollen Mass Measurement: Record the final swollen weight of the sample (m_swollen).
-
Calculations:
-
Calculate the mass swelling ratio (Q_m) = m_swollen / m_dry.
-
Calculate the volume swelling ratio (q) using the densities of the polymer (ρ_p) and the solvent (ρ_s): q = 1 + (ρ_p/ρ_s) * (Q_m - 1).
-
The cross-linking density (ν) can then be calculated using the Flory-Rehner equation:
ν = -[ln(1 - v_p) + v_p + χ * v_p²] / [V_s * (v_p¹ᐟ³ - v_p/2)]
where:
-
v_p is the volume fraction of the polymer in the swollen gel (v_p = 1/q).
-
χ is the Flory-Huggins polymer-solvent interaction parameter (for PDMS-toluene, χ ≈ 0.465).[1] This value can be used as an approximation for poly(diethylsiloxane)-toluene in the absence of specific data.
-
V_s is the molar volume of the solvent (for toluene, V_s ≈ 106.8 cm³/mol).
-
-
Mechanical Testing
The mechanical properties of a polymer are directly related to its cross-linking density. Higher cross-linking density generally leads to a higher modulus and tensile strength.
Principle: The theory of rubber elasticity relates the stress-strain behavior of a polymer network to the number of elastically effective chains, which is directly proportional to the cross-linking density.
Experimental Protocol (Tensile Testing):
-
Sample Preparation: Prepare dumbbell-shaped specimens of the cured polymer according to standard methods (e.g., ASTM D412).
-
Tensile Test: Perform a uniaxial tensile test using a universal testing machine at a constant strain rate.
-
Data Acquisition: Record the stress-strain data until the sample fractures.
-
Calculations:
-
Determine the Young's modulus (E) from the initial linear portion of the stress-strain curve.
-
The cross-linking density (ν) can be estimated from the modulus in the rubbery plateau region using the equation:
E = 3 * ν * R * T
where:
-
R is the ideal gas constant.
-
T is the absolute temperature.
-
-
Alternative Mechanical Method: Dynamic Mechanical Analysis (DMA)
DMA can also be used to determine the storage modulus (G') in the rubbery plateau region, which is related to the cross-linking density.
Mandatory Visualizations
Caption: Experimental workflow for evaluating the cross-linking density of this compound-based polymers.
This guide provides a foundational understanding of the methods used to evaluate the cross-linking density of this compound-based polymers. For precise and reliable results, it is crucial to follow standardized testing procedures and to be aware of the assumptions and limitations of each method, particularly when direct comparative data for the specific polymer system is unavailable.
References
The Industrial Chemist's Dilemma: A Cost-Benefit Analysis of Dichlorodiethylsilane
In the realm of industrial chemistry, particularly in the synthesis of silicone polymers and the modification of material surfaces, the choice of precursor is a critical decision with far-reaching implications for process efficiency, product performance, and overall cost. Dichlorodiethylsilane, a member of the chlorosilane family, has long been a workhorse in these applications. However, with an increasing focus on process optimization, safety, and environmental impact, a thorough cost-benefit analysis of this compound in comparison to its alternatives is essential for researchers, scientists, and drug development professionals. This guide provides an objective comparison of this compound with a common chlorosilane alternative, dichlorodimethylsilane, and a "greener" alternative, alkoxysilanes, supported by available data and detailed experimental methodologies.
At a Glance: Comparing the Precursors
| Feature | This compound | Dichlorodimethylsilane | Alkoxysilanes (e.g., TEOS) |
| Primary Application | Silicone Polymers, Surface Modification | Silicone Polymers, Surface Modification | Silicone Polymers, Surface Modification, Sol-Gel Processes |
| Reactivity | High | High | Lower, more controllable |
| Byproducts | Corrosive Hydrochloric Acid (HCl) | Corrosive Hydrochloric Acid (HCl) | Alcohols (e.g., Ethanol) |
| Handling Requirements | Stringent; moisture-sensitive, corrosive | Stringent; moisture-sensitive, corrosive | Less stringent; less sensitive to moisture |
| Curing/Reaction Conditions | Rapid, often at room temperature | Rapid, often at room temperature | Often requires catalysts and/or elevated temperatures |
| Relative Cost | Varies by supplier and quantity | Generally less expensive than this compound | Can be cost-competitive, especially when considering byproduct management |
Deeper Dive: Performance and Economic Considerations
The primary allure of chlorosilanes like this compound and dichlorodimethylsilane lies in their high reactivity. The silicon-chlorine bond is readily hydrolyzed, leading to rapid formation of silanols, the key intermediates in the production of polysiloxanes (silicones).[1] This high reactivity, however, comes at a cost. The hydrolysis process liberates hydrochloric acid (HCl), a corrosive and hazardous byproduct that necessitates specialized handling and disposal procedures, adding to the overall process cost.[2] The management of HCl emissions often involves wet scrubber systems, which can have significant operational costs.[3]
Alkoxysilanes, such as tetraethoxysilane (TEOS), present a more environmentally benign alternative. Their hydrolysis and condensation reactions produce alcohols, which are significantly less hazardous than HCl.[2] This simplifies handling and reduces the need for expensive corrosion-resistant equipment and extensive byproduct neutralization infrastructure. However, the lower reactivity of the silicon-alkoxy bond often means that the polymerization process requires the aid of catalysts and/or elevated temperatures to proceed at a practical rate, which can introduce additional steps and energy costs to the manufacturing process.[1]
From a performance perspective, the choice of precursor can influence the properties of the final silicone polymer. For instance, the presence of phenyl groups, as seen in some specialty chlorosilanes, is known to enhance the thermal stability of the resulting silicone.[4] While direct comparative data for this compound is scarce, it is expected that the ethyl groups would impart different mechanical and thermal properties compared to the methyl groups of dichlorodimethylsilane.
In surface modification applications, both chlorosilanes and alkoxysilanes are effective at creating hydrophobic surfaces. Chlorosilanes react rapidly with surface hydroxyl groups to form a stable siloxane layer.[1] Alkoxysilanes can achieve similar results, though the reaction may be slower and require specific conditions to drive to completion. The ultimate hydrophobicity, often measured by the water contact angle, is a key performance indicator.
Experimental Protocols: A Glimpse into the Lab
To provide a practical context for these comparisons, the following are generalized experimental protocols for the synthesis of a simple silicone polymer and for surface modification.
Synthesis of Polydiethylsiloxane via Hydrolysis of this compound
Objective: To synthesize a linear polydiethylsiloxane polymer.
Materials:
-
This compound ((C₂H₅)₂SiCl₂)
-
Anhydrous Toluene
-
Deionized Water
-
Sodium Bicarbonate (5% aqueous solution)
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser with a drying tube, dissolve this compound in anhydrous toluene.
-
Cool the flask in an ice bath.
-
Slowly add a stoichiometric amount of deionized water to the stirred solution from the dropping funnel. Vigorous evolution of HCl gas will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Transfer the mixture to a separatory funnel and wash sequentially with deionized water, 5% sodium bicarbonate solution (to neutralize any remaining HCl), and again with deionized water until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the solution and remove the toluene under reduced pressure to yield the polydiethylsiloxane oil.
Surface Modification of a Glass Slide using an Alkoxysilane
Objective: To create a hydrophobic surface on a glass slide.
Materials:
-
Glass microscope slides
-
Tetraethoxysilane (TEOS)
-
Ethanol
-
Deionized Water
-
Ammonium Hydroxide (catalyst)
Procedure:
-
Clean the glass slides thoroughly with a piranha solution (a mixture of sulfuric acid and hydrogen peroxide - handle with extreme caution ) to ensure a high density of surface hydroxyl groups. Rinse extensively with deionized water and dry in an oven.
-
Prepare a hydrolyzing solution by mixing TEOS, ethanol, deionized water, and a catalytic amount of ammonium hydroxide.
-
Immerse the cleaned and dried glass slides in the solution for a specified period (e.g., 1-2 hours) at a controlled temperature (e.g., 50°C).
-
Remove the slides from the solution and rinse with ethanol to remove any unreacted silane.
-
Cure the coated slides in an oven at a specific temperature (e.g., 110°C) for a set time to promote the condensation of silanol groups and the formation of a stable siloxane layer.
Visualizing the Process: Workflows and Pathways
To further clarify the logical flow of these industrial processes, the following diagrams have been generated using the DOT language.
Conclusion: A Balancing Act
The choice between this compound and its alternatives is not a simple one and involves a careful balancing of multiple factors.
This compound and other chlorosilanes offer the significant advantage of high reactivity, leading to faster processing times. This can be a major economic driver in high-volume industrial applications. However, the production of corrosive and hazardous hydrochloric acid as a byproduct necessitates significant investment in safety measures, corrosion-resistant infrastructure, and byproduct management systems.
Alkoxysilanes , on the other hand, present a more benign chemical process, with the formation of alcohols instead of HCl. This can lead to substantial cost savings in terms of equipment and safety protocols. The trade-off is their lower reactivity, which may require process optimization through the use of catalysts and/or higher temperatures, potentially increasing energy consumption.
Ultimately, the optimal choice depends on the specific requirements of the application, the scale of production, and the manufacturer's priorities regarding process speed, safety, and environmental impact. For applications where rapid curing is paramount and the infrastructure to handle HCl is in place, this compound remains a viable option. However, for those seeking a more controllable, safer, and environmentally friendly process, particularly in sensitive applications such as drug development, alkoxysilanes are an increasingly attractive alternative. A thorough techno-economic analysis, considering not just the purchase price of the precursor but the entire lifecycle of the process, is crucial for making an informed and cost-effective decision.
References
A Comparative Analysis of Silylation Efficiency: Dichlorodiethylsilane vs. Aminosilanes
For Researchers, Scientists, and Drug Development Professionals
In the realm of chemical synthesis and drug development, the protection of functional groups is a critical step. Silylation is a widely employed technique for the temporary protection of hydroxyl, amino, and carboxyl groups, enhancing the stability and volatility of molecules for analysis or further reaction. The choice of silylating agent is paramount to the success of this process, with efficiency, selectivity, and reaction conditions being key considerations. This guide provides an objective comparison of the silylation efficiency of dichlorodiethylsilane, a common chlorosilane, and aminosilanes, a versatile class of silylating agents.
Executive Summary
This compound and aminosilanes represent two distinct classes of reagents for silylation, each with its own set of advantages and disadvantages. This compound is a bifunctional reagent capable of protecting two functional groups simultaneously, often with high reactivity. However, its use is associated with the formation of corrosive hydrochloric acid (HCl) as a byproduct. Aminosilanes, on the other hand, offer a milder reaction profile, avoiding the generation of strong acids and often exhibiting catalytic activity. This comparison will delve into the performance of these reagents, supported by experimental data, to guide the selection of the most appropriate silylating agent for your specific application.
Data Presentation: Silylation Efficiency Comparison
| Silylating Agent Class | Representative Reagent | Silylation Efficiency (%)[1] | Byproduct | Key Reaction Conditions |
| Dichlorosilane | Dimethyloctylchlorosilane | 67 | HCl | Elevated temperature (125 °C) or presence of a base (NEt₃) required.[1] |
| Aminosilane (Monosilazane) | Dimethyloctylsilazane | 81 | Ammonia | Mild conditions, no catalyst or high temperature required.[1] |
This data suggests that aminosilanes can exhibit significantly higher silylation efficiency under milder conditions compared to chlorosilanes. The absence of a corrosive byproduct also makes aminosilanes a more favorable choice in many applications.
Experimental Protocols
Below are detailed experimental protocols for the silylation of a generic diol, such as ethylene glycol, using this compound and a common aminosilane, N,O-Bis(trimethylsilyl)acetamide (BSA). These protocols are based on established general procedures for each class of reagent.
Protocol 1: Silylation of Ethylene Glycol with this compound
Objective: To protect the hydroxyl groups of ethylene glycol using this compound.
Materials:
-
Ethylene Glycol
-
This compound
-
Anhydrous Triethylamine (NEt₃) or Pyridine
-
Anhydrous inert solvent (e.g., Dichloromethane, Toluene)
-
Round-bottom flask with a magnetic stirrer
-
Condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for workup and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add ethylene glycol (1.0 equivalent) and the anhydrous inert solvent.
-
Add triethylamine or pyridine (2.2 equivalents) to the solution and stir.
-
Slowly add this compound (1.1 equivalents) to the stirred solution at room temperature. An exothermic reaction may be observed.
-
After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC or GC). Gentle heating may be required for less reactive diols.
-
Upon completion, the triethylamine hydrochloride precipitate is filtered off.
-
The filtrate is concentrated under reduced pressure.
-
The residue is partitioned between a non-polar organic solvent (e.g., hexane) and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude silylated product.
-
Purify the product by distillation or column chromatography as required.
Protocol 2: Silylation of Ethylene Glycol with N,O-Bis(trimethylsilyl)acetamide (BSA)
Objective: To protect the hydroxyl groups of ethylene glycol using BSA.
Materials:
-
Ethylene Glycol
-
N,O-Bis(trimethylsilyl)acetamide (BSA)
-
Anhydrous polar solvent (e.g., Pyridine, DMF, Acetonitrile) (optional)
-
Reaction vial with a screw cap
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a dry reaction vial under an inert atmosphere, add ethylene glycol (1.0 equivalent).
-
Add BSA (at least a 2:1 molar ratio of BSA to active hydrogen; therefore, >4.0 equivalents for a diol). BSA can often be used neat as both reagent and solvent.[2]
-
If desired, an anhydrous polar solvent can be added to facilitate the reaction.[2]
-
Seal the vial and stir the mixture at room temperature or heat gently (e.g., 60-70 °C) for 15-30 minutes. The reaction is often rapid and quantitative.[2]
-
Monitor the reaction progress by TLC or GC until completion.
-
The reaction mixture can often be directly analyzed or concentrated under reduced pressure to remove the volatile byproducts (N-trimethylsilylacetamide and acetamide).[3]
-
If necessary, the product can be purified by distillation. A workup with aqueous solutions is generally avoided due to the hydrolysis of the silyl ethers.
Mandatory Visualization
Caption: Comparative workflow of silylation using this compound and Aminosilanes.
Caption: Reaction pathways for silylation with this compound and Aminosilanes.
References
Navigating Biocompatibility: A Comparative Guide to Surface Coatings for Medical Applications
For researchers, scientists, and drug development professionals, the choice of surface coating for medical devices and materials is a critical determinant of in vivo success. An ideal coating must not only fulfill its primary function, such as lubricity or drug delivery, but also exhibit excellent biocompatibility to prevent adverse reactions. This guide provides a comparative assessment of dichlorodiethylsilane as a surface coating, highlighting its potential biocompatibility challenges and presenting data-supported alternatives.
This compound is a reactive organosilane compound that can be used to create siloxane coatings. However, its high reactivity with water and potential for releasing corrosive byproducts like hydrochloric acid raise significant concerns about its suitability for biomedical applications where contact with biological fluids is inevitable. While direct and comprehensive biocompatibility data for this compound-coated materials is scarce in publicly available literature, its chemical properties suggest a high likelihood of cytotoxicity and inflammatory responses.
This guide, therefore, focuses on presenting a comparative analysis of well-established biocompatible coating alternatives, providing quantitative data on their performance and detailed experimental protocols for their evaluation, adhering to internationally recognized standards.
Comparative Analysis of Biocompatible Coatings
The following table summarizes key biocompatibility data for alternative coating materials, offering a quantitative comparison to aid in material selection.
| Coating Material | Cell Viability (%) | Hemolysis (%) | Platelet Adhesion (relative units) | Inflammatory Marker Expression (e.g., TNF-α, relative to control) |
| Polyethylene Glycol (PEG) | >95%[1][2][3][4] | <2%[1] | Low[1] | Significantly Reduced[5] |
| Zwitterionic Coatings | >90%[6][7] | <2% | Very Low | Reduced |
| Hydrogel Coatings | >95%[8][9][10][11][12][13] | <2%[8][9][10][11][13] | Very Low[8][9][10][11][13] | Reduced[8][9][10][11] |
| Uncoated Control (e.g., Titanium) | ~80-90% | Variable | High | Baseline |
Note: The data presented is a synthesis of findings from multiple studies and may vary depending on the specific substrate, coating methodology, and experimental conditions.
Experimental Protocols for Biocompatibility Assessment
The following are detailed methodologies for key experiments cited in the comparison, based on the International Organization for Standardization (ISO) 10993 standards.
In Vitro Cytotoxicity Testing (ISO 10993-5)[14][15][16][17][18]
This test evaluates the potential of a material to cause cell death.
-
Material Extraction: The test material is incubated in a cell culture medium (e.g., MEM) at 37°C for 24-72 hours to create an extract. The ratio of the material surface area to the volume of the medium is standardized (e.g., 3 cm²/mL).
-
Cell Culture: A monolayer of a suitable cell line (e.g., L929 mouse fibroblasts) is cultured in a 96-well plate until it reaches near confluence.
-
Exposure: The culture medium is replaced with the material extract. Positive (e.g., organotin-stabilized PVC) and negative (e.g., high-density polyethylene) controls are run in parallel.
-
Incubation: The cells are incubated with the extracts for 24-48 hours at 37°C in a humidified incubator with 5% CO₂.
-
Assessment of Viability: Cell viability is quantified using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured using a microplate reader, and the percentage of viable cells is calculated relative to the negative control. A reduction in cell viability by more than 30% is generally considered a cytotoxic effect.[14]
Hemocompatibility Testing (ISO 10993-4)[19][20][21][22][23]
This series of tests assesses the interaction of a material with blood.
-
Hemolysis:
-
Direct Contact: The material is incubated directly with anticoagulated fresh human or rabbit blood.
-
Indirect Contact (Extract): An extract of the material is prepared as described in the cytotoxicity test and incubated with blood.
-
Analysis: After incubation, the plasma is separated by centrifugation, and the amount of free hemoglobin is measured spectrophotometrically. The percentage of hemolysis is calculated relative to a positive control (water) and a negative control (saline).
-
-
Coagulation (Activated Partial Thromboplastin Time - aPTT):
-
The material or its extract is incubated with human plasma.
-
Reagents for the aPTT test are added, and the time to clot formation is measured using a coagulometer. A significant prolongation or shortening of the clotting time compared to a negative control indicates an effect on the intrinsic coagulation pathway.
-
-
Platelet Adhesion and Activation:
-
The material is incubated with platelet-rich plasma or whole blood.
-
After incubation, the surface is rinsed, and the adhered platelets are visualized and quantified using techniques like scanning electron microscopy (SEM) or a colorimetric assay for platelet-specific enzymes. Platelet activation can be assessed by measuring the release of specific markers like β-thromboglobulin.
-
In Vivo Inflammatory Response (based on ISO 10993-6)
This test evaluates the local tissue reaction to an implanted material.
-
Implantation: The test material is surgically implanted into a suitable animal model (e.g., subcutaneous implantation in rats or rabbits).
-
Observation Period: The animals are observed for a predetermined period (e.g., 1, 4, and 12 weeks).
-
Histological Evaluation: At the end of the observation period, the implant and surrounding tissue are explanted, fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin).
-
Analysis: A pathologist examines the tissue sections for signs of inflammation, such as the presence and type of inflammatory cells (neutrophils, lymphocytes, macrophages, giant cells), fibrosis (capsule formation), and tissue necrosis. The severity of the inflammatory response is scored based on a standardized scale.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the key steps involved in assessing biocompatibility.
Caption: Workflow for In Vitro Cytotoxicity Testing (ISO 10993-5).
References
- 1. Polyethylene glycol-coated biocompatible surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. experts.umn.edu [experts.umn.edu]
- 3. [PDF] Polyethylene glycol-coated biocompatible surfaces. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. In Vivo Cytokine-Associated Responses to Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Hemocompatibility Multi-in-One Hydrogel Coating with ROS-Triggered Inflammation Suppression and Anti-Infection Properties for Blood-Contacting Device - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Hemocompatible Surfaces Through Surface-attached Hydrogel Coatings and their Functional Stability in a Medical Environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CleanControlling: In vitro cytotoxicity test | CleanControlling Medical [cleancontrolling.com]
Safety Operating Guide
Proper Disposal of Dichlorodiethylsilane: A Comprehensive Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of dichlorodiethylsilane, ensuring the safety of laboratory personnel and environmental compliance. This document provides a detailed, step-by-step protocol for the neutralization of this compound, a flammable and corrosive organosilicon compound, prior to its final disposal by a licensed waste management facility. Adherence to these procedures is critical for researchers, scientists, and drug development professionals.
This compound reacts vigorously with water and moisture, producing corrosive hydrochloric acid (HCl) gas.[1] Therefore, improper disposal, such as discarding in laboratory sinks or general waste, is strictly prohibited.[2] The recommended procedure for laboratory-scale quantities involves a controlled hydrolysis and subsequent neutralization of the acidic byproducts.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, ensure that all necessary safety measures are in place. This includes working in a well-ventilated chemical fume hood and having immediate access to an emergency shower and eyewash station.
Personal Protective Equipment (PPE)
A comprehensive range of personal protective equipment is mandatory to prevent skin and eye contact, as well as inhalation of corrosive vapors.
| PPE Item | Specification |
| Eye Protection | Chemical splash goggles and a full-face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). |
| Body Protection | Flame-retardant lab coat and chemical-resistant apron. |
| Respiratory Protection | An appropriate respirator may be necessary if ventilation is inadequate. Consult your institution's safety officer. |
Experimental Protocol for Neutralization
This protocol details the controlled hydrolysis of this compound and the subsequent neutralization of the hydrochloric acid produced.
Materials:
-
This compound waste
-
Anhydrous, non-reactive organic solvent (e.g., heptane, toluene, or hexane)
-
Saturated sodium bicarbonate (NaHCO₃) solution (approximately 8-9% w/v in water)
-
Deionized water
-
pH indicator paper or a calibrated pH meter
-
Appropriate glass reaction vessel (e.g., a three-necked round-bottom flask)
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Waste containers for aqueous and organic waste
Procedure:
-
Preparation:
-
In a chemical fume hood, place the reaction vessel in an ice bath on a magnetic stirrer.
-
Add a significant excess of an anhydrous, non-reactive organic solvent to the reaction vessel. This will help to dilute the this compound and control the reaction rate.
-
-
Controlled Hydrolysis:
-
Slowly and carefully add the this compound waste to the solvent in the reaction vessel with vigorous stirring.
-
Prepare a dilute aqueous solution in the dropping funnel. An excess of water is recommended to ensure complete hydrolysis.
-
Slowly add the aqueous solution dropwise to the this compound-solvent mixture. The rate of addition should be carefully controlled to manage the exothermic reaction and prevent excessive fuming of HCl gas. A recommended starting rate is approximately 1-2 mL per minute, adjusting as necessary based on the reaction's vigor. Maintain a low temperature throughout the addition using the ice bath.
-
-
Neutralization:
-
Once the hydrolysis is complete, the resulting mixture will be acidic due to the formation of hydrochloric acid.
-
Slowly add a saturated sodium bicarbonate solution to the mixture while continuing to stir. The hydrolysis of one mole of this compound produces two moles of HCl, which in turn requires two moles of sodium bicarbonate for complete neutralization.[2][3] Be aware that this will cause the evolution of carbon dioxide gas.
-
Monitor the pH of the aqueous layer using pH paper or a pH meter. Continue adding the sodium bicarbonate solution until the pH is neutral (pH 6-8).
-
-
Waste Segregation and Storage:
-
Once neutralized, allow the mixture to separate into an organic layer (containing diethylsiloxanes and the solvent) and an aqueous layer (containing sodium chloride and any excess sodium bicarbonate).
-
Carefully separate the two layers using a separatory funnel.
-
Collect the organic and aqueous waste in separate, clearly labeled hazardous waste containers.
-
-
Final Disposal:
-
Arrange for the collection of the segregated hazardous waste by a licensed environmental waste management company. Do not attempt to dispose of the neutralized waste through the standard drainage system.
-
Disposal Workflow
Caption: A flowchart illustrating the key stages for the proper disposal of this compound.
By following these detailed procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research and development environment.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
